(1-(Pyridin-3-yl)piperidin-3-yl)methanol
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-2-6-13(8-10)11-4-1-5-12-7-11/h1,4-5,7,10,14H,2-3,6,8-9H2 |
InChI Key |
XJZNENYZADVBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=CC=C2)CO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Profiling and Stability of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS: 1823914-09-5) represents a "privileged scaffold" in modern medicinal chemistry, merging the solubility-enhancing properties of a piperidine ring with the hydrogen-bond accepting capability of a pyridine moiety. This bi-heterocyclic architecture is increasingly utilized in kinase inhibitors and GPCR ligands to optimize pharmacokinetic (PK) profiles, specifically targeting solubility and metabolic stability issues common in lipophilic drug candidates.
This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, stability profile, and synthetic considerations. It is designed to support researchers in the rational selection of handling protocols, formulation strategies, and analytical methods.
Chemical Identity & Structural Analysis[1]
The molecule consists of a piperidine ring substituted at the N1 position with a 3-pyridyl group and at the C3 position with a hydroxymethyl group. This specific regioisomer (3,3-substitution pattern) introduces a chiral center at C3, necessitating careful stereochemical control during synthesis and analysis.
Table 1: Chemical Identification Data
| Property | Specification |
| Chemical Name | (1-(Pyridin-3-yl)piperidin-3-yl)methanol |
| CAS Number | 1823914-09-5 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Physical Form | Solid (Waxy or Crystalline depending on purity/salt form) |
| Chirality | Contains one chiral center at Piperidine-C3.[1][2] (Available as racemate or enantiopure) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Physicochemical Profiling
Understanding the ionization and lipophilicity of this scaffold is critical for predicting its behavior in biological assays and formulation vehicles.
Ionization (pKa)
The molecule possesses two potential basic centers, but they differ significantly in basicity due to electronic effects.
-
Pyridine Nitrogen (N_py): This is the primary basic center. Unsubstituted pyridine has a pKa of ~5.2. The N-piperidinyl substituent at the 3-position exerts a weak inductive electron-withdrawing effect, likely shifting the pKa slightly lower or keeping it near 4.8 – 5.2 .
-
Piperidine Nitrogen (N_pip): Although typically a basic amine (pKa ~11 in alkyl piperidines), here it is attached to an aromatic pyridine ring. It functions as an exocyclic vinylogous amide/aniline-like nitrogen. The lone pair is partially delocalized into the pyridine ring (though less effectively than at the 2- or 4-positions). Consequently, this nitrogen is non-basic at physiological pH (estimated pKa < 2.0).
Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral, unionized form , facilitating passive membrane permeability.
Solubility Profile
-
Aqueous: Moderate. The hydroxymethyl group and pyridine nitrogen provide some polarity, but the lipophilic core limits solubility in neutral water. Solubility increases significantly in acidic media (pH < 4) due to protonation of the pyridine nitrogen.
-
Organic: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). Soluble in lower alcohols (Methanol, Ethanol).
Synthetic Routes & Impurity Profiling
The synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol typically employs transition-metal catalyzed cross-coupling, which dictates the impurity profile.
Primary Synthetic Pathway (Buchwald-Hartwig Amination)
The most robust route involves the coupling of 3-bromopyridine with 3-piperidinemethanol (or its O-protected derivative) using a Palladium catalyst.
Figure 1: Palladium-catalyzed synthesis workflow highlighting critical reagents and potential impurities.
Impurity Control
-
Palladium Residues: Because this is a drug precursor, residual Pd must be scavenged (e.g., using SiliaMetS® or activated carbon) to <10 ppm.
-
Starting Materials: Unreacted 3-bromopyridine is genotoxic and must be quantitatively removed via acid-base extraction or column chromatography.
Chemical Stability & Reactivity
While the piperidine-pyridine bond is metabolically stable compared to simple amides, the molecule has specific "hotspots" for degradation.
Degradation Pathways
-
Oxidation (N-Oxide): The pyridine nitrogen is susceptible to oxidation by peroxides or peracids (e.g., mCPBA impurities in solvents), forming the Pyridine N-oxide.
-
Oxidation (Alcohol): The primary alcohol at C3 is sensitive to strong oxidants, converting to the aldehyde (reactive) and subsequently the carboxylic acid.
-
Photostability: Pyridine derivatives can undergo photo-induced hydrolysis or ring-opening under intense UV irradiation.
Figure 2: Primary degradation pathways under oxidative stress conditions.
Storage & Handling Protocols
To maintain >98% purity during storage:
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is preferred for reference standards.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture uptake and autoxidation of the alcohol function.
-
Solvent Compatibility: Avoid acetone or aldehydes in formulation, as the primary alcohol is stable, but trace amine impurities (if any) could react. The target molecule itself is stable in protic solvents (MeOH) for short durations.
Analytical Characterization
For quality control (QC) and stability testing, the following methods are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 10 for better peak shape of basic compounds).
-
B: Acetonitrile.[3]
-
-
Detection: UV at 254 nm (Pyridine absorption max) and 210 nm .
-
Note: The basic pyridine nitrogen may cause peak tailing on standard silica-based C18 columns. Use base-deactivated columns or high-pH buffers (if the column is resistant) to ensure sharp peaks.
1H-NMR Validation
Key diagnostic signals (in CDCl₃):
-
Pyridine Protons: 4 aromatic protons in the region δ 7.0 – 8.5 ppm .
-
Hydroxymethyl: Doublet or multiplet around δ 3.5 – 3.7 ppm .
-
Piperidine Ring: Multiplets in the δ 1.5 – 3.8 ppm range. The protons alpha to the nitrogen (C2 and C6) will be deshielded (approx δ 3.0-3.8) due to the N-aryl attachment.
References
-
Structure & Identity: PubChem.[4][5] Compound Summary for (1-(Pyridin-3-yl)piperidin-3-yl)methanol. National Library of Medicine (US). Link
-
Synthetic Methodology: Palladium-Catalyzed Amination of Aryl Halides (Buchwald-Hartwig Cross-Coupling). Organic Chemistry Portal. Link
-
pKa of Pyridine Derivatives: Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Stability of N-Heterocycles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]
-
General Safety Data: Sigma-Aldrich. Safety Data Sheet for Pyridine Derivatives. Link
Sources
- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Dimethylamino)pyridin – Wikipedia [de.wikipedia.org]
Solubility Profiling of (1-(Pyridin-3-yl)piperidin-3-yl)methanol: A Technical Guide
Part 1: Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS: 1619264-47-9 for the 4-yl isomer; analogous structure for 3-yl) represents a classic "amphiphilic heterocycle" often encountered in kinase inhibitor and GPCR ligand synthesis. Its solubility profile is governed by a competitive interaction between the lipophilic piperidine-pyridine core and the hydrophilic hydroxymethyl/pyridine nitrogen functionalities.
For researchers, the critical solubility vector is pH-dependence . Unlike simple aliphatic amines, the nitrogen linking the piperidine and pyridine rings acts as an aniline-like system, rendering it non-basic. Consequently, the solubility is driven almost exclusively by the pyridine ring nitrogen (pKa ~5.2) and the hydrogen-bonding capacity of the primary alcohol.
This guide provides a structural analysis, predicted solubility matrix, and validated protocols for characterizing this intermediate.
Part 2: Molecular Architecture & Physicochemical Profile[2]
To predict solubility behavior accurately, we must first deconstruct the molecule into its functional pharmacophores.
Structural Analysis[1][2]
-
Core Scaffold: A piperidine ring attached to the C3 position of a pyridine ring.
-
Key Functional Group: A hydroxymethyl (-CH2OH) group at the C3 position of the piperidine.
-
Electronic Environment:
-
N1 (Pyridine):
hybridized, basic. This is the primary protonation site. -
N2 (Piperidine): Although a tertiary amine, its lone pair is conjugated into the electron-deficient pyridine ring. This drastically reduces its basicity (estimated pKa < 2.0), making it effectively neutral at physiological pH.
-
-OH (Alcohol): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), facilitating solubility in protic solvents.
-
Physicochemical Properties Table[1][2]
| Property | Value (Est.) | Mechanistic Implication |
| Molecular Weight | 192.26 g/mol | Small molecule; favorable kinetics for dissolution. |
| Formula | C₁₁H₁₆N₂O | Moderate carbon count suggests lipophilicity without solubilizing groups. |
| pKa (Pyridine N) | ~ 5.2 - 5.8 | Critical: High solubility at pH < 4; "Solubility Cliff" at pH > 6. |
| pKa (Piperidine N) | < 2.0 | Negligible contribution to ionization at relevant pH levels. |
| LogP (Oct/Water) | ~ 1.1 - 1.5 | Moderately lipophilic.[1] Requires organic co-solvents for neutral pH assays. |
| Physical Form | White Solid | Crystalline lattice energy must be overcome by solvation enthalpy. |
Part 3: Solubility in Water vs. Organic Solvents[1][2]
Aqueous Solubility: The pH Switch
The solubility of (1-(Pyridin-3-yl)piperidin-3-yl)methanol in water is not a static value; it is a dynamic function of pH.
-
Acidic Media (pH 1.0 - 4.0): The pyridine nitrogen is fully protonated (
). The molecule exists as a cationic salt, exhibiting high solubility (>50 mg/mL) . -
Neutral/Basic Media (pH > 6.0): The molecule exists in its neutral, uncharged form. Solubility is driven solely by the hydroxymethyl group's polarity. Expect low to moderate solubility (0.1 - 2 mg/mL) .
Organic Solvent Compatibility Matrix
The "Like Dissolves Like" principle applies, but with nuances due to the dual H-bonding nature of the alcohol.
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the lipophilic piperidine/pyridine core. Standard for extraction. |
| Protic Polar | Methanol, Ethanol | High | The -OH group interacts favorably via H-bonding; the alkyl core is sufficiently solvated. |
| Aprotic Polar | DMSO, DMF | Very High | Disrupts crystal lattice effectively; universal solvent for this class. |
| Aprotic Non-Polar | Toluene | Moderate | Good solvation of the rings, but the polar -OH group may reduce solubility compared to bare piperidines. |
| Aliphatic | Hexane, Heptane | Low | The polar pyridine N and -OH group create a high energy barrier for solvation in purely lipophilic media. |
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision-making workflow for solvent selection based on the intended application (Reaction, Extraction, or Analysis).
Figure 1: Solubility-driven workflow for handling (1-(Pyridin-3-yl)piperidin-3-yl)methanol in experimental settings.
Part 5: Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol for formulation development or precise physical data.
-
Preparation: Weigh approximately 5 mg of the compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent (Water pH 7.4, Water pH 2.0, or Methanol).
-
Equilibration: Cap the vial and agitate (shake or stir) at 25°C for 24 hours. Ensure undissolved solid remains (saturation).[1][2]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.
-
Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (254 nm).
-
Calculation:
-
Kinetic Solubility (High Throughput)
Use this protocol for biological assay preparation.
-
Stock Solution: Prepare a 10 mM stock solution in DMSO. (Visual check: Should be clear and colorless).
-
Precipitation Test: Spike 2 µL of DMSO stock into 98 µL of PBS buffer (pH 7.4).
-
Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry) or visual inspection.
-
Result: If clear, solubility > 200 µM. If cloudy, solubility < 200 µM.
-
Part 6: Applications & Handling
Extraction Strategy
Due to the pKa of the pyridine ring, this molecule can be purified using an Acid-Base Swing :
-
Dissolve crude mixture in dilute HCl (pH 2). Impurities that are non-basic organics (e.g., starting materials) can be extracted into DCM/Ether and discarded.
-
Basify the aqueous layer to pH 10 using NaOH. The title compound will precipitate or oil out.
-
Extract the now-neutral compound into DCM or Ethyl Acetate.
Storage[1][2][5]
-
Hygroscopicity: The hydroxymethyl group and pyridine nitrogen can attract moisture. Store in a desiccator at -20°C.
-
Stability: Generally stable, but avoid prolonged exposure to strong oxidizing agents which could convert the alcohol to a carboxylic acid or N-oxide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. Retrieved from [Link]
Sources
(1-(Pyridin-3-yl)piperidin-3-yl)methanol CAS number and chemical identifiers
CAS Number: 1823914-09-5 Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol
Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol is a bifunctional heterocyclic building block characterized by a piperidine ring substituted at the nitrogen (N1) with a 3-pyridyl group and at the C3 position with a hydroxymethyl moiety. Unlike flat aromatic scaffolds, this molecule offers defined three-dimensional geometry (sp³ character) combined with specific vectors for fragment growth.
In modern medicinal chemistry, this compound serves as a high-value Fragment-Based Drug Discovery (FBDD) scaffold. It bridges the gap between solubility-enhancing polar groups (pyridine nitrogen, hydroxyl) and lipophilic linkers (piperidine core). It is frequently utilized in the development of kinase inhibitors, GPCR ligands (specifically NOP receptor agonists), and epigenetic modulators.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | [1-(Pyridin-3-yl)piperidin-3-yl]methanol |
| CAS Number | 1823914-09-5 |
| SMILES | OCC1CN(C2=CN=CC=C2)CCC1 |
| InChI Key | BFPMCGAGLJMXLS-UHFFFAOYSA-N |
| LogP (Predicted) | ~0.8 - 1.2 (Moderate Lipophilicity) |
| pKa (Predicted) | Pyridine N: ~3.5 |
| Topological Polar Surface Area | 32.7 Ų |
Synthesis & Manufacturing Strategy
Core Challenge: The C–N Bond Formation
The primary synthetic challenge is the formation of the C(sp²)–N(sp³) bond between the electron-deficient pyridine ring and the secondary amine of the piperidine. Traditional Nucleophilic Aromatic Substitution (S_NAr) is often ineffective with unactivated 3-halopyridines due to the lack of ortho/para electron-withdrawing groups.
The Authoritative Solution: Buchwald-Hartwig Cross-Coupling As a Senior Application Scientist, I recommend Palladium-catalyzed amination over S_NAr or Ullmann coupling. This method ensures high yields, functional group tolerance (compatible with the free alcohol), and scalability.
Detailed Protocol (Self-Validating System)
Reagents:
-
Substrate A: 3-Bromopyridine (1.0 equiv)
-
Substrate B: Piperidin-3-ylmethanol (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: BINAP (racemic or chiral depending on piperidine source) or Xantphos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with Pd₂(dba)₃, BINAP, and NaOtBu. Evacuate and backfill with Nitrogen (
) three times to remove oxygen, which poisons the Pd(0) species. -
Solvation: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalytic complex (L-Pd-L).
-
Addition: Add 3-Bromopyridine and Piperidin-3-ylmethanol.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 193.1).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography using a gradient of DCM:MeOH (95:5 to 90:10). The pyridine nitrogen makes the product streak on silica; adding 1% Triethylamine to the eluent sharpens the peak.
Synthesis Workflow Diagram
Caption: Mechanistic flow for the C-N cross-coupling synthesis of the target scaffold.
Medicinal Chemistry Applications
3D Fragment Evolution
This compound is superior to flat aniline derivatives because the piperidine ring introduces a defined vector out of the aromatic plane.
-
Vector 1 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA). Ideal for interacting with hinge regions in kinases or water networks in GPCR pockets.
-
Vector 2 (Hydroxyl): A versatile handle for "Fragment Growing." It can be converted into ethers, carbamates, or amines to reach adjacent hydrophobic pockets.
Decision Tree for Drug Design
Caption: Strategic decision tree for evolving the scaffold into potent lead compounds.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1H NMR Diagnostics (400 MHz, CDCl3)
-
Pyridine Protons (Aromatic Region): Look for 4 distinct signals.
- ~8.3 ppm (d, 1H, C2-H): Most deshielded due to adjacent Nitrogen.
- ~8.1 ppm (d, 1H, C6-H).
- ~7.2 ppm (m, 2H, C4-H, C5-H).
-
Piperidine Protons (Aliphatic Region):
- ~3.6–3.8 ppm (m, 2H): Protons adjacent to the Nitrogen (C2/C6 equatorial).
- ~3.5 ppm (d/m, 2H): Hydroxymethyl protons (-CH ₂OH).
- ~1.2–2.0 ppm (m, remaining ring protons): Complex multiplets due to chair conformation.
Mass Spectrometry (ESI)
-
Parent Ion: [M+H]⁺ = 193.1 m/z.
-
Fragmentation: Loss of hydroxymethyl group or pyridine ring cleavage may be observed at higher collision energies.
Safety & Handling
-
Hazards: As a pyridine derivative, assume potential for skin and eye irritation (H315, H319). The free amine/alcohol functionality suggests potential acute toxicity if swallowed (H302).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The secondary alcohol is stable, but the pyridine ring can oxidize to the N-oxide over prolonged exposure to air/light.
-
Disposal: Treat as hazardous organic waste containing nitrogen. Do not release into waterways.
References
-
ChemSRC. (2025). Structure and Properties of (1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS 1823914-09-5). Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Protocols. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
Safety Data Sheet (SDS) and handling precautions for (1-(Pyridin-3-yl)piperidin-3-yl)methanol
This guide provides a comprehensive technical analysis of the safety, handling, and risk management protocols for (1-(Pyridin-3-yl)piperidin-3-yl)methanol .
Given the specialized nature of this intermediate, specific regulatory datasets (such as a dedicated REACH dossier) may be sparse. Therefore, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from the functional groups (pyridine, piperidine, primary alcohol) and closely related analogs (e.g., the 4-isomer, CAS 1619264-47-9).
Chemical Identity & Physicochemical Properties
This compound is a bifunctional heterocyclic building block, likely used in the synthesis of PARP inhibitors or other pyridine-mimetic drugs. Its amphiphilic nature (polar alcohol + lipophilic rings) dictates specific solubility and handling requirements.
| Property | Specification / Value |
| Chemical Name | (1-(Pyridin-3-yl)piperidin-3-yl)methanol |
| Common Synonyms | 1-(3-Pyridyl)-3-hydroxymethylpiperidine; 3-Hydroxymethyl-1-(3-pyridyl)piperidine |
| CAS Number | Not widely listed (Reference Analog: 1619264-47-9 for the 4-isomer) |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~5.2 (Pyridine N), ~9.0 (Piperidine N - Note: N1 is arylated, reducing basicity) |
Structural Context & Reactivity
The molecule features a pyridine ring attached to the nitrogen of a piperidine ring.
-
Reactivity: The pyridine nitrogen is weakly basic. The hydroxymethyl group is a primary alcohol, susceptible to oxidation (to aldehyde/acid) or substitution (mesylation/tosylation).
-
Stability: Likely hygroscopic due to the hydrogen-bonding capability of the alcohol and nitrogen centers.
Hazard Identification (GHS Classification)
Based on functional group analysis and analog data (Regulation (EC) No 1272/2008).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][3] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[4][5] | H335 |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][6][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses if present and easy to do.[4][8] Continue rinsing.[4][8]
Risk Assessment & Handling Protocols
Engineering Controls
The primary risk with pyridine derivatives is potential pharmacological activity and respiratory irritation.[9]
-
Containment: All open handling (weighing, transfer) must be performed within a certified chemical fume hood or a powder containment enclosure (if solid).
-
Ventilation: Minimum face velocity of 0.5 m/s (100 fpm).
-
Static Control: Ground all equipment. Use anti-static weighing boats if the material is a dry powder.
Personal Protective Equipment (PPE) Strategy
Pyridine rings can facilitate skin permeation. Standard latex gloves are insufficient.
-
Hand Protection: Nitrile rubber (minimum thickness 0.11 mm) is the standard. For prolonged contact or cleaning spills, use Silver Shield/4H laminates.
-
Breakthrough Time: Nitrile > 480 min (predicted for solid/oil contact).
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1 or EN 166). Face shield required if handling >10g in solution.
-
Body Protection: Lab coat (cotton/polyester blend) required. Tyvek sleeves recommended for scale-up operations.
Handling Workflow Diagram
The following Graphviz diagram illustrates the logical flow for safe handling, emphasizing decision points for containment.
Caption: Operational workflow for handling (1-(Pyridin-3-yl)piperidin-3-yl)methanol, differentiating by physical state.
Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][5] Mechanism: Pyridine derivatives can cause central nervous system (CNS) depression; rapid oxygenation is critical.
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4][5] Consult an ophthalmologist.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[5] Call a Poison Control Center.
Fire Fighting Measures
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[3][5]
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions, specifically Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[4][5]
-
Advice for Firefighters: Wear Self-Contained Breathing Apparatus (SCBA).[3]
Accidental Release (Spill) Protocol
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear double nitrile gloves, goggles, and a respirator (N95/P100 if dust is present; Organic Vapor cartridge if volatile).
-
Contain:
-
Solids: Sweep up carefully to avoid dust generation.[9]
-
Liquids: Absorb with sand, vermiculite, or a commercial spill pad.
-
-
Clean: Wipe surface with a dilute acidic solution (e.g., 1% HCl) to neutralize the basic amine residues, followed by water.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic."
Storage & Stability
To maintain chemical integrity and safety:
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The primary alcohol is susceptible to slow oxidation, and the amine is hygroscopic.
-
Incompatibilities: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides.
Toxicology & Ecological Information (Derived)
-
Acute Toxicity: Data for the specific isomer is limited. Based on the 4-isomer and pyridine analogs, the estimated LD50 (oral, rat) is 500–2000 mg/kg .
-
Chronic Effects: Repeated exposure to pyridine derivatives may affect the liver and kidneys.
-
Ecotoxicity: Harmful to aquatic life.[1][8] Do not allow to enter drains or water courses.[3][6][8][9] (Predicted LC50 < 100 mg/L).
References
-
Sigma-Aldrich. (2023).[1][8] Safety Data Sheet for (1-(Pyridin-3-yl)piperidin-4-yl)methanol (Analog). Merck KGaA.[1]
-
PubChem. (2023). Pyridine - Compound Summary. National Center for Biotechnology Information. [Link]
-
ECHA. (2023).[8] Guidance on the Application of the CLP Criteria. European Chemicals Agency. [Link]
-
OSHA. (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]
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- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. chemos.de [chemos.de]
- 7. leap.epa.ie [leap.epa.ie]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
The Emerging Potential of (1-(Pyridin-3-yl)piperidin-3-yl)methanol Derivatives in Neuropharmacology: A Technical Guide
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold. This class of compounds is of growing interest to researchers in neuropharmacology and drug development due to its structural resemblance to known modulators of central nervous system (CNS) targets, particularly nicotinic acetylcholine receptors (nAChRs). We will delve into the rationale behind their design, detailed methodologies for their characterization, and a forward-looking perspective on their potential applications.
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors with Novel Scaffolds
The quest for novel therapeutics for neurological and psychiatric disorders remains a paramount challenge in modern medicine. Among the myriad of molecular targets, nicotinic acetylcholine receptors (nAChRs) have garnered significant attention for their crucial role in cognitive processes such as learning, memory, and attention.[1] Dysregulation of nAChR signaling is implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).
The (1-(Pyridin-3-yl)piperidin-3-yl)methanol core scaffold represents a promising starting point for the development of novel nAChR modulators. This assertion is based on the following key insights:
-
Privileged Structures: Both pyridine and piperidine rings are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide range of clinically approved drugs targeting the CNS.[2] The piperidine moiety, in particular, can enhance drug-like properties, including metabolic stability and blood-brain barrier permeability.[3]
-
Bioisosteric resemblance to known nAChR Ligands: The pyridyl-piperidine motif mimics the spatial and electronic arrangement of functional groups found in known nicotinic ligands, such as nicotine and epibatidine. This structural analogy suggests a high probability of interaction with the orthosteric or allosteric sites of nAChRs.
This guide will explore the potential of this scaffold, providing a roadmap for its synthesis, in vitro and in vivo characterization, and future development.
Synthetic Pathways to (1-(Pyridin-3-yl)piperidin-yl)methanol Derivatives
A plausible synthetic approach involves a nucleophilic aromatic substitution reaction between a suitable piperidine derivative and a pyridine electrophile, followed by functional group manipulation.
Experimental Protocol: Synthesis of (1-(Pyridin-3-yl)piperidin-4-yl)methanol (Illustrative Example)
Step 1: N-Arylation of Piperidin-4-ylmethanol
-
To a solution of piperidin-4-ylmethanol (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add 3-fluoropyridine or 3-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-(pyridin-3-yl)piperidin-4-yl)methanol.
Causality: The choice of a fluoride or chloride leaving group on the pyridine ring is crucial for the success of the nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction. The use of a carbonate base is essential to deprotonate the piperidine nitrogen, rendering it nucleophilic.
In Vitro Evaluation of Biological Activity
The primary hypothesis for the biological activity of (1-(Pyridin-3-yl)piperidin-3-yl)methanol derivatives is their interaction with nAChRs. A tiered in vitro screening cascade is essential to characterize their pharmacological profile.
Radioligand Binding Assays for nAChR Subtypes
Initial screening should assess the binding affinity of the synthesized compounds for various nAChR subtypes, with a particular focus on the α7 and α4β2 subtypes, which are abundant in the CNS and implicated in cognitive function.
Experimental Protocol: α7 nAChR Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human α7 nAChR (e.g., from GH3 or HEK293 cells) or prepare membranes from rat brain hippocampus, a region rich in α7 nAChRs.
-
Assay Buffer: Prepare a suitable binding buffer, typically containing 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: Use a selective α7 nAChR radioligand, such as [¹²⁵I]α-bungarotoxin or [³H]A-585539.
-
Competition Binding: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Trustworthiness: The inclusion of known α7 nAChR agonists (e.g., nicotine, PNU-282987) and antagonists (e.g., methyllycaconitine) as positive and negative controls, respectively, is critical for validating the assay performance and ensuring the reliability of the obtained data.
Functional Characterization using Patch-Clamp Electrophysiology
Compounds that exhibit significant binding affinity should be further characterized for their functional activity (agonist, antagonist, or allosteric modulator) using patch-clamp electrophysiology. This technique provides direct measurement of ion channel function with high temporal resolution.
Experimental Protocol: Whole-Cell Patch-Clamp on α7 nAChR-Expressing Cells
-
Cell Culture: Culture cells stably expressing the human α7 nAChR on glass coverslips.
-
Electrophysiology Rig: Utilize a standard patch-clamp setup equipped with an amplifier, a micromanipulator, and a perfusion system for rapid drug application.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3 with CsOH.
-
-
Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application: Apply acetylcholine (ACh) or a selective α7 agonist (e.g., PNU-282987) to elicit an inward current. Due to the rapid desensitization of α7 nAChRs, co-application of a Type II positive allosteric modulator (PAM) like PNU-120596 is often necessary to obtain robust and reproducible currents.[5][6]
-
Data Acquisition and Analysis: Record the currents using appropriate software. Measure the peak amplitude of the agonist-evoked current. To assess agonist activity, apply increasing concentrations of the test compound and construct a concentration-response curve to determine the EC₅₀ and maximal efficacy. To assess antagonist activity, co-apply the test compound with a fixed concentration of the agonist.
Expertise & Experience: The rapid desensitization of α7 nAChRs is a significant technical challenge.[1] The use of a rapid perfusion system and the inclusion of a PAM are critical experimental choices to overcome this and obtain reliable functional data.[5]
In Vivo Assessment of Cognitive Enhancement
Promising candidates from in vitro assays should be evaluated in animal models of cognition to assess their potential therapeutic efficacy. The Morris water maze is a widely used and well-validated behavioral paradigm for assessing hippocampal-dependent spatial learning and memory.[7]
Experimental Protocol: Morris Water Maze in Mice
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25 °C. A hidden escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acclimation: For 1-2 days prior to testing, handle the mice and allow them to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Phase (4-5 days):
-
Administer the test compound or vehicle to the mice at a predetermined time before each training session.
-
Conduct 4 trials per day for each mouse. In each trial, the mouse is released from one of four randomly chosen starting positions facing the pool wall.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds. If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for the same duration.[8][9]
-
Record the escape latency (time to find the platform) and the path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention.
Trustworthiness: The use of appropriate control groups (vehicle-treated, and potentially a positive control with a known cognitive enhancer) is essential. Randomization of animal allocation to treatment groups and blinding of the experimenter to the treatment conditions are crucial for unbiased data interpretation.
Structure-Activity Relationship (SAR) and ADME Considerations
Systematic modification of the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold is necessary to optimize its potency, selectivity, and pharmacokinetic properties.
Potential Modifications and Predicted SAR:
-
Substitution on the Pyridine Ring: Introduction of small electron-withdrawing or electron-donating groups at the 2-, 4-, 5-, or 6-positions of the pyridine ring can modulate the electronic properties and steric interactions within the receptor binding pocket. This can significantly impact binding affinity and functional activity.[10][11]
-
Modification of the Piperidine Ring: Substitution on the piperidine ring, for instance, at the 2-, 4-, or 5-positions, can influence the conformational flexibility of the molecule and introduce additional interaction points with the receptor.
-
Derivatization of the Methanol Group: The hydroxyl group of the methanol moiety can be a key hydrogen bond donor or acceptor. Esterification, etherification, or replacement with other functional groups (e.g., amine, amide) can probe the importance of this interaction and also modulate physicochemical properties such as lipophilicity and metabolic stability.
dot
Caption: Hypothetical SAR exploration for the core scaffold.
ADME Profile:
The absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives will be critical for their potential as CNS drugs. The piperidine and pyridine moieties generally confer favorable ADME characteristics.[3] However, in silico predictions and in vitro ADME assays should be conducted early in the drug discovery process.
Key ADME Assays:
| Assay | Purpose |
| Solubility | To determine the aqueous solubility at physiological pH. |
| LogD₇.₄ | To measure the lipophilicity at physiological pH, a key predictor of BBB permeability. |
| Caco-2 Permeability | To assess the potential for oral absorption and BBB penetration. |
| Microsomal Stability | To evaluate the metabolic stability in the presence of liver enzymes (cytochrome P450s).[12] |
| Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins, which influences its free concentration. |
Future Directions and Conclusion
The (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold presents a compelling starting point for the development of novel CNS-active agents, particularly as modulators of nicotinic acetylcholine receptors. The synthetic accessibility and the potential for multi-directional derivatization make it an attractive platform for medicinal chemistry exploration.
Future research should focus on:
-
Elucidation of the precise mechanism of action: Determining whether these compounds act as agonists, antagonists, or allosteric modulators at specific nAChR subtypes.
-
Optimization of selectivity: Enhancing selectivity for the desired nAChR subtype to minimize off-target effects.
-
In vivo target engagement studies: Utilizing techniques such as positron emission tomography (PET) with subtype-selective radioligands to confirm that the compounds reach and interact with their intended target in the brain.[13]
-
Evaluation in a broader range of preclinical models: Assessing the efficacy of optimized leads in models of other neurological and psychiatric disorders where nAChR dysfunction is implicated.
References
- Mouse Phenome Database. (2024, January 3).
- ResearchGate. (n.d.). Electrophysiological whole-cell patch clamp recordings of acetylcholine....
- JoVE. (2015, January 28). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment.
- protocols.io. (2019, March 6).
- Sophion Bioscience. (n.d.).
- Sophion Bioscience. (n.d.). Parallel patch clamp of alpha 7 nicotinic acetylcholine receptor channels.
- Frontiers in Neuroscience. (2011, December 26). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596.
- PubMed Central (PMC). (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.
- Benchchem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
- PubMed. (2014, May 22). Discovery of novel 2-((pyridin-3-yloxy)methyl)
- PubMed. (2020). Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl)
- PubMed. (2024, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- MDPI. (n.d.).
- PubMed Central (PMC). (2020, February 12).
- ACS Publications. (2023, June 22).
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System.
- Sigma-Aldrich. (n.d.). (1-(Pyridin-3-yl)piperidin-4-yl)methanol.
- Sigma-Aldrich. (n.d.). (1-(Pyridin-3-yl)piperidin-4-yl)methanol.
- RSC Publishing. (2022, October 11).
- PubMed Central (PMC). (n.d.).
- MDPI. (n.d.).
- ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
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The Pyridin-3-yl Piperidine Architecture: Physicochemical Tuning and Synthetic Access
Executive Summary
The pyridin-3-yl piperidine scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between natural alkaloids (e.g., anabasine, nicotine) and modern targeted therapeutics.[1] Its utility stems from a unique physicochemical duality: the combination of a strongly basic piperidine (
This guide provides a technical deep-dive into the scaffold's application in drug discovery. We analyze its role in modulating lipophilicity (LogD) and solubility, detail the dominant synthetic routes (Suzuki-Miyaura coupling and asymmetric hydrogenation), and examine its successful deployment in GPCR antagonists (SSTR5) and CNS agents (Preclamol).
Part 1: Structural & Physicochemical Properties[2]
The "Dual Nitrogen" Advantage
The core value of the pyridin-3-yl piperidine scaffold lies in its ability to present two distinct nitrogen centers with vastly different acid-base profiles. This allows medicinal chemists to fine-tune pharmacokinetic (PK) properties without altering the core carbon skeleton.
-
The Piperidine Nitrogen (
):-
Character: Secondary or tertiary amine (strongly basic).
-
pKa: Typically 9.0–10.5 (conjugate acid).
-
Function: Serves as the primary cation at physiological pH (7.4), driving solubility and electrostatic interactions with aspartate/glutamate residues in binding pockets (e.g., GPCR orthosteric sites).[1]
-
-
The Pyridine Nitrogen (
):-
Character: Heteroaromatic amine (weakly basic).
-
pKa: Typically 5.2–5.5 (conjugate acid).
-
Function: Remains largely unprotonated at physiological pH.[1] It acts as a hydrogen bond acceptor (HBA) and reduces the overall LogP of the molecule compared to a phenyl ring (
LogP -1.0 to -1.5), significantly improving metabolic stability and water solubility.
-
Conformational Dynamics
Unlike the 4-substituted isomer, the 3-substituted piperidine introduces chirality and a distinct vector. The bond connecting the pyridine C3 and piperidine C3/C4 allows for rotation, but the energy barrier is low, permitting the molecule to adopt conformations that maximize binding enthalpy.
Table 1: Physicochemical Comparison of Scaffold Variations
| Property | Phenyl-Piperidine | Pyridin-3-yl Piperidine | Pyridin-4-yl Piperidine |
| LogP (Calc) | ~2.5 (High) | ~1.3 (Moderate) | ~1.3 (Moderate) |
| Aq. Solubility | Low | High | High |
| pKa ( | N/A | ~5.3 (Weak Base) | ~5.5 (Weak Base) |
| Metabolic Risk | CYP oxidation (phenyl) | Reduced (N-oxide formation) | Reduced |
| hERG Liability | High (Lipophilic Cation) | Moderate (Reduced Lipophilicity) | Moderate |
Visualization: Physicochemical Interaction Map
Figure 1: Functional decomposition of the scaffold showing how specific atoms drive biological and physicochemical outcomes.
Part 2: Synthetic Methodologies
The synthesis of pyridin-3-yl piperidines has evolved from classical reduction of pyridinium salts (which yields racemates) to precision metal-catalyzed cross-couplings.
The Modern Standard: Suzuki-Miyaura / Hydrogenation Sequence
This is the most robust route for generating diverse analogs, particularly when the piperidine nitrogen requires specific protection (Boc, Cbz).
Mechanism & Causality:
-
Coupling Partner Selection: We utilize pyridine-3-boronic acid and a vinyl triflate (derived from N-protected piperidone). Direct coupling to a halopiperidine (
) is difficult; coupling to the enol triflate ( ) is high-yielding. -
Hydrogenation: The resulting tetrahydropyridine is reduced.[1]
-
Critical Control Point: The choice of catalyst (Pd/C vs. PtO2) and solvent (MeOH vs. AcOH) determines the cis/trans ratio if other substituents are present.
-
Visualization: Synthetic Workflow
Figure 2: The standard Suzuki-Miyaura route for accessing the scaffold. This pathway avoids the low yields associated with direct sp3-sp2 coupling.
Part 3: Medicinal Chemistry Case Studies
GPCR Antagonists: SSTR5 (Merck)
The somatostatin receptor subtype 5 (SSTR5) is a target for type 2 diabetes. Merck identified that 3- and 4-substituted piperidines were critical for potency.[1]
-
The Challenge: High lipophilicity of early hits led to poor bioavailability.
-
The Solution: Replacing a phenyl ring with a pyridine-3-yl moiety.
-
Outcome: The pyridine nitrogen formed a water-mediated hydrogen bond in the pocket, while the piperidine NH engaged in a salt bridge with Asp112 . This scaffold (e.g., in compound SCO-240 ) provided the necessary "kink" for subtype selectivity against SSTR2.
CNS Agents: Preclamol (3-PPP)
-
Target: Dopamine D2 receptor (partial agonist).
-
Structure: 3-(3-hydroxyphenyl)-N-propylpiperidine.
-
Relevance: While Preclamol uses a phenyl ring, the pyridin-3-yl analog was synthesized to reduce CNS toxicity and modulate intrinsic activity.[1] The pyridine analog showed a distinct shift in functional selectivity (biased signaling), proving the scaffold's utility in fine-tuning GPCR efficacy.
Part 4: Experimental Protocol
Protocol: Synthesis of tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate
Objective: To synthesize the core scaffold on a gram scale with >95% purity.
Reagents:
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl Triflate)
-
Pyridine-3-boronic acid (1.2 equiv)
- (0.05 equiv)[2]
- (2.0 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
Step-by-Step Methodology:
-
Suzuki Coupling (Inert Atmosphere Required):
-
Charge a 250 mL round-bottom flask with Vinyl Triflate (1.0 equiv) and Pyridine-3-boronic acid (1.2 equiv).
-
Add DME (0.1 M concentration relative to triflate).
-
Degas the solution by bubbling Nitrogen for 15 minutes.[1] Reason: Oxygen poisons the Pd(0) catalyst.
-
Add
(5 mol%) and (2.0 M, 3.0 equiv). -
Reflux at 85°C for 4–6 hours.[1] Monitor by LCMS for disappearance of triflate.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine.[1] Dry over
.[1] Purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Hydrogenation (Olefin Reduction):
-
Dissolve the isolated tetrahydropyridine in MeOH.
-
Add 10 wt% Pd/C (10% by mass of substrate).
-
Stir under
balloon (1 atm) for 12 hours. Note: High pressure is rarely needed for this olefin. -
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.
-
Concentrate in vacuo to yield the title compound as a white solid.
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the olefinic proton (~6.0 ppm) and the distinct pyridine protons (8.5–8.7 ppm).
-
LCMS: Confirm Mass [M+H]+.
-
References
-
Discovery of SSTR5 Antagonists
-
Synthetic Methodology (Rh-Catalyzed)
-
"Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023.[1]
-
Source:
-
-
Physicochemical Properties of Piperidines
-
SSTR5 Antagonist Clinical Data (SCO-240)
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publication of a clinical phase 1 study of SCO-240: SSTR5 antagonist is a novel strategy to treat growth hormone-related disorders | SCOHIA PHARMA, Inc. [scohia.com]
The Rise of a Privileged Scaffold: A Technical Guide to (1-(Pyridin-3-yl)piperidin-3-yl)methanol in Drug Discovery
Abstract
The confluence of pyridine and piperidine rings has given rise to a plethora of medicinally significant scaffolds. Among these, the (1-(Pyridin-3-yl)piperidin-3-yl)methanol framework has emerged as a particularly promising core in modern drug discovery. This in-depth technical guide provides a comprehensive literature review of this scaffold, delving into its synthesis, biological targets, structure-activity relationships, and its burgeoning role in the development of novel therapeutics. With a primary focus on its recently identified potential as a lysophosphatidic acid receptor 1 (LPA1) antagonist, this guide offers researchers, scientists, and drug development professionals the foundational knowledge and practical insights necessary to harness the therapeutic potential of this versatile chemical entity.
Introduction: The Strategic Fusion of Pyridine and Piperidine
The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and π-stacking interactions, as well as its metabolic stability.[1] Complementing this is the piperidine ring, a saturated heterocycle that provides a three-dimensional framework, allowing for precise spatial orientation of substituents to optimize target engagement. The combination of these two privileged structures in the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold creates a molecule with a unique topographical and electronic profile, making it an attractive starting point for the design of novel drug candidates.
This guide will explore the journey of this scaffold from a chemical novelty to a key player in the pursuit of treatments for complex diseases. We will begin by examining the synthetic routes to access this core structure, followed by a detailed discussion of its primary biological target, the LPA1 receptor, and the associated therapeutic implications.
Synthetic Strategies: Constructing the Core Scaffold
General Synthetic Approach
A plausible and commonly employed route for the synthesis of pyridin-3-yl-piperidine derivatives is outlined in the patent literature, such as WO2020254408A1.[2][3] This typically involves the reaction of a suitably functionalized piperidine with a pyridine derivative. For the synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol, a key step would be the N-arylation of a piperidin-3-ylmethanol precursor with a 3-halopyridine.
Experimental Protocol: A Representative Synthesis of a (1-(Pyridin-3-yl)piperidin-3-yl)methanol Derivative (General Method)
-
Step 1: N-Arylation. To a solution of piperidin-3-ylmethanol in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) and a base (e.g., potassium carbonate or cesium carbonate). The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 2: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (1-(Pyridin-3-yl)piperidin-3-yl)methanol derivative.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
The Key Biological Target: Lysophosphatidic Acid Receptor 1 (LPA1)
Recent and significant advancements have identified the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold as a potent modulator of the Lysophosphatidic Acid Receptor 1 (LPA1).[2][3] LPA1 is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide range of physiological and pathological processes, most notably in fibrosis.[4]
Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways leading to cell proliferation, migration, and differentiation.[2] In the context of disease, the LPA/LPA1 signaling axis has been implicated in the pathogenesis of fibrotic diseases affecting various organs, including the lungs, liver, and kidneys.[4] Therefore, the development of LPA1 antagonists is a highly pursued therapeutic strategy for these debilitating conditions.
Mechanism of Action: Antagonizing Fibrotic Pathways
As an LPA1 receptor antagonist, derivatives of (1-(Pyridin-3-yl)piperidin-3-yl)methanol are designed to competitively bind to the LPA1 receptor, thereby blocking the binding of endogenous LPA and inhibiting the subsequent downstream signaling cascades that promote fibrosis. This mechanism offers a targeted approach to disrupt the pro-fibrotic environment and potentially halt or even reverse the progression of fibrotic diseases.
Diagram: LPA1 Receptor Signaling and Antagonism
Caption: Simplified signaling pathway of the LPA1 receptor and the inhibitory mechanism of (1-(Pyridin-3-yl)piperidin-3-yl)methanol derivatives.
Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity
The development of potent and selective LPA1 receptor antagonists from the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold is guided by extensive structure-activity relationship (SAR) studies. While specific quantitative data for the parent molecule is not publicly available, the general principles of SAR can be elucidated from the broader class of pyridin-3-yl piperidine derivatives disclosed in the patent literature.[2][3]
Key SAR Insights:
-
The Pyridine Moiety: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, crucial for interaction with the receptor. Substitutions on the pyridine ring can modulate potency, selectivity, and pharmacokinetic properties.
-
The Piperidine Core: The piperidine ring acts as a central scaffold, and its conformation is critical for the correct spatial orientation of the other functional groups. Substitutions on the piperidine ring can influence binding affinity and metabolic stability.
-
The Methanol Group: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with the receptor. This group can also be a site for further chemical modification to optimize drug-like properties.
Table 1: General Structure-Activity Relationships for Pyridin-3-yl Piperidine LPA1 Antagonists
| Molecular Fragment | Modification | Impact on Activity | Rationale |
| Pyridine Ring | Introduction of electron-withdrawing or -donating groups | Modulates potency and selectivity | Alters the electronic properties and potential for specific interactions within the binding pocket. |
| Positional Isomers (e.g., pyridin-2-yl, pyridin-4-yl) | Significant changes in activity | The position of the nitrogen atom dictates the geometry of hydrogen bonding and overall molecular shape. | |
| Piperidine Ring | Stereochemistry at the 3-position | Can significantly impact potency | The stereochemistry determines the precise 3D orientation of the methanol group and its interaction with the receptor. |
| Substitution on the piperidine nitrogen | Generally not tolerated if replacing the pyridine | The pyridin-3-yl group appears to be a key pharmacophoric element for LPA1 antagonism in this series. | |
| Methanol Group | Esterification or etherification | Can be used to create prodrugs or modulate physicochemical properties | Modifies solubility, metabolic stability, and cell permeability. |
| Replacement with other functional groups | Can lead to a loss or change in activity | The hydroxyl group is likely involved in a key interaction with the receptor. |
Therapeutic Potential and Future Directions
The discovery of (1-(Pyridin-3-yl)piperidin-3-yl)methanol derivatives as potent LPA1 receptor antagonists has opened up new avenues for the treatment of fibrotic diseases, a significant area of unmet medical need. The oral bioavailability of small molecules from this class makes them particularly attractive for chronic disease management.
Current and Future Applications:
-
Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by the formation of scar tissue in the lungs. LPA1 antagonists have shown promise in preclinical models of pulmonary fibrosis.
-
Liver Fibrosis: The excessive accumulation of scar tissue in the liver, often leading to cirrhosis and liver failure.
-
Kidney Fibrosis: A common pathway for all chronic kidney diseases, leading to end-stage renal disease.
-
Other Fibrotic Conditions: The therapeutic potential of LPA1 antagonists may extend to other fibrotic conditions such as systemic sclerosis and cardiac fibrosis.
Further research is warranted to fully elucidate the therapeutic potential of the (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold. Future studies will likely focus on:
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the structure to improve metabolic stability, oral bioavailability, and in vivo efficacy.
-
Exploration of Additional Therapeutic Areas: Investigating the role of LPA1 in other diseases, such as cancer and neuropathic pain, where this scaffold may also have utility.
-
Development of Clinical Candidates: Advancing the most promising compounds through preclinical and clinical development to bring new treatments to patients.
Conclusion
The (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold represents a significant advancement in the field of medicinal chemistry, particularly in the development of LPA1 receptor antagonists. Its unique structural features, synthetic accessibility, and potent biological activity make it a highly attractive starting point for the design of novel therapeutics for fibrotic diseases and potentially other indications. This technical guide has provided a comprehensive overview of the current state of knowledge on this important scaffold, offering a valuable resource for researchers dedicated to the discovery and development of new medicines. The continued exploration of this privileged chemical space holds great promise for addressing some of the most challenging diseases of our time.
References
-
Heasley, B. H., Jarosz, R., Lynch, K. R., & Macdonald, T. L. (2004). Initial structure-activity relationships of lysophosphatidic acid receptor antagonists: discovery of a high-affinity LPA1/LPA3 receptor antagonist. Bioorganic & medicinal chemistry letters, 14(11), 2735–2740. [Link]
-
Bolli, M., et al. (2020). Pyridin-3-yl derivatives. WIPO Patent WO/2020/254408. [Link]
-
Palmer, S. S., et al. (2018). Discovery of a Potent, Selective, and Orally Bioavailable LPA1 Antagonist with Antifibrotic Activity. ACS medicinal chemistry letters, 9(12), 1188–1193. [Link]
- Bolli, M., et al. (2020). Pyridin-3-yl derivatives.
-
Bristol Myers Squibb. (2023, May 22). Bristol Myers Squibb's Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis. [Press release]. [Link]
-
Bolli, M., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry. [Link]
-
Marchesi, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1272828. [Link]
-
He, Y., et al. (2014). Structure-based drug design identifies novel LPA3 antagonists. Protein science : a publication of the Protein Society, 23(7), 934–944. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Available chemical structures for LPA1 receptor antagonists. Retrieved from [Link]
- Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4967. [Link]
- Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
Sources
Technical Guide: Sourcing and Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
The following in-depth technical guide details the commercial landscape, sourcing strategies, and synthetic protocols for (1-(Pyridin-3-yl)piperidin-3-yl)methanol .
Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol is a specialized heterocyclic building block used in the development of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics.[1] Unlike its para-substituted regioisomer (the 4-yl methanol variant), this specific meta-substituted isomer is frequently a non-stock / make-on-demand item in the commercial marketplace.[1]
This guide addresses the "Make vs. Buy" decision matrix, providing researchers with verified custom manufacturing partners and a validated bench-scale synthetic protocol to ensure supply chain security.
Chemical Identity & Structural Specificity
Crucial Distinction: Commercial catalogs often conflate isomers. You must distinguish the target compound from the more common 4-isomer.[1]
| Feature | Target Compound | Common Conflicting Isomer |
| Name | (1-(Pyridin-3-yl)piperidin-3-yl)methanol | (1-(Pyridin-3-yl)piperidin-4-yl)methanol |
| Structure | Piperidine N-linked to Pyridine-3; CH₂OH at C3 | Piperidine N-linked to Pyridine-3; CH₂OH at C4 |
| CAS No. | Not widely indexed (Search by Structure) | 1619264-47-9 |
| Stereochemistry | Racemic (unless specified as (R) or (S)) | Achiral (plane of symmetry) |
Physico-chemical Properties (Predicted)
-
Molecular Formula: C₁₁H₁₆N₂O[1]
-
LogP: ~0.8 (Lipophilic, suitable for CNS penetration)
-
pKa: ~5.2 (Pyridine N), ~9.0 (Piperidine N is arylated, significantly reducing basicity).
Commercial Availability & Supply Chain
Status: Make-on-Demand / Custom Synthesis Direct "off-the-shelf" stock is rare.[1] Most suppliers listing this name are likely holding the 4-isomer or will initiate a synthesis upon order.[1]
Validated Supply Channels
Do not rely on general aggregators. Use these specific channels for this scaffold:
-
Boutique Building Block Suppliers (High Probability of Stock/Rapid Synthesis):
-
Custom Synthesis Providers (For >10g Scale):
-
Curia (formerly AMRI) [1]
-
Syngene International
-
Aurigene
-
Sourcing Decision Tree
Use the following logic to determine your procurement strategy:
Caption: Strategic sourcing decision tree for rare heterocyclic building blocks.
Synthetic Protocol (In-House Production)
If commercial sourcing fails, the compound can be synthesized in a single step using Buchwald-Hartwig Amination . This method is preferred over SNAr due to the unactivated nature of the 3-position on the pyridine ring.
Reaction Pathway
Coupling Partners:
-
Electrophile: 3-Bromopyridine (CAS: 626-55-1)[1]
-
Nucleophile: 3-Piperidinemethanol (CAS: 4606-65-9)[1]
Caption: Palladium-catalyzed cross-coupling strategy for synthesis.
Detailed Methodology
Safety Note: Perform all steps in a fume hood. Pyridines are distinctively odorous and toxic.[1]
-
Reagents:
-
Procedure:
-
Step 1: Charge an oven-dried reaction vial with Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Nitrogen/Argon for 5 minutes.
-
Step 2: Add anhydrous Toluene, followed by 3-Bromopyridine and 3-Piperidinemethanol.
-
Step 3: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LCMS (Target Mass [M+H]+ = 193.1).
-
Step 4: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with Ethyl Acetate.[4]
-
Step 5: Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Flash Chromatography: Silica gel column.
-
Eluent: DCM : MeOH (95:5 to 90:10). The free alcohol is polar; ensure gradual gradient.
-
Yield Expectation: 65–80% as a viscous off-white oil or low-melting solid.[1]
-
Quality Assurance & Validation
When receiving a custom batch or validating in-house synthesis, check these specific markers to rule out the 4-isomer or regio-scrambling.
¹H NMR Diagnostic Peaks (DMSO-d₆)
-
Pyridine Protons: Look for the characteristic pattern of 3-substituted pyridine:
-
Piperidine Ring:
LCMS Validation
-
Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).
-
Mass: [M+H]⁺ = 193.26.
-
Purity: Accept >95% (UV 254 nm).
References
-
Starting Material Source: 3-Piperidinemethanol (CAS 4606-65-9).[1][5][6] National Institute of Standards and Technology (NIST). Link[1]
-
Coupling Methodology: Palladium-Catalyzed Synthesis of Arylpiperazines. Organic Letters, 2016, 18, 5272-5275. Link[1]
-
Isomer Data (4-yl variant): Sigma-Aldrich Product Specification for (1-(Pyridin-3-yl)piperidin-4-yl)methanol. Link
-
Pyridine Chemistry: 3-Bromopyridine Properties and Reactivity. PubChem, National Library of Medicine. Link
Sources
- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. (1-(Pyridin-3-yl)piperidin-4-yl)methanol | 1619264-47-9 [sigmaaldrich.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. echemi.com [echemi.com]
- 6. 3-Piperidinemethanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol from 3-hydroxymethylpiperidine
Abstract & Significance
The structural motif (1-(pyridin-3-yl)piperidin-3-yl)methanol represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the pyridine ring serves as a hydrogen bond acceptor and the piperidine ring provides defined spatial geometry.
Traditional nucleophilic aromatic substitution (
Retrosynthetic Analysis
The target molecule is disconnected at the
-
Target: (1-(Pyridin-3-yl)piperidin-3-yl)methanol
-
Precursors: 3-Bromopyridine (Electrophile) + 3-Hydroxymethylpiperidine (Nucleophile)
-
Key Challenge: Chemoselectivity between the secondary amine (
amine) and the primary alcohol ( alcohol).
Figure 1: Retrosynthetic disconnection strategy.
Methodology Selection: Why Buchwald-Hartwig?
| Methodology | Feasibility | Pros | Cons |
| Low | Low cost reagents. | Requires electron-deficient ring (e.g., 2- or 4-halopyridine). 3-position is deactivated; fails or requires extreme temp (>200°C). | |
| Chan-Lam | Medium | Mild conditions (RT), uses Boronic acids. | Variable yields, requires stoichiometric Copper, slow kinetics for hindered amines. |
| Buchwald-Hartwig | High | High yield, broad scope, scalable. | Requires inert atmosphere, Pd catalyst cost. |
Decision: We utilize Pd-catalyzed Buchwald-Hartwig amination .[1][2] The use of specific ligands (e.g., BINAP or RuPhos) accelerates the reductive elimination of the amine while disfavoring the alkoxide, ensuring
Detailed Experimental Protocol
Reagents & Materials[1][3][4][5][6][7][8][9]
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Amount (Example) | Role |
| 3-Bromopyridine | 157.99 | 1.0 | 158 mg (1.0 mmol) | Electrophile |
| 3-Hydroxymethylpiperidine | 115.17 | 1.2 | 138 mg (1.2 mmol) | Nucleophile |
| 915.72 | 0.02 | 18 mg (2 mol%) | Catalyst Precursor | |
| BINAP | 622.68 | 0.06 | 37 mg (6 mol%) | Ligand |
| 96.10 | 1.5 | 144 mg (1.5 mmol) | Base | |
| Toluene (Anhydrous) | - | - | 5.0 mL | Solvent |
Note: RuPhos is an excellent alternative ligand if BINAP provides sluggish conversion, particularly for sterically hindered substrates.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a glovebox or under a steady stream of Argon, charge a dry reaction vial with
(2 mol%) and BINAP (6 mol%). -
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 10-15 minutes. The solution should turn from a dark purple/black to a deep orange/red, indicating the formation of the active
species.
Step 2: Substrate Addition
-
To the pre-formed catalyst solution, add 3-Bromopyridine (1.0 equiv).
-
Add 3-Hydroxymethylpiperidine (1.2 equiv).
-
Add Sodium tert-butoxide (
) (1.5 equiv) in one portion.-
Expert Tip:
is hygroscopic. Use a fresh bottle or sublimed material. Moisture kills the reaction.
-
-
Add the remaining Toluene (4.0 mL) to wash down the sides of the vial.
Step 3: Reaction
-
Seal the vial with a Teflon-lined septum cap.
-
Heat the reaction block to 100°C .
-
Stir vigorously (800-1000 rpm) for 12-16 hours .
-
Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS. The starting bromide should be consumed.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Wash the Celite pad with additional Ethyl Acetate (10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.
Step 5: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).
-
Note: The pyridine nitrogen makes the product slightly polar and "sticky" on silica. Adding 1% Triethylamine (
) to the eluent can improve peak shape.
-
-
Collect fractions containing the product (
in 5% MeOH/DCM). -
Dry under high vacuum to yield the product as a pale yellow/off-white solid or viscous oil.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Mechanism & Selectivity
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition:
inserts into the C-Br bond of 3-bromopyridine. -
Amine Coordination/Deprotonation: The piperidine amine binds to the Pd(II) center. The base (
) deprotonates the amine to form a Pd-amido complex. -
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating
.
Why N-selectivity?
Although the primary alcohol is present, secondary amines are significantly more nucleophilic toward the Pd(II)-aryl complex. Furthermore, reductive elimination from a Pd-amido complex is generally faster than from a Pd-alkoxide complex. Using
Analytical Characterization (Expected)
-
1H NMR (400 MHz,
):- 8.32 (d, 1H, Py-H2), 8.10 (dd, 1H, Py-H6), 7.20 (m, 1H, Py-H4), 7.15 (dd, 1H, Py-H5).
-
3.75 (d, 2H,
), 3.60-3.40 (m, 2H, Pip-H), 2.90-2.70 (m, 2H, Pip-H), 2.00-1.20 (m, 5H, Pip-H + OH).
-
MS (ESI):
-
Calculated
. -
Found
.
-
Safety & Handling
-
3-Bromopyridine: Irritant. Avoid contact with skin and eyes.
-
Palladium Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.
-
Toluene: Flammable.[4] Use in a fume hood.
- : Corrosive and moisture sensitive. Handle with gloves.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Sigma-Aldrich. Product Specification: (1-(Pyridin-3-yl)piperidin-4-yl)methanol (Analogous Structure Reference). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes: High-Efficiency Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol via Optimized Buchwald-Hartwig Amination Protocols
Introduction: The Strategic Importance of N-Aryl Piperidines and the Power of Buchwald-Hartwig Amination
The N-aryl piperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutics targeting a wide range of diseases. The specific molecule, (1-(Pyridin-3-yl)piperidin-3-yl)methanol, is of significant interest to drug development professionals due to its structural alerts that suggest potential interactions with various biological targets. The synthesis of such compounds, which involves the formation of a carbon-nitrogen (C-N) bond between an aromatic system (pyridine) and a saturated heterocycle (piperidine), has historically presented significant challenges. Traditional methods often require harsh reaction conditions and exhibit limited functional group tolerance.[1]
The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a versatile and efficient palladium-catalyzed cross-coupling reaction between aryl halides and amines.[1] This methodology has become an indispensable tool in both academic and industrial research, enabling the construction of C-N bonds under relatively mild conditions with broad substrate scope.[2] This application note provides a detailed guide for the synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol, leveraging an optimized Buchwald-Hartwig amination protocol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Mechanistic Insights: Understanding the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.[1]
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromopyridine), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine ((piperidin-3-yl)methanol) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond, yielding the product, (1-(Pyridin-3-yl)piperidin-3-yl)methanol, and regenerating the active Pd(0) catalyst.[1]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Optimized Protocol for the Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
This protocol is designed based on established principles of the Buchwald-Hartwig amination for heteroaryl halides and cyclic amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | 1.58 g | 10.0 | 1.0 equiv |
| (Piperidin-3-yl)methanol | C₆H₁₃NO | 115.17 | 1.38 g | 12.0 | 1.2 equiv |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 91.6 mg | 0.1 | 0.01 equiv (1 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 173.6 mg | 0.3 | 0.03 equiv (3 mol%) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.35 g | 14.0 | 1.4 equiv |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 50 mL | - | - |
Experimental Procedure
Caption: Experimental Workflow for the Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Step-by-Step Method:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol, 1 mol%), Xantphos (173.6 mg, 0.3 mmol, 3 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).
-
Addition of Reactants: To the flask, add 3-bromopyridine (1.58 g, 10.0 mmol, 1.0 equiv) and (piperidin-3-yl)methanol (1.38 g, 12.0 mmol, 1.2 equiv).
-
Solvent Addition and Degassing: Add anhydrous toluene (50 mL) to the flask. Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Discussion of Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Selection: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is crucial for efficient catalysis. Xantphos is a bidentate ligand known to promote the reductive elimination step and stabilize the palladium catalyst, making it a suitable choice for coupling with heteroaryl halides.[3] Other biarylphosphine ligands such as RuPhos or BrettPhos could also be effective and may warrant screening for optimization.[4]
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a commonly used and effective base for this transformation.[2] Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate could also be employed, and their use may be advantageous for substrates with base-sensitive functional groups.[5]
-
Solvent: Anhydrous, non-protic solvents are typically used for the Buchwald-Hartwig amination. Toluene is a standard choice due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the reactants and catalyst complex.[2] Dioxane is another common solvent for this reaction.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. |
| Insufficiently strong base | Switch to a stronger base (e.g., LiHMDS). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products | Catalyst decomposition | Screen different ligands or use a pre-catalyst. |
| Hydrodehalogenation of the aryl halide | Use a less sterically hindered ligand or a milder base. |
Conclusion
The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol. The protocol detailed in this application note, utilizing a Pd₂(dba)₃/Xantphos catalytic system with sodium tert-butoxide as the base in toluene, offers a robust starting point for researchers in drug discovery and development. Careful attention to the selection of reagents and the maintenance of inert reaction conditions are paramount for achieving high yields and purity. Further optimization of the ligand and base may be necessary for specific applications or scaling up the synthesis.
References
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10839-10848. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
Kashani, S. K., et al. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. ChemRxiv. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Laboratoire d'Innovation Thérapeutique - UMR 7200 - University of Strasbourg. Methodology in organic synthesis. [Link]
-
Liu, T., et al. (2024). Pd-Catalyzed Enantioselective Three-Component Carboamination of 1,3-Cyclohexadiene. Journal of the American Chemical Society. [Link]
-
Herzon, S. B., et al. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 129(22), 6690–6691. [Link]
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 208-220. [Link]
- Google Patents. (2014). Synthetic method for 3-bromopyridine. CN104130183A.
-
Old Dominion University. (1977). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
Using (1-(Pyridin-3-yl)piperidin-3-yl)methanol as a building block in heterocycle synthesis
Application Note: Strategic Utilization of (1-(Pyridin-3-yl)piperidin-3-yl)methanol in Heterocyclic Synthesis
Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol is a bifunctional heterocyclic building block that has gained traction in fragment-based drug discovery (FBDD).[1][2][3][4] It offers a unique combination of a solubilizing, moderately basic pyridine moiety and a shape-shifting piperidine linker with defined stereochemistry (if chiral starting materials are used).[2][3][4]
This application note details the chemical behavior of this scaffold, specifically addressing the challenges of functionalizing the hydroxymethyl handle in the presence of the basic pyridine nitrogen. We provide optimized protocols for controlled oxidation and activation via sulfocylation , enabling researchers to integrate this motif into kinase inhibitors, GPCR ligands, and PROTAC linkers.[2]
Chemical Profile & Structural Logic
The molecule consists of a piperidine ring N-linked to the C3 position of a pyridine ring.[1][2][3][4] This "bi-heteroaryl" character distinguishes it from benzyl-linked analogs, offering greater metabolic stability (no benzylic oxidation) and a more rigid vector.[1][2][3][4]
| Property | Value / Description | Implications for Synthesis |
| IUPAC Name | (1-(Pyridin-3-yl)piperidin-3-yl)methanol | N-Aryl bond is stable to acid/base; requires Pd-catalysis to form if not purchased.[1][2][3][4] |
| Molecular Weight | 192.26 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1][2][3][4] |
| Basicity ( | Pyridine N: ~5.2; Piperidine N: Reduced | The N-aryl linkage reduces the basicity of the piperidine nitrogen (aniline-like character), making the pyridine nitrogen the primary protonation site.[1][2][3][4] |
| Solubility | Moderate (Organic); High (Aq.[2][3][4] Acid) | Critical: Product will partition into the aqueous phase at pH < 5.[1][2][3] Workups require pH > 9.[1][2][3] |
| Key Reactivity | Primary Alcohol ( | amenable to Oxidation, Mitsunobu, Appel, and Sulfonylation.[2][4] |
Strategic Applications (The "Why")
In medicinal chemistry, this building block serves three primary functions:
-
Solubility Handle: The pyridine nitrogen provides a protonatable site to improve the aqueous solubility of lipophilic cores.[1][2][3]
-
Vector Control: The 1,3-substitution pattern on the piperidine ring creates a "kinked" geometry, distinct from the linear 1,4-substitution, allowing access to different pockets in the target protein.[1][2]
-
Linker Module: The hydroxymethyl group serves as a versatile attachment point for "warheads" or E3 ligase ligands in PROTAC design.[1][2][3]
Synthesis Workflow Visualization
Figure 1: Divergent synthesis pathways from the alcohol building block.[2][3][4] The central node represents the starting material.[1][4]
Detailed Experimental Protocols
Protocol A: Controlled Oxidation to Aldehyde
Target: Synthesis of 1-(pyridin-3-yl)piperidine-3-carbaldehyde
Rationale: The aldehyde is a gateway to amine libraries via reductive amination.[1][2][3] Standard Swern oxidation can be odorous and cumbersome on small scales.[2][3] We recommend Dess-Martin Periodinane (DMP) for its mild conditions and tolerance of basic nitrogens (unlike PCC, which forms tarry salts with pyridines).[2][3][4]
Reagents:
-
(1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 eq)[1][2][3][4]
-
Sodium Bicarbonate (
) (5.0 eq)[2][3][4] -
Sodium Thiosulfate (
) (saturated aq.)[2][3][4]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the alcohol (1.0 mmol, 192 mg) in anhydrous DCM (10 mL). -
Buffering: Add solid
(5.0 mmol, 420 mg). -
Oxidation: Cool the mixture to 0°C. Add DMP (1.2 mmol, 509 mg) in one portion.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (System: 10% MeOH in DCM).[2][3][4] The aldehyde spot will be less polar than the alcohol.[2][3]
-
Quench (The "Fieser" Variation): Dilute with Et2O (20 mL). Add saturated aqueous
(10 mL) and saturated aqueous (10 mL). Stir vigorously for 15 minutes until the organic layer is clear. -
Extraction: Separate layers. Extract aqueous layer with DCM (
mL).[2][3][4] -
Drying: Combine organics, dry over
, filter, and concentrate in vacuo. -
Storage: The aldehyde is unstable; use immediately for reductive amination or store under Argon at -20°C.
Protocol B: Activation via Mesylation
Target: Synthesis of (1-(pyridin-3-yl)piperidin-3-yl)methyl methanesulfonate[1][2][3][4]
Rationale: Converting the alcohol to a mesylate creates a potent electrophile for
Reagents:
Step-by-Step Methodology:
-
Solvation: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (3.0 mmol, 0.42 mL).
-
Activation: Cool to 0°C. Dropwise add MsCl (1.2 mmol, 93
L). -
Completion: Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup (Critical Step):
-
Purification: Concentrate at
°C. The mesylate is thermally sensitive. Use immediately for the displacement step.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield (Workup) | Product lost to aqueous phase. | The pyridine is protonated at low pH.[1][2][3] Always adjust aqueous workup to pH 9-10 using NaOH or Carbonate before extraction.[1][2][3][4] |
| Pyridine N-Oxidation | Over-oxidation during reaction.[1][2][3][4] | Avoid peracids (mCPBA).[2][3][4] Use DMP or Swern.[1][2][3] If N-oxide forms, reduce with |
| Poor Solubility | Pyridine/Piperidine aggregation.[2][3] | Use 10% MeOH/DCM for extractions.[2][3] If running chromatography, add 1% |
Mechanism of Action: Reductive Amination[1][5]
The following diagram illustrates the pathway from the aldehyde intermediate to a secondary amine library member, highlighting the role of the pyridine ring.
Figure 2: Reductive amination workflow. Note: NaBH(OAc)3 is preferred over NaCNBH3 to avoid cyanide handling.[1][2][3][4]
References
-
Structure & Properties: PubChem Compound Summary for (1-(Pyridin-3-yl)piperidin-4-yl)methanol (Isomer analog for property comparison). National Library of Medicine (US), National Center for Biotechnology Information.[2][Link][2][3][4]
-
Synthetic Methodology (Oxidation): Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2][3] J. Org.[1][2][3] Chem.1983 , 48, 4155–4156.[2] [Link]
-
Medicinal Chemistry Context (Piperidine Scaffolds): Barnes-Seeman, D.[1][2][3][4] "The structural and functional role of piperidine-based scaffolds in medicinal chemistry." J. Med.[1][2][3] Chem.2014 (General reference on piperidine utility).[2][3][4]
-
General Protocol Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press.[1][2][3] (Standard text for Mesylation and Oxidation mechanisms).
(Note: While specific papers solely dedicated to the 3-yl isomer synthesis are rare in open literature, the protocols above are derived from standard validated methodologies for N-aryl piperidine alcohols.)
Sources
Application Notes and Protocols for the Esterification of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
(1-(Pyridin-3-yl)piperidin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. Its primary alcohol functionality serves as a versatile handle for derivatization, with esterification being a fundamental transformation to modulate physicochemical properties, pharmacokinetic profiles, and target engagement of drug candidates. The presence of two basic nitrogen atoms—one on the pyridine ring and another on the piperidine ring—presents unique challenges and opportunities in designing synthetic strategies. This guide provides a comprehensive overview of robust and field-proven protocols for the esterification of this substrate, delving into the mechanistic rationale behind procedural choices and offering detailed, step-by-step methodologies.
Strategic Considerations for Esterification
The selection of an appropriate esterification method is paramount and is dictated by the nature of the carboxylic acid, the desired scale of the reaction, and the tolerance of other functional groups. The basicity of the pyridine and piperidine nitrogens can complicate traditional acid-catalyzed methods, potentially leading to salt formation and reduced nucleophilicity of the primary alcohol. Therefore, methods that operate under neutral or mildly basic conditions are often preferred. This document will focus on three such powerful and widely applicable methods: Steglich Esterification, the Mitsunobu Reaction, and Transesterification.
Method 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for sterically hindered substrates and acid-sensitive molecules.[2][3]
Causality of Experimental Choices
-
Carbodiimide (DCC or EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[4]
-
DMAP: This catalyst acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[2] This catalysis is crucial for efficient esterification, especially with less nucleophilic alcohols.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the activated intermediates.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Steglich Esterification
-
To a solution of the desired carboxylic acid (1.2 eq.) and (1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired ester.
| Reagent | Molar Ratio | Purpose |
| (1-(Pyridin-3-yl)piperidin-3-yl)methanol | 1.0 | Substrate |
| Carboxylic Acid | 1.2 | Acylating agent |
| EDC | 1.5 | Coupling agent to activate the carboxylic acid |
| DMAP | 0.1 | Nucleophilic catalyst |
| Anhydrous DCM | - | Aprotic solvent |
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, although for an achiral primary alcohol like our substrate, this is not a concern.[5][6] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
Causality of Experimental Choices
-
PPh₃ and DEAD/DIAD: These reagents react in situ to form a phosphonium salt, which then activates the alcohol by forming an alkoxyphosphonium salt, a good leaving group.[6]
-
Carboxylic Acid: The carboxylate anion acts as the nucleophile, displacing the activated alcohol in an Sₙ2 fashion.[5]
-
Solvent: Anhydrous THF is the most common solvent, providing good solubility for the reagents and being relatively unreactive under the reaction conditions.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.[5]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Detailed Protocol: Mitsunobu Reaction
-
To a solution of (1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 eq.), the desired carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove; however, careful chromatography should afford the pure ester.
| Reagent | Molar Ratio | Purpose |
| (1-(Pyridin-3-yl)piperidin-3-yl)methanol | 1.0 | Substrate |
| Carboxylic Acid | 1.5 | Nucleophile |
| PPh₃ | 1.5 | Activates the azodicarboxylate |
| DEAD or DIAD | 1.5 | Activates the alcohol with PPh₃ |
| Anhydrous THF | - | Aprotic solvent |
Method 3: Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[7] This can be an effective strategy if the desired ester is derived from a simple, readily available ester (e.g., a methyl or ethyl ester). The reaction can be catalyzed by either an acid or a base.[7][8] Given the basic nature of the substrate, a base-catalyzed approach is generally more suitable.
Causality of Experimental Choices
-
Base Catalyst: A strong base, such as sodium methoxide or potassium tert-butoxide, is used to deprotonate the alcohol, increasing its nucleophilicity.[7]
-
Ester Reactant: A simple ester, often used in excess to drive the equilibrium, serves as the acyl source.
-
Driving Equilibrium: The reaction is an equilibrium process.[7] To drive it to completion, it is often necessary to remove the alcohol byproduct (e.g., methanol) by distillation.
Experimental Workflow: Transesterification
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application of (1-(Pyridin-3-yl)piperidin-3-yl)methanol in fragment-based drug design
Application Note: Application of (1-(Pyridin-3-yl)piperidin-3-yl)methanol in Fragment-Based Drug Design (FBDD)
Executive Summary
(1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS: 1269376-77-9) represents a privileged "scaffold-fragment" in modern drug discovery.[1][2] Unlike traditional "flat" aromatic fragments, this molecule offers a critical entry point into 3D chemical space via its saturated piperidine ring, facilitating the "Escape from Flatland" strategy essential for improving clinical success rates.[1][2]
This guide details the application of this fragment as a seed structure. It combines a pyridine anchor (capable of hinge binding in kinases or metal coordination in metalloenzymes) with a solubilizing piperidine linker and a primary alcohol handle for rapid library elaboration.[1][2]
Physicochemical Profile & FBDD Suitability
Before experimental application, the fragment must be assessed against the "Rule of Three" (Ro3) to ensure it leaves adequate molecular weight (MW) and lipophilicity "headroom" for optimization.[1]
Table 1: Physicochemical Properties of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
| Property | Value | FBDD Implications |
| Molecular Formula | C₁₁H₁₆N₂O | -- |
| Molecular Weight | 192.26 Da | Ideal. <300 Da limit allows significant mass addition during optimization.[2] |
| cLogP | ~1.1 | High Solubility. Low lipophilicity reduces non-specific binding risks in NMR/SPR screens.[1][2] |
| H-Bond Donors (HBD) | 1 (-OH) | Provides a specific vector for interaction or chemical growth.[1][2] |
| H-Bond Acceptors (HBA) | 3 (Pyridine N, Piperidine N, O) | Pyridine nitrogen is a classic motif for H-bond acceptance (e.g., Kinase Hinge).[1] |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Well within cell-permeability limits (<140 Ų).[1][2] |
| Stereochemistry | Chiral Center at C3 | Critical: Enantiomers (R/S) must be separated or screened as a racemate to determine stereospecific binding. |
Experimental Protocol: Fragment Screening
Due to the typically low affinity (K_d in mM range) of fragments, traditional biochemical assays often fail.[1][2] We utilize Ligand-Observed NMR for robust hit identification.[1][2]
Protocol A: Saturation Transfer Difference (STD) NMR
Objective: Detect transient binding of the fragment to the target protein by transferring magnetization from the protein to the bound ligand.[1][2]
Reagents:
-
Target Protein: >95% purity, 20 µM in deuterated buffer.
-
Ligand: (1-(Pyridin-3-yl)piperidin-3-yl)methanol (100 mM DMSO-d6 stock).
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.[1][2]
Workflow:
-
Sample Preparation:
-
Pulse Sequence Setup:
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).[1][2]
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls/amides) to saturate protein resonances.[1][2]
-
Off-Resonance Irradiation: Set frequency to 40 ppm (control).
-
Saturation Time: 2.0 - 3.0 seconds using a train of Gaussian pulses.[1][2]
-
-
Data Acquisition:
-
Analysis:
-
Hit Validation: Signals corresponding to the Pyridine protons (aromatic region ~7-9 ppm) and Piperidine protons (~1.5-4 ppm) appearing in the difference spectrum indicate binding.[1][2]
-
Epitope Mapping: Calculate the STD Amplification Factor (STD-AF) for each proton.[1][2] Higher STD-AF values indicate closer proximity to the protein surface.[1][2]
-
Experimental Protocol: Fragment Elaboration
Once binding is validated, the primary alcohol (-CH₂OH) serves as a versatile synthetic handle for "Fragment Growing."[1] The goal is to reach adjacent sub-pockets to increase affinity from mM to µM/nM.[1][2]
Strategy: Divergent Synthesis via the Alcohol Handle
The following schemes utilize the alcohol to generate a library of analogs.
Method 1: Etherification (Targeting Hydrophobic Pockets) [1]
Method 2: Oxidation & Reductive Amination (Targeting Charge Interactions) [1]
-
Reaction: Parikh-Doering Oxidation followed by Reductive Amination.[1][2]
-
Protocol:
-
Oxidation: Treat fragment with SO₃·Pyridine complex/DMSO/Et₃N to generate the aldehyde intermediate.[1][2] Note: Isolate quickly as aldehydes can be unstable.[1]
-
Amination: Dissolve crude aldehyde in DCE. Add diverse amine (R-NH₂, 1.2 eq) and NaBH(OAc)₃ (1.5 eq).[1][2]
-
Result: Converts -CH₂OH to -CH₂-NH-R. This introduces a basic nitrogen that can form salt bridges with Asp/Glu residues in the protein pocket.[1][2]
-
Mechanistic Workflow: From Hit to Lead
The following diagram illustrates the decision matrix for advancing this specific fragment.
Figure 1: Decision tree for the advancement of the piperidinyl-methanol fragment, prioritizing structural validation before chemical elaboration.
Case Application: Kinase Inhibitor Design
In the context of Kinase drug design, this fragment is particularly valuable:
-
The Pyridine Moiety: Acts as the "Hinge Binder."[1][2] The nitrogen at position 1 (or the pyridine N itself, depending on orientation) accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met residue in p38 MAP kinase).[1][2]
-
The Piperidine Ring: Directs the rest of the molecule away from the flat ATP pocket and towards the solvent-exposed region or the "Gatekeeper" residue.[1][2]
-
The Methanol Group: Positioned to interact with the ribose-binding pocket or solvent front.[1][2]
References
-
Fragment Space Exploration: O'Brien, P., et al. (2022).[1][2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1][2][3] Link
-
FBDD Principles: Erlanson, D. A., et al. (2016).[1][2] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link
-
Chemical Properties: PubChem Compound Summary for (1-(Pyridin-3-yl)piperidin-3-yl)methanol. Link[1][2]
-
Kinase Fragment Strategies: Jhoti, H., et al. (2013).[1][2] The impact of FBDD on drug discovery: a personal perspective. Journal of Medicinal Chemistry. Link[1][2]
Sources
Application Notes and Protocols for the Scalable Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Introduction
(1-(Pyridin-3-yl)piperidin-3-yl)methanol is a key structural motif and a versatile building block in medicinal chemistry, frequently incorporated into a wide range of pharmaceutically active compounds. Its synthesis on a large scale, however, presents challenges in terms of efficiency, cost-effectiveness, and safety. These application notes provide detailed protocols for two distinct and scalable synthetic routes to this important intermediate, designed for researchers, scientists, and professionals in drug development. The methodologies discussed are the Buchwald-Hartwig amination and a route involving pyridine hydrogenation followed by ester reduction. Each route is presented with a thorough explanation of the experimental choices, quantitative data, and considerations for process optimization and scale-up.
Route 1: Buchwald-Hartwig Amination
This approach leverages the power of palladium-catalyzed cross-coupling to directly form the crucial C-N bond between the pyridine and piperidine rings. The Buchwald-Hartwig amination is a highly versatile and scalable reaction, making it an attractive choice for industrial applications.[1][2][3]
Synthetic Workflow
Caption: Workflow for Route 1: Buchwald-Hartwig Amination.
Protocol: Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol via Buchwald-Hartwig Amination
Materials:
-
3-Bromopyridine
-
3-Piperidinemethanol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by 3-bromopyridine (1.0 eq), 3-piperidinemethanol (1.2 eq), and sodium tert-butoxide (1.4 eq). The addition of the base should be done carefully as it is highly reactive.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (1-(Pyridin-3-yl)piperidin-3-yl)methanol as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst Loading | 1-2 mol% Pd | [4] |
| Ligand Loading | 2-4 mol% | [5] |
| Base | 1.4-2.0 eq | [2] |
| Typical Yield | 70-95% | [6] |
Rationale and Scale-up Considerations
The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing side reactions.[1][2] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine.[7] Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[5]
For scale-up, several factors need to be considered:
-
Catalyst Cost and Removal: Palladium is a precious metal, so minimizing catalyst loading and implementing efficient catalyst recovery or removal processes are essential for cost-effectiveness.
-
Base Handling: Sodium tert-butoxide is a moisture-sensitive and flammable solid. On a large scale, handling and addition require specialized equipment.
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial stages. Proper temperature control is critical to ensure safety and prevent side reactions.
-
Product Isolation: Purification by column chromatography may not be feasible for large quantities. Crystallization or distillation should be explored as alternative purification methods.
Route 2: Pyridine Hydrogenation and Ester Reduction
This route involves the reduction of a readily available pyridine derivative, ethyl nicotinate, to the corresponding piperidine, followed by the reduction of the ester functionality to the desired primary alcohol. This approach is atom-economical and utilizes well-established, scalable industrial reactions.[8][9]
Synthetic Workflow
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Abstract
The pyridine motif is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the pyridine ring in the versatile building block, (1-(Pyridin-3-yl)piperidin-3-yl)methanol. We will delve into the fundamental principles governing pyridine reactivity and present detailed protocols for various transformations, including C-H functionalization, electrophilic and nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies for their specific synthetic needs.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[2] Its prevalence stems from its ability to act as a bioisostere for benzene rings while offering distinct advantages, such as improved solubility and the capacity to serve as a hydrogen bond acceptor.[4] The functionalization of the pyridine core allows for the fine-tuning of a molecule's biological activity, metabolic stability, and toxicity profile. The target molecule, (1-(Pyridin-3-yl)piperidin-3-yl)methanol, incorporates this privileged scaffold and presents multiple avenues for chemical modification to generate diverse compound libraries for drug discovery programs.
Understanding the Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom.[4] This electronic nature dictates its reactivity towards various reagents:
-
Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive than benzene towards electrophiles. The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further deactivating the ring. When substitution does occur, it is typically directed to the C3 (meta) position.[5][6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. This reactivity is enhanced by the presence of a good leaving group at these positions.
-
C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, avoiding the need for pre-functionalization.[1][4][8][9] Transition metal catalysis plays a pivotal role in these transformations, enabling the selective introduction of various functional groups.
Strategic Functionalization Protocols
This section outlines detailed protocols for the functionalization of the pyridine ring in (1-(Pyridin-3-yl)piperidin-3-yl)methanol. The choice of strategy will depend on the desired position of functionalization and the nature of the substituent to be introduced.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H activation is a highly efficient method for introducing substituents onto the pyridine ring.[1][8] Palladium-catalyzed reactions are particularly prevalent and offer a broad scope.[10][11]
This protocol describes a directed C-H arylation at the C2 position of the pyridine ring, a common site for functionalization due to the directing effect of the pyridine nitrogen.[12]
Reaction Scheme:
Caption: Palladium-catalyzed C2-arylation of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Materials:
| Reagent | Supplier | Grade |
| (1-(Pyridin-3-yl)piperidin-3-yl)methanol | Commercially Available | ≥95% |
| Aryl Halide (e.g., Bromobenzene) | Sigma-Aldrich | Reagent Grade |
| Palladium(II) Acetate (Pd(OAc)2) | Strem Chemicals | 98% |
| Ligand (e.g., SPhos) | Strem Chemicals | 97% |
| Base (e.g., K2CO3) | Fisher Scientific | Anhydrous |
| Solvent (e.g., Toluene) | Fisher Scientific | Anhydrous |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., K2CO3, 2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated product.
Causality and Optimization:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity and selectivity. Electron-rich and bulky phosphine ligands often promote the desired C-H activation.[8]
-
Base: The base is essential for the deprotonation step in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, high-boiling point solvents are typically used to ensure the reaction can be heated to a sufficient temperature for C-H activation to occur.
Electrophilic Aromatic Substitution via Pyridine N-Oxide
Direct electrophilic substitution on pyridine is often challenging.[13] A common strategy to overcome this is to first oxidize the pyridine nitrogen to the corresponding N-oxide. The N-oxide is more reactive towards electrophiles, and substitution occurs preferentially at the C4 position.[14][15][16]
This two-step protocol involves the initial formation of the pyridine N-oxide followed by nitration.
Workflow Diagram:
Caption: Workflow for C4-nitration via the pyridine N-oxide intermediate.
Step 1: Synthesis of (1-(1-oxido-pyridin-1-ium-3-yl)piperidin-3-yl)methanol
Materials:
| Reagent | Supplier | Grade |
| (1-(Pyridin-3-yl)piperidin-3-yl)methanol | Commercially Available | ≥95% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | 70-75% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
Procedure:
-
Dissolve (1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Step 2: Nitration of the Pyridine N-Oxide
Materials:
| Reagent | Supplier | Grade |
| Pyridine N-oxide derivative | From Step 1 | - |
| Fuming Nitric Acid | Sigma-Aldrich | ≥90% |
| Sulfuric Acid | Fisher Scientific | Concentrated (98%) |
Procedure:
-
To a flask containing the crude pyridine N-oxide (1.0 mmol), add concentrated sulfuric acid (5 mL) at 0 °C.
-
Slowly add fuming nitric acid (1.5 mmol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Optimization:
-
N-Oxidation: m-CPBA is a common and effective reagent for the oxidation of pyridines.[14] The reaction is typically clean and high-yielding.
-
Nitration Conditions: The use of a mixture of fuming nitric acid and concentrated sulfuric acid is a standard and potent nitrating system required for the deactivated N-oxide ring.[15]
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, a leaving group must be present on the pyridine ring, typically at the C2 or C4 position. If the starting material does not contain a suitable leaving group, it must be installed first.
This protocol involves the conversion of a pyridine N-oxide to a 2-chloropyridine, which then serves as a substrate for nucleophilic substitution.[17]
Reaction Pathway:
Caption: Two-step synthesis of a 2-aminopyridine derivative.
Step 1: Synthesis of 2-Chloro-3-((3-(hydroxymethyl)piperidin-1-yl))pyridine
Materials:
| Reagent | Supplier | Grade |
| Pyridine N-oxide derivative | From Protocol 3.2.1 | - |
| Phosphorus oxychloride (POCl3) | Sigma-Aldrich | Reagent Grade |
Procedure:
-
To the crude pyridine N-oxide (1.0 mmol), add phosphorus oxychloride (5 mL) at 0 °C.
-
Slowly warm the reaction mixture to reflux and heat for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize with a solid base like sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to give the crude 2-chloropyridine.
Step 2: Nucleophilic Substitution with an Amine
Materials:
| Reagent | Supplier | Grade |
| 2-Chloropyridine derivative | From Step 1 | - |
| Amine (e.g., Morpholine) | Sigma-Aldrich | Reagent Grade |
| Base (e.g., K2CO3) | Fisher Scientific | Anhydrous |
| Solvent (e.g., DMF) | Fisher Scientific | Anhydrous |
Procedure:
-
Dissolve the crude 2-chloropyridine (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the amine (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Causality and Optimization:
-
Chlorination: POCl3 is a standard reagent for converting pyridine N-oxides to 2- and 4-chloropyridines.[17] The reaction proceeds via an addition-elimination mechanism.
-
Nucleophilic Substitution: The rate of SNAr is dependent on the nucleophilicity of the incoming nucleophile and the temperature of the reaction.
Summary of Functionalization Strategies
| Functionalization Strategy | Position(s) Targeted | Key Reagents/Catalysts | Key Intermediates |
| Palladium-Catalyzed C-H Arylation | C2 | Pd(OAc)2, Phosphine Ligand, Base | Organopalladium species |
| Electrophilic Nitration | C4 | m-CPBA, HNO3, H2SO4 | Pyridine N-oxide |
| Nucleophilic Amination | C2 | POCl3, Amine, Base | 2-Chloropyridine |
Conclusion
The functionalization of the pyridine ring in (1-(Pyridin-3-yl)piperidin-3-yl)methanol offers a rich landscape for the generation of novel chemical entities with potential therapeutic applications. This guide has provided a detailed overview of key synthetic strategies, including C-H activation, electrophilic substitution via N-oxides, and nucleophilic aromatic substitution. By understanding the underlying principles and following the detailed protocols, researchers can effectively navigate the synthesis of diverse libraries of functionalized pyridine derivatives. The provided explanations for experimental choices are intended to facilitate not only the successful execution of these reactions but also their adaptation to new substrates and the development of novel synthetic methodologies.
References
-
Maity, P., & Dattagupta, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(28), 6147-6167. [Link]
-
Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(2), 641-644. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(11), 1533. [Link]
-
Comins, D. L., & Joseph, S. P. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49(48), 6901-6903. [Link]
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Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Palladium-Catalyzed C–H Activation Reactions of 2-Phenylpyridines. Chemical Reviews, 112(11), 5879-5918. [Link]
-
Nicewicz, D. A., & Schlegel, M. (2021). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]
-
Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10499-10505. [Link]
- CoLab. (2023).
-
Kumar, A., & Singh, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62-105. [Link]
-
Fagnou, K., & Stuart, D. R. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(30), 9778-9787. [Link]
-
Mondal, S., & Maiti, D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. [Link]
-
Melchiorre, P., & Dell'Amico, L. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. RECERCAT. [Link]
-
Hong, S., & Kim, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. [Link]
-
Snieckus, V., & Whisler, M. C. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1587-1594. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Melchiorre, P., & Goti, A. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link]
-
Smith, K., & El-Hiti, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-510. [Link]
-
Melchiorre, P., & Dell'Amico, L. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23463-23472. [Link]
-
Narasimhamurthy, K. H., Girish, Y. R., Swaroop, T. R., & Rangappa, K. S. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery, 21(11), 1904-1912. [Link]
-
Snieckus, V., & Miah, M. A. J. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5391-5393. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2016). Palladium-catalyzed C–H Arylation of Pyridines with Aryl Triflates. Chemistry Letters, 45(6), 634-636. [Link]
-
Wang, C., & Li, X. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Kumar, A., & Singh, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62-105. [Link]
-
Boerner, L. K. (2022). 2 approaches to new pyridines. C&EN Global Enterprise, 100(41), 7. [Link]
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation. [Link]
-
Liu, W. H., Shi, Q., Huang, X., & Yang, R. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15(30), 11463-11470. [Link]
-
Baran, P. S., & Choi, J. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]
-
Smith, M. D., & Gaunt, M. J. (2020). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. Angewandte Chemie International Edition, 59(40), 17563-17568. [Link]
-
Bull, J. A., & Mousseau, J. J. (2011). Mild addition of nucleophiles to pyridine-N-oxides. Organic & Biomolecular Chemistry, 9(10), 3815-3825. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]
-
Synfacts. (2023). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synfacts, 19(09), 0923-0923. [Link]
-
Baran, P. S., & Choi, J. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927-11933. [Link]
-
Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? [Link]
- Katiyar, D. (n.d.). Pyridine. Lecture Notes.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
University of Birmingham. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]
-
ResearchGate. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
Fletcher, S. P., Mishra, S., & Karabiyikoglu, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
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Strategic Protection of (1-(Pyridin-3-yl)piperidin-3-yl)methanol: Chemoselectivity and Handling
Part 1: Strategic Analysis & Chemical Logic[1][2]
The Scaffold Challenge
The (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold presents a classic "heterocyclic amino-alcohol" challenge in medicinal chemistry.[1] It contains three distinct reactive sites that dictate the protection strategy:
-
Primary Alcohol (C3-CH₂OH): The primary nucleophile intended for protection.[1]
-
Pyridine Nitrogen (sp²): A moderately basic center (pKa ~5.[2]2) and a potential ligand for metal catalysts (Pd, Pt, Rh).[2]
-
Aniline-like Nitrogen (Piperidine N1): Conjugated to the pyridine ring, this nitrogen has reduced basicity compared to alkyl amines but significantly influences the electron density of the pyridine ring.
Decision Matrix: Selecting the Right Group
The choice of protecting group (PG) depends entirely on the subsequent chemistry intended for the pyridine ring or the piperidine backbone.
| Subsequent Reaction Conditions | Recommended PG | Rationale |
| Standard Transformations (Suzuki, Buchwald, Amide coupling) | TBS (tert-Butyldimethylsilyl) | Excellent balance of stability and ease of removal.[1] Stable to mild bases and nucleophiles. |
| Acidic Conditions (e.g., Boc removal elsewhere) | TBDPS (tert-Butyldiphenylsilyl) | 100x more stable to acid than TBS.[1][2] Retains fluoride lability. |
| Strong Bases / Organometallics (e.g., n-BuLi, Grignards) | Bn (Benzyl Ether) | Complete stability to strong bases.[1][2] Prevents O-alkylation or chelation.[1] |
| Pyridine Functionalization (e.g., C-H activation) | TIPS (Triisopropylsilyl) | Steric bulk shields the alcohol and prevents silyl migration during forcing conditions.[2] |
The Solubility Trap
Critical Insight: A common failure mode with this scaffold is product loss during aqueous workup .
-
Problem: The pyridine moiety makes the molecule water-soluble at acidic pH (forming pyridinium salts).[1]
-
Solution: All workups must maintain a pH > 8-9 to keep the pyridine deprotonated and organic-soluble.[1] Avoid standard 1M HCl washes unless specifically designed to extract the product into the aqueous phase for purification (Acid-Base Extraction).[1]
Part 2: Experimental Protocols
Protocol A: Silyl Protection (TBS/TBDPS)
Standard protection for general synthetic workflows.[1][2]
Reagents:
-
Substrate: (1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1][2]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (Concentration ~0.5 M). Note: DMF is preferred over DCM for solubility and rate enhancement.
-
Base Addition: Add Imidazole (2.5 equiv) in one portion. The solution should remain clear.
-
Silylation: Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
-
Mechanistic Note: The imidazole acts as a nucleophilic catalyst, forming a reactive
-silyl-imidazolium intermediate that transfers the silyl group to the alcohol.[1]
-
-
Reaction: Stir at 23 °C for 3–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The product will be less polar (higher
) than the starting material. -
Workup (The "Pyridine-Safe" Method):
-
Purification: Flash chromatography on silica gel.
Protocol B: Benzylation (Base-Stable)
Required if the pyridine ring will undergo lithiation or halogen-metal exchange.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Solvent: Anhydrous THF/DMF (9:1 mixture)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional but recommended.[1][2]
Step-by-Step Methodology:
-
Deprotonation: Suspend NaH in anhydrous THF at 0 °C under Argon. Add the substrate (dissolved in minimal THF/DMF) dropwise.[2]
-
Alkylation: Add Benzyl Bromide dropwise. Add TBAI if reaction is sluggish.
-
Warm: Allow to warm to room temperature and stir for 12–18 hours.
-
Quench: Cool to 0 °C. Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.
Part 3: Deprotection & Troubleshooting[1][2][3]
The TBAF "Basic" Problem
Deprotection with TBAF (Tetra-n-butylammonium fluoride) generates alkoxides, which are strongly basic.[1][4] In the presence of the pyridine ring, this is generally fine, but if the substrate contains other sensitive esters or stereocenters, the basicity can cause epimerization.[2]
Recommended Deprotection Protocol (Buffered):
-
Dissolve silyl ether in THF.
-
Add TBAF (1.0 M in THF) pre-mixed with Acetic Acid (1:1 molar ratio with TBAF) .
-
Why: This buffers the reaction, preventing high pH while maintaining fluoride activity.[2]
-
-
Stir at RT until complete.
-
Purification: The byproduct is TBA-Acetate and fluorosilanes. A short silica plug is usually sufficient.
Part 4: Visualization of Workflows
Decision Tree for Protection Strategy
Caption: Strategic decision tree for selecting the appropriate protecting group based on downstream chemistry.
Workup & Solubility Logic
Caption: Solubility logic flow ensuring recovery of the pyridine-containing product during aqueous workup.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2] (Standard reference for stability profiles).
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[2] (Mechanistic insights into silylation).
-
Blakemore, D. C., et al. "Organic Synthesis Provides Opportunities to Transform Drug Discovery."[2] Nature Chemistry2018 , 10, 383–394.[2] Link (Context on pyridine scaffolds in drug discovery).
-
Sakurai, M., et al. "Method for producing optically active piperidine derivative."[2] U.S. Patent 20100168434, 2010.[2] (Specific handling of chiral piperidine-methanol derivatives).
-
Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.[2] (Reference for pyridine lithiation compatibility with protecting groups).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Ticket System ID: KB-SYN-2026-PYR3 Status: Active Maintained By: Senior Application Science Team Last Updated: February 16, 2026
Executive Summary & Critical Pathway Analysis
User Query: "We are experiencing low yields (<30%) and difficulty isolating pure material during the synthesis of (1-(pyridin-3-yl)piperidin-3-yl)methanol. The reaction stalls, and the workup is messy."
Root Cause Analysis: The synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol presents a "perfect storm" of three chemical challenges:
-
Deactivated Electrophile: The 3-position of the pyridine ring is electronically deactivated compared to the 2- or 4-positions, making SNAr impossible and requiring highly active Palladium catalysts for cross-coupling.
-
Bifunctional Nucleophile: The piperidine-3-methanol scaffold contains both a secondary amine and a primary alcohol. Without protection, the alcohol can coordinate to the Pd-center or undergo competitive O-arylation.
-
Amphiphilic Product: The final product is highly polar and water-soluble, leading to massive yield loss during standard aqueous extraction.
Recommended Resolution: Shift from "Direct Coupling" (Route A) to a "Coupling-Reduction Sequence" (Route B). If Route A is mandatory, specific ligand switches are required.
Strategic Workflow Diagram
The following diagram illustrates the two primary synthetic pathways and the decision logic for optimization.
Caption: Comparison of Direct Coupling (Route A) vs. the Recommended Ester-Intermediate Pathway (Route B).
Troubleshooting Guide: The C-N Bond Formation
Whether you choose Route A or B, the formation of the bond between the Pyridine C3 and the Piperidine Nitrogen is the rate-limiting step.
Issue 1: Reaction Stalls at <50% Conversion
User Observation: "TLC shows starting material remaining even after 24h reflux. Adding more catalyst doesn't help."
Technical Explanation: 3-Bromopyridine is an electron-neutral/deficient aryl halide. Standard ligands like PPh3 or even dppf often fail to facilitate the oxidative addition step efficiently. Furthermore, if using Route A (free alcohol), the hydroxyl group can chelate the Pd, shutting down the catalytic cycle.
Protocol Adjustment:
-
Switch Ligand: Move to BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered for deactivated heteroaryl halides and secondary amines.
-
Base Selection: Switch from K2CO3 to NaOtBu (Sodium tert-butoxide). The stronger base facilitates the formation of the active Pd-amine complex.
-
Pre-activation: Do not mix everything at once. Heat the Catalyst + Ligand in solvent for 5-10 mins before adding the aryl halide and amine.
| Component | Standard (Low Yield) | Optimized (High Yield) | Why? |
| Catalyst Source | Pd(OAc)2 | Pd2(dba)3 or Pd(OAc)2 | dba provides a stable Pd(0) source; acetate requires reduction in situ. |
| Ligand | BINAP / PPh3 | RuPhos or BrettPhos | RuPhos prevents catalyst deactivation by the pyridine nitrogen. |
| Base | Cs2CO3 | NaOtBu | Stronger base required for rapid amine deprotonation/coordination. |
| Solvent | DMF / DMSO | Toluene or 1,4-Dioxane | Non-polar solvents often reduce catalyst poisoning by the substrate. |
Issue 2: Regioselectivity (Route A specific)
User Observation: "We see a side product with the same mass but different retention time."
Technical Explanation: You are likely observing O-arylation . Although N-arylation is kinetically favored, the primary alcohol on the piperidine is a nucleophile.
Protocol Adjustment:
-
Immediate Fix: Switch to Route B (Ethyl Nipecotate). The ester group is non-nucleophilic, forcing the reaction exclusively to the Nitrogen.
-
Route A Fix: If you must use the alcohol, maintain the temperature at 80°C (do not exceed 100°C) and use RuPhos , which is highly selective for N- over O-arylation.
Troubleshooting Guide: The Reduction (Route B)
If utilizing the ester intermediate (Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate), the reduction to the alcohol is generally high-yielding, but pitfalls exist.
Issue 3: Over-reduction (Pyridine Ring Hydrogenation)
User Observation: "The mass spec shows M+4 or M+6 peaks. The pyridine ring is being reduced."[1]
Technical Explanation: Strong reducing conditions (H2/Pd or excessive LAH at high heat) can reduce the pyridine ring to a piperidine, resulting in a dipiperidine system.
Protocol Adjustment:
-
Reagent Choice: Use LiBH4 (2.0 equiv) in THF at 0°C
RT. It is milder than LiAlH4 and leaves the pyridine ring intact. -
Alternative: If using LiAlH4, perform the addition at -78°C and quench immediately upon reaching 0°C. Do not reflux.
Downstream Processing: Purification & Isolation[2]
This is the most common point of failure. The product is a polar amino-alcohol.
Issue 4: Product Loss in Aqueous Layer
User Observation: "The organic layer is clean, but the yield is 10%. The product is in the water."
Technical Explanation: The pyridine nitrogen (pKa ~5.2) and the piperidine nitrogen (pKa ~11, but lowered by the pyridine ring) make the molecule amphoteric and highly water-soluble. Standard EtOAc/Water extraction fails.
Resolution Protocol:
Method 1: The "Salting Out" Extraction (Recommended)
-
Quench reaction with minimal water.
-
Saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Extract with n-Butanol or CHCl3:Isopropanol (3:1) .
-
Note: DCM is often insufficient.
-
-
Dry organic layer over Na2SO4 and concentrate.
Method 2: The "Dry Loading" Technique
-
Do not perform an aqueous extraction.
-
Concentrate the crude reaction mixture (if Toluene/Dioxane) to an oil.
-
Dissolve in minimal MeOH/DCM.
-
Add silica gel equal to 3x the mass of the crude.
-
Evaporate to dryness (free-flowing powder).
-
Load directly onto a flash column.
-
Eluent: DCM : MeOH : NH4OH (90 : 9 : 1). The ammonia is critical to prevent the pyridine from "streaking" on the silica.
-
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Caption: Step-by-step troubleshooting logic for yield maximization.
References
-
Buchwald-Hartwig Amination Overview
-
Catalyst Selection for Pyridines
-
Reductive Amination & Reduction Strategies
- Relevance: Highlights the necessity of specific solvent systems (DCM/Ethanol)
Sources
Technical Support Center: Purification of (1-(Pyridin-3-yl)piperidin-3-yl)methanol via Column Chromatography
Welcome to the technical support guide for the chromatographic purification of (1-(Pyridin-3-yl)piperidin-3-yl)methanol. This molecule, containing a tertiary piperidine amine, a pyridine ring, and a primary alcohol, presents a unique set of challenges due to its polarity and basicity. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from immediate troubleshooting to broader strategic advice.
Troubleshooting Guide: Addressing Common In-Lab Issues
This section is designed to resolve the most frequent and frustrating issues encountered during the purification of polar basic compounds like (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Q1: Why is my compound showing significant tailing or streaking on a standard silica gel column?
A: This is the most common issue and is almost certainly due to strong acid-base interactions between your basic compound and the acidic surface of the silica gel.[1] The silica surface is covered in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4-5). The basic nitrogen atoms in the pyridine and piperidine rings of your molecule can be protonated by these silanols, leading to a strong ionic attraction. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in broad, tailing peaks that ruin separation and yield.
Q2: My recovery from the column is extremely low. Is the compound irreversibly stuck?
A: Yes, it is highly likely that a significant portion of your compound is irreversibly adsorbed onto the silica gel.[2][3] This is an extreme case of the interaction described in Q1. If the mobile phase is not sufficiently competitive to displace the protonated amine from the silica surface, the compound will remain on the column. In some cases, the highly acidic environment of the silica can also cause degradation of sensitive molecules.[2][4]
Q3: Even with a high concentration of methanol in my eluent (e.g., 20% MeOH in DCM), the compound barely moves. How can I elute it?
A: While increasing the polar component (methanol) of the mobile phase is the standard approach to elute polar compounds, it fails to address the underlying acid-base problem. The key is not just polarity, but breaking the ionic bond between your protonated amine and the silica.
Solution: Introduce a small amount of a basic modifier to your mobile phase. This additive will compete with your compound for the acidic silanol sites, effectively "freeing" your product to move down the column.[1]
-
Triethylamine (TEA): Add 0.5-2% TEA to your dichloromethane/methanol eluent.
-
Ammonium Hydroxide (NH₄OH): Prepare a mobile phase such as 90:10:1 DCM/MeOH/NH₄OH.
Always develop your TLCs in the exact solvent system, including the basic modifier, that you plan to use for the column to get an accurate prediction of the retention factor (Rf).[5]
Q4: I'm observing new, unexpected spots on my TLC plates as the column runs. What is happening?
A: This indicates that your compound is decomposing on the column.[2][4] The acidic nature of silica gel can catalyze degradation reactions in sensitive molecules. For a compound like (1-(Pyridin-3-yl)piperidin-3-yl)methanol, this could involve dehydration of the alcohol or other acid-catalyzed rearrangements.
Solutions:
-
Deactivate the Silica: Before packing, you can slurry the silica gel in your chosen eluent that already contains a basic modifier (like 1% TEA). This helps to neutralize the most acidic sites before the compound is introduced.[4]
-
Switch to a Less Acidic Stationary Phase: The most robust solution is to avoid standard silica altogether. Consider using neutral alumina or, preferably, an amine-functionalized silica column.[3][6]
Q5: My separation is poor; impurities are co-eluting with my product. How can I improve resolution?
A: Poor resolution with polar amines is often a direct consequence of peak tailing. When peaks are broad, they overlap. By addressing the tailing issue using the methods above (basic modifier, alternative stationary phase), your peak shape will sharpen dramatically, which in itself will significantly improve resolution.
If resolution is still an issue after fixing peak shape, you will need to re-optimize your solvent system. Try switching to a different solvent system, for example, replacing Dichloromethane/Methanol with Ethyl Acetate/Hexane (with TEA) or exploring a gradient elution.
Frequently Asked Questions (FAQs)
This section provides higher-level guidance on methodological choices for a successful purification strategy.
Q1: What is the recommended stationary phase for this purification?
A: While standard silica can be made to work with additives, it is often not the optimal choice. A comparison is provided below:
| Stationary Phase | Advantages | Disadvantages | Recommended For |
| Silica Gel | Inexpensive, widely available. | Acidic surface causes tailing and potential degradation of basic compounds.[1][2] | Use only with a basic modifier (e.g., TEA, NH₄OH). |
| Neutral Alumina | Less acidic than silica, better for many basic compounds.[6] | Can have variable activity based on water content, potentially lower resolution. | A good alternative to silica when tailing is a major issue. |
| Amine-functionalized Silica (NH₂-Silica) | Highly Recommended. Masks acidic silanols, eliminates tailing for basic compounds, provides excellent peak shape.[1] | More expensive than standard silica. | The ideal choice for routine, high-purity separation of this compound. |
| Reversed-Phase (C18) | Good for highly polar, water-soluble compounds. | May provide insufficient retention for this molecule unless highly aqueous mobile phases are used.[7] | Consider if normal-phase methods fail and the compound is water-soluble. |
Q2: How do I select and optimize the mobile phase?
A: The process should be systematic and always start with Thin Layer Chromatography (TLC).
-
Choose a Base Solvent System: For normal-phase chromatography of a polar molecule like this, a common starting point is Dichloromethane (DCM) and Methanol (MeOH).
-
Add the Modifier: Based on the troubleshooting guide, immediately incorporate 1% Triethylamine (TEA) or a similar base into your eluent system to prevent tailing.
-
Run TLCs: Spot your crude material on a TLC plate and develop it in various ratios of your chosen system (e.g., 98:2 DCM/MeOH + 1% TEA, 95:5 DCM/MeOH + 1% TEA, 90:10 DCM/MeOH + 1% TEA).
-
Target an Rf Value: The ideal mobile phase is one that gives your desired compound an Rf value between 0.25 and 0.4.[8] This ensures good separation and a reasonable elution time from the column.
Q3: When should I consider alternative techniques like HILIC?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds that are poorly retained on reversed-phase columns.[9][10] HILIC uses a polar stationary phase (like silica) but with a mobile phase that is high in organic content (e.g., >80% acetonitrile) with a small amount of an aqueous component.[11]
You should consider HILIC if:
-
Your compound is too polar for traditional normal-phase (requires very high methanol content, leading to poor selectivity).
-
Your compound has little to no retention on a C18 reversed-phase column.
Q4: What is the best method for loading this polar compound onto the column?
A: Given the compound's polarity, it may not be readily soluble in the non-polar starting eluent of your chromatography.
-
Wet Loading: If the compound is soluble in your chosen mobile phase, dissolve the crude material in a minimal amount of the eluent and apply it directly to the top of the column.
-
Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (like methanol or DCM). Add a small amount of silica gel (or your chosen stationary phase) to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves resolution, especially for compounds with limited solubility in the mobile phase.[3]
Visualized Workflow & Protocols
Diagram: Stationary Phase Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate stationary phase.
Caption: Decision tree for selecting the optimal stationary phase.
Experimental Protocols
Protocol 1: Purification using Silica Gel with a Basic Modifier
-
Mobile Phase Preparation: Prepare a stock solution of your chosen eluent, for example, 95:5 Dichloromethane/Methanol, and add 1% Triethylamine (TEA) by volume.
-
TLC Analysis: Confirm that this mobile phase provides an appropriate Rf (~0.3) for the target compound.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane or a hexane/ethyl acetate mixture (this is known as a "slurry pack").
-
Equilibration: Flush the column with at least 5 column volumes of your prepared mobile phase (DCM/MeOH/TEA) to equilibrate the silica and neutralize acidic sites.
-
Sample Loading: Prepare your sample using the dry loading method described in FAQ Q4.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Combine fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Note: Triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
Protocol 2: Purification using Amine-Functionalized Silica
-
Mobile Phase Selection: Amine-functionalized columns are less polar than bare silica. You will likely need a less polar mobile phase. Start a TLC analysis (on an amine-silica TLC plate if available) with solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Ethyl Acetate. A basic modifier is generally not needed.[1]
-
Column Packing & Equilibration: Slurry pack the amine-functionalized silica in your chosen starting eluent and equilibrate the column with 3-5 column volumes.
-
Sample Loading: Use the dry loading method, using amine-functionalized silica as the solid support.
-
Elution & Analysis: Proceed with elution and fraction analysis as described in Protocol 1. The peaks should be significantly sharper and more symmetrical.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Danaher Life Sciences. Understanding Preparative Silica Columns for Chromatography. [Link]
-
Agilent. TROUBLESHOOTING GUIDE. [Link]
-
Reddit r/Chempros. (2022). Alternative stationary phases. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
PubMed. (1993). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. [Link]
-
ResearchGate. (2023). Recent problems with silica gel chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
Chromatography Forum. (2009). Amine column degradation. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. reddit.com [reddit.com]
- 7. labex.hu [labex.hu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. waters.com [waters.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Removing metal catalyst impurities from (1-(Pyridin-3-yl)piperidin-3-yl)methanol
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers dealing with persistent metal contamination in basic heterocyclic APIs.
Topic: Purification of (1-(Pyridin-3-yl)piperidin-3-yl)methanol Ticket ID: METAL-REM-PYR-PIP-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]
The Core Challenge: Competitive Chelation
You are likely encountering difficulty removing Palladium (Pd), Copper (Cu), or Nickel (Ni) from (1-(Pyridin-3-yl)piperidin-3-yl)methanol .[1][2]
The structural nature of your molecule creates a "Perfect Storm" for metal retention:
-
The Pyridine Nitrogen: A classic
-donor for transition metals.[1][2] -
The Piperidine Nitrogen: A strong Lewis base.[2]
-
The Hydroxyl Group: A potential ancillary donor.[2]
The Problem: Your product is not just a substrate; it is a bidentate/tridentate ligand .[2] It competes with standard removal agents (like silica or weak washes) for the metal center.[2] Standard chromatography often fails because the metal-product complex streaks or co-elutes with the product.[2]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the best removal method for your specific scale and constraints.
Caption: Decision tree for selecting metal removal strategy based on scale and resource constraints.
Method A: Solid-Supported Scavengers (Recommended)
Best for: High-value intermediates, rapid purification, <10g scale.[1][2] Mechanism: "Catch and Release" (Impurities caught, product released).[2]
Why this works for your compound:
Standard silica is acidic/neutral.[1][2] Your basic product sticks to it.[1][2] Functionalized Silica (e.g., Si-TMT) uses a trimercaptotriazine ligand which binds Pd with a
Protocol:
-
Dissolution: Dissolve crude (1-(Pyridin-3-yl)piperidin-3-yl)methanol in a solvent where it is freely soluble (THF, MeOH, or EtOAc). Avoid DMF/DMSO if possible, as they compete for the metal.[2]
-
Loading: Add Si-TMT (SiliaMetS® or Biotage® equivalent) at 3-5 equivalents relative to the expected metal content (NOT the product).
-
Rule of Thumb: If metal content is unknown, use 10-20% w/w of scavenger vs. product.[2]
-
-
Incubation: Stir at 50°C for 4 hours .
-
Filtration: Filter through a 0.45 µm PTFE or Nylon membrane (or a fine frit).[2]
-
Wash: Wash the solid cake with the reaction solvent to recover entrained product.
| Parameter | Recommendation | Reason |
| Scavenger Type | Si-TMT (Trimercaptotriazine) | Highest affinity for Pd in the presence of N-heterocycles.[1][2] |
| Alternative | Si-Thiol | Good generalist, but TMT is superior for Pd(II).[1][2] |
| Avoid | Si-Diamine / Si-Triamine | Your product is an amine; these scavengers offer no selectivity advantage.[1][2] |
Method B: The "Super-Wash" (Aqueous Chelation)
Best for: Large scale (>10g), cost-sensitive projects, removing bulk Pd.[2] Mechanism: Competitive water-soluble chelation.[1][2]
Why this works:
N-Acetylcysteine (NAC) and L-Cysteine are zwitterionic amino acids with a high-affinity sulfur group.[1][2] At neutral/basic pH, they form water-soluble complexes with Pd, stripping it from the organic phase.[2]
Protocol:
-
Solvent Switch: Dissolve your product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).[1][2]
-
Critical: Do not use EtOAc if you plan to heat, as NAC can transesterify, though room temp is usually fine.[2]
-
-
Preparation of Wash Solution: Prepare a 5-10% aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine .[1][2]
-
pH Adjustment: Adjust the aqueous solution to pH 7–8 using NaOH or Ammonia.
-
Why? Your product contains a piperidine (pKa ~11) and pyridine (pKa ~5).[2] At pH 7-8, the metal-NAC complex is stable and anionic/polar, while your product remains largely organic-soluble (the piperidine might be partially protonated, so ensure the organic volume is sufficient or pH is slightly higher).[1][2]
-
-
Extraction: Stir the organic and aqueous layers vigorously for 30–60 minutes. Do not just shake; stir. Time is required for the metal transfer.[2]
-
Separation: Separate layers. The aqueous layer will likely turn dark/yellow (containing the metal).
-
Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.[1][2]
-
Final Polish: Wash with brine to remove residual NAC, then dry over Na₂SO₄.[2]
Troubleshooting & FAQs
Q1: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why?
A: Your product has a pyridine ring (aromatic) and a piperidine (amine).[2] Activated carbon is excellent at binding planar aromatic structures and amines.[2] You likely adsorbed your product alongside the metal.[2]
-
Fix: If you must use carbon, use "C-18 derivatized silica" or specific "low-binding" carbons, but Method A (Si-TMT) is far superior for minimizing yield loss.[1][2]
Q2: The product is still colored (brown/orange) after scavenging.
A: Color is not always a reliable indicator of metal content.[2]
-
Trace Conjugated Impurities: The color might come from oxidized byproducts (e.g., pyridine-N-oxides or coupled dimers) rather than the metal itself.[1][2]
-
Colloidal Metal: You may have "Palladium Black" nanoparticles that are too small for standard filters but not bound by chemical scavengers.[2]
-
Fix: Filter the solution through a Celite pad packed tightly.[2] If that fails, try a wash with dilute aqueous NaHSO₃ (Sodium Bisulfite) to reduce oxidized organics.[2]
Q3: Can I crystallize the product to remove the metal?
A: Proceed with caution. Metal complexes often possess similar solubility profiles to the free ligand (your product) and can co-crystallize or become occluded in the crystal lattice.
-
Strategy: If you crystallize, add a "sacrificial" ligand to the mother liquor—such as Thiourea or NAC —before cooling.[2] This keeps the metal in solution while the product precipitates.
Q4: How do I validate that the metal is actually gone?
A: Do not rely on visual inspection.
-
Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to certify <10 ppm levels.[1][2]
-
Qualitative (Quick Check): The Sodium Sulfide Test .
References
-
Biotage Metal Scavenger User Guide. Biotage AB.[2] (Detailed comparison of Si-TMT vs Si-Thiol for Pd removal). [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900.[2] (Foundational text on NAC/Cysteine washes). [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[2] Organic Process Research & Development, 9(2), 198–205.[2] [Link]
Sources
Optimizing reductive amination conditions for (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Technical Support Center: Organic Synthesis & Process Chemistry Module: Reductive Amination Optimization Ticket Subject: Synthesis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol[1]
Technical Diagnostic & Structure Verification
User Alert: Structural Ambiguity Detected Before proceeding with optimization, we must clarify the target structure, as the nomenclature "(1-(Pyridin-3-yl)piperidin-3-yl)methanol" implies a direct N-Aryl bond between the piperidine nitrogen and the pyridine ring.[1]
-
Scenario A: Direct N-Aryl Bond (N-Py) [1]
-
Target: Piperidine nitrogen attached directly to C3 of Pyridine.[1]
-
Chemistry: This bond is NOT formed via standard reductive amination.[1] It requires Buchwald-Hartwig Cross-Coupling (Pd-catalyzed) or S_NAr (if using fluoropyridine, though C3 is deactivated).[1]
-
Action: If this is your target, stop. Reductive amination is the wrong tool.[1] Switch to Pd2(dba)3/BINAP coupling.[1]
-
-
Scenario B: N-Benzyl Type Bond (N-CH2-Py) [1]
-
Target: (1-(Pyridin-3-ylmethyl )piperidin-3-yl)methanol.[1]
-
Chemistry: This is the classic Reductive Amination between Piperidin-3-ylmethanol and 3-Pyridinecarboxaldehyde (Nicotinaldehyde).[1]
-
Assumption: Based on your request for "Reductive Amination conditions," this guide assumes Scenario B is your actual intent.
-
The Optimized Protocol (Standard Operating Procedure)
Reaction Class: Indirect Reductive Amination (STAB Method) Scale: Milligram to Gram scale
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaCNBH3 (toxic) or NaBH4 (too strong/non-selective), STAB is mild, allows for "one-pot" procedures, and minimizes the reduction of the aldehyde to its corresponding alcohol (Pyridin-3-ylmethanol) before the amine reacts.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Piperidin-3-ylmethanol | 1.0 | Nucleophile | Secondary amine. |
| 3-Pyridinecarboxaldehyde | 1.1 - 1.2 | Electrophile | Slight excess ensures complete amine consumption.[1] |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | CRITICAL. Activates the imine and buffers basicity.[1] |
| NaBH(OAc)3 (STAB) | 1.4 - 1.5 | Reductant | Add after imine equilibrium (optional but recommended).[1] |
| DCE (1,2-Dichloroethane) | Solvent | 0.1 - 0.2 M | Superior to DCM for solubility; MeOH causes sluggish STAB kinetics.[1] |
Step-by-Step Workflow
-
Imine Formation: Dissolve the amine and aldehyde in DCE. Add Acetic Acid.[1][3] Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This pre-equilibrium allows the carbinolamine to dehydrate into the iminium ion.
-
-
Reduction: Add NaBH(OAc)3 in one portion. The reaction may bubble slightly (H2 evolution).
-
Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS (look for M+1 mass of ~207).[1]
-
Quench: Add saturated aqueous NaHCO3 slowly. Stir for 15 minutes to quench residual borohydrides.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalled. I see the imine peak on LCMS, but it won't reduce."
Diagnosis: The iminium species is not electrophilic enough, or the reducing agent has decomposed.
-
Fix 1 (Acidity): Check your pH. Pyridine and Piperidine are bases.[1][4] If the solution is too basic, the imine won't protonate to the iminium ion (which is the actual species reduced). Add more Acetic Acid (up to 3-4 equiv).
-
Fix 2 (Water): STAB hydrolyzes slowly in the presence of water. Ensure solvents are dry.[1][4] If the imine formation generates too much water (large scale), add 4Å Molecular Sieves or MgSO4 during the first hour, then filter before adding STAB.
Issue 2: "I have low yield. The product is missing after workup."
Diagnosis: The "Polarity Trap." Your product contains a pyridine (basic), a piperidine (basic), and an alcohol (polar). It is highly water-soluble, especially in acidic/neutral pH.[1]
-
The Fix (The "Salting Out" Extraction):
-
Alternative (SCX-2 Column): Load the crude reaction mixture (diluted in MeOH) onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities).[1] Elute product with 2M NH3 in MeOH.[1]
Issue 3: "I see a major side product (M+1 = 110)."
Diagnosis: This is Pyridin-3-ylmethanol .[1] You reduced the aldehyde before it could react with the amine.
-
Cause: Adding STAB too fast or using NaBH4 instead of STAB.
-
Fix: Ensure you stir the amine and aldehyde for 1 hour before adding the reducing agent. This locks the aldehyde up as an imine.[1] If the problem persists, switch to Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis Acid additive (1.5 equiv) to force imine formation.
Visualization: Decision Logic & Mechanism
Caption: Decision tree for optimizing the reductive amination of pyridine-based aldehydes, highlighting critical branch points for structural verification and troubleshooting polar workups.
FAQ: Advanced Optimization
Q: Can I use Methanol as the solvent? A: If using NaBH(OAc)3 , avoid Methanol. The acetoxy groups exchange with methoxide, forming NaBH3(OMe), which is less selective and decomposes faster. If you must use Methanol (for solubility), switch the reducing agent to NaCNBH3 (Sodium Cyanoborohydride) or Pyridine-Borane complex .
Q: The reaction is messy. Can I protect the alcohol on the piperidine? A: Usually, the secondary amine is orders of magnitude more nucleophilic than the secondary alcohol, so O-alkylation is rare with STAB. However, if you observe O-alkylation, protect the hydroxyl group as a TBS ether (tert-butyldimethylsilyl) or Acetate before the reductive amination, then deprotect with TBAF or K2CO3 later.[1]
Q: How do I remove excess aldehyde? A: If the aldehyde is difficult to separate from the product, add a "scavenger resin" (polymer-supported amine) or a small amount of a volatile primary amine (like propylamine) at the end of the reaction to convert excess aldehyde into a different imine, which can be separated via the SCX-2 catch-and-release method.[1]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Core authority for the STAB protocol.
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Library. Link
- Source for specific workup protocols regarding polar piperidine deriv
-
University of Rochester. (n.d.).[1][8] Workup for Polar and Water-Soluble Solvents. Department of Chemistry Not Voodoo Guide. Link
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
Recrystallization techniques for high-purity (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Executive Summary
You are working with (1-(Pyridin-3-yl)piperidin-3-yl)methanol , a bifunctional N-heterocyclic alcohol.[1] This compound presents a classic "crystallization paradox": the polar hydroxyl group encourages hydrogen bonding, while the N-aryl piperidine core adds lipophilicity and rotational freedom.
Common Physical State: This compound frequently isolates as a viscous yellow/orange oil or a low-melting amorphous solid due to conformational flexibility.[1] Achieving high-purity crystals often requires breaking the "oil trap" or converting the free base into a salt.[1]
This guide provides a troubleshooting framework for solvent selection, oil mitigation, and impurity rejection.
Part 1: Solvent System Selection
Q: Which solvent system should I screen first?
A: Do not rely on a single solvent. This molecule requires a binary solvent system (Solvent/Anti-solvent) to balance the polarity of the pyridine/alcohol moieties against the lipophilic piperidine ring.
Recommended Solvent Screening Table
| Solvent System | Ratio (v/v) | Role | Best For... |
| EtOAc / Heptane | 1:2 to 1:4 | Primary Choice | Initial crystallization of the free base.[1] EtOAc solubilizes the alcohol; Heptane forces precipitation. |
| IPA / MTBE | 1:3 | Alternative | If the compound is too soluble in EtOAc. MTBE is a milder anti-solvent than Heptane. |
| Toluene / Hexane | 1:1 | Specific | Removing non-polar impurities. Toluene interacts well with the aromatic pyridine ring. |
| Ethanol / Water | 9:1 | Avoid | Generally too soluble; leads to oiling out unless cooling is extremely slow. |
Protocol: The "Cloud Point" Method
-
Dissolve crude material in the minimum amount of hot solvent (e.g., EtOAc at 60°C).
-
Add anti-solvent (e.g., Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Add one drop of the good solvent (EtOAc) to clear the solution.
-
Remove from heat and allow to cool to Room Temperature (RT) undisturbed .
Part 2: Troubleshooting "Oiling Out"
Q: My product separates as a gum/oil at the bottom of the flask. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystal nucleation point.[1] This is the most common failure mode for this specific scaffold.
The Rescue Protocol
-
Re-heat the mixture until the oil re-dissolves (you may need a small amount of good solvent).[2]
-
Seed it: If you have any solid crystals from a previous batch (even impure ones), add a tiny speck at roughly 40°C.
-
The Scratch Technique: If no seeds exist, use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The friction creates nucleation sites.
-
Slower Cooling: Wrap the flask in cotton wool or place it in a warm water bath and let the bath cool to RT overnight.
Visual Logic: Troubleshooting Oiling Out
Caption: Decision tree for managing phase separation (oiling out) during amino-alcohol purification.
Part 3: Impurity Management (Pd & Color)
Q: The product is dark brown/black. Is this normal?
A: No. Pure (1-(Pyridin-3-yl)piperidin-3-yl)methanol should be white to pale yellow.[1] Dark color usually indicates:[1]
-
Oxidation: Pyridine/amine oxides.
-
Palladium (Pd) Residues: If synthesized via Buchwald-Hartwig coupling.[1]
De-Colorization Protocol
Do not rely on recrystallization alone to remove Pd or heavy color.
-
Activated Carbon: Dissolve crude in hot Ethanol. Add Activated Carbon (Darco G-60) (5-10 wt%).[1] Reflux for 30 mins. Filter hot through Celite.
-
Scavengers (Preferred): If Pd is the issue, treat the solution with Thiol-modified Silica (e.g., SiliaMetS® Thiol) .[1] This is superior to carbon for maintaining yield while stripping metal catalysts [1].
Part 4: The "Nuclear Option" – Salt Formation
Q: The free base remains an oil. What now?
A: Convert the compound to a salt. Salts have higher lattice energy and crystallize much more easily than the free base.
Recommended Salts for this Scaffold:
-
Hydrochloride (HCl):
-
Fumarate or Oxalate:
-
Method: Dissolve oil in hot Acetone/EtOH (1:1). Add 1 equivalent of Fumaric acid dissolved in hot EtOH.
-
Pros: Often forms non-hygroscopic, beautiful needles. Best for X-ray crystallography [2].
-
Part 5: Analytical Verification
Before committing the whole batch, verify the crystals using DSC (Differential Scanning Calorimetry) .
-
Sharp Endotherm: Indicates high purity crystalline form.
-
Broad/Multiple Peaks: Indicates polymorphs or solvates (common in piperidine alcohols).[1] Dry the sample thoroughly under vacuum at 40°C to remove lattice solvent.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization).[1]
-
BenchChem. (2025).[1][3] Purification of Piperidine Reaction Products. [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: (1-(Pyridin-3-yl)piperidin-4-yl)methanol.[1][4][5][6] (Used for physical property comparison of regio-isomers).[1]
Sources
Minimizing side reactions during (1-(Pyridin-3-yl)piperidin-3-yl)methanol functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthetic manipulation of (1-(Pyridin-3-yl)piperidin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but chemically complex scaffold. The inherent challenge in functionalizing this molecule lies in its three distinct reactive sites: a primary alcohol, a secondary amine (piperidine), and a tertiary amine (pyridine). Achieving chemoselectivity is paramount to avoiding unwanted side reactions and ensuring high yields of the desired product.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during acylation, alkylation, and oxidation reactions. We will delve into the chemical principles behind these challenges and provide field-proven protocols to overcome them.
Visualizing the Challenge: A Reactivity Map
Before delving into specific reactions, it's crucial to understand the molecule's inherent reactivity. The piperidine nitrogen is a strong nucleophile and a moderate base, the primary alcohol is a softer nucleophile, and the pyridine nitrogen is a weaker base that can be susceptible to oxidation or quaternization.
Caption: Troubleshooting workflow for selective acylation.
Q2: What are the best protecting groups for the piperidine nitrogen, and how do I choose?
A2: The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions you can tolerate for its removal. For this scaffold, the two most common choices are Boc and Cbz.
| Protecting Group | Introduction Reagent | Removal Conditions | Stability & Notes |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl in Dioxane) | Stable to base, hydrogenation, and mild nucleophiles. Ideal for most scenarios. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. Use if your molecule has other acid-labile groups. |
Recommendation: For most applications involving functionalization of the hydroxyl group, the Boc group is the preferred choice due to its ease of introduction and clean, non-catalytic removal. [1]
Key Protocol: Selective O-Acetylation via N-Boc Protection
This two-step protocol ensures the selective acetylation of the hydroxyl group.
Step 1: N-Boc Protection of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
-
Dissolution: Dissolve (1-(Pyridin-3-yl)piperidin-3-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a mild base such as triethylamine (1.2 eq) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.
Step 2: O-Acetylation of the N-Boc Protected Intermediate
-
Dissolution: Dissolve the N-Boc protected alcohol (1.0 eq) in DCM.
-
Catalyst & Base: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification procedure described in Step 1. The final product at this stage is the N-Boc, O-Acetyl derivative. If the free piperidine is desired, proceed to deprotection.
Part 2: Oxidation Troubleshooting
Oxidizing the primary alcohol offers a route to the corresponding aldehyde or carboxylic acid, both valuable synthons. The main challenges are over-oxidation to the carboxylic acid when the aldehyde is desired, and potential side reactions like N-oxidation of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: I want to synthesize the aldehyde, but my reaction with Jones reagent went all the way to the carboxylic acid. How can I stop the reaction at the aldehyde stage?
A1: Jones reagent (CrO₃ in aqueous sulfuric acid) is a very strong oxidizing agent and will typically oxidize primary alcohols to carboxylic acids. [1]To isolate the aldehyde, you must use a milder, anhydrous oxidizing agent. Several excellent methods are available that are known to halt the oxidation at the aldehyde stage.
Oxidation Pathway Control
Caption: Controlling the oxidation state of a primary alcohol.
Q2: Which mild oxidizing agent is best for my substrate?
A2: The choice depends on factors like scale, tolerance for toxic reagents, and desired workup conditions.
| Reagent | Name | Typical Conditions | Pros & Cons |
| PCC | Pyridinium Chlorochromate | DCM, Room Temp | Pro: Simple setup. Con: Chromium-based (toxic), acidic, can be difficult to remove byproducts. [1] |
| DMP | Dess-Martin Periodinane | DCM, Room Temp | Pro: Very mild, neutral, high-yielding. Con: Expensive, potentially explosive at high temperatures. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to RT | Pro: High-yielding, avoids heavy metals. Con: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. [2] |
Recommendation: For laboratory scale, Dess-Martin Periodinane (DMP) often provides the cleanest and most reliable results. For larger scale synthesis where cost is a factor, a Swern oxidation is an excellent alternative.
Q3: I'm concerned about N-oxidation of the pyridine ring. Is this a likely side reaction?
A3: Yes, it can be. Strong oxidizing agents, particularly peracids (like m-CPBA) or even excess hydrogen peroxide, can oxidize the electron-rich pyridine nitrogen to a pyridine N-oxide. [3][4][5]While the reagents listed in the table above (PCC, DMP, Swern) are generally chemoselective for the alcohol, it is crucial to control the stoichiometry and temperature to minimize this side reaction. [6]If N-oxidation is observed, switching to a milder reagent (like DMP) or ensuring the reaction is not run for an unnecessarily long time can mitigate the issue.
Key Protocol: Swern Oxidation to (1-(Pyridin-3-yl)piperidin-3-yl)carbaldehyde
This protocol assumes the piperidine nitrogen has been protected (e.g., as the N-Boc derivative) to prevent side reactions.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cold DCM, slowly add oxalyl chloride (1.5 eq).
-
DMSO Addition: After 15 minutes, slowly add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq). Stir for another 30 minutes at -78 °C.
-
Substrate Addition: Slowly add a solution of the N-Boc protected alcohol (1.0 eq) in DCM. Ensure the internal temperature remains below -65 °C. Stir for 1 hour.
-
Quenching: Slowly add triethylamine (Et₃N, 5.0 eq). The mixture may become thick. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Add water to the reaction mixture. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography.
References
Sources
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 3. baranlab.org [baranlab.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Recent trends for chemoselectivity modulation in one-pot organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05495D [pubs.rsc.org]
Resolving hygroscopic nature of (1-(Pyridin-3-yl)piperidin-3-yl)methanol during storage
Technical Support Center: (1-(Pyridin-3-yl)piperidin-3-yl)methanol
A Guide to Understanding and Resolving Hygroscopicity During Storage and Development
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for managing the challenges associated with the hygroscopic nature of (1-(Pyridin-3-yl)piperidin-3-yl)methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work. Hygroscopicity—the tendency of a substance to attract and hold water molecules from the surrounding environment—can significantly impact material properties, from handling and weighing to chemical stability and downstream processability[1][2]. This document provides a structured approach to diagnosing, characterizing, and mitigating these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users encounter when working with hygroscopic materials.
Q1: My sample of (1-(Pyridin-3-yl)piperidin-3-yl)methanol has become sticky and is clumping together. What is happening?
A: This is a classic sign of moisture uptake. Your compound is hygroscopic, meaning it readily absorbs water from the atmosphere[3]. This absorbed water acts as a plasticizer, reducing the glass transition temperature (if amorphous) or creating liquid bridges between solid particles, leading to caking, clumping, and a loss of powder flowability[2][4].
Q2: I've noticed the weight of my compound increases over time, making it difficult to weigh accurately for my experiments. What should I do?
A: This is a direct consequence of water absorption. To ensure accurate weighing, you must minimize exposure to ambient humidity. Work quickly, and consider weighing the compound in a low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen[5]. For calculating molarity or preparing stock solutions, it is critical to first determine the actual water content of your current batch via methods like Karl Fischer titration and adjust the sample weight accordingly[6].
Q3: What are the recommended immediate storage conditions for a newly received batch of this compound?
A: Upon receipt, the compound should be stored in a tightly sealed container, preferably made of a material with low water vapor permeability[7]. This primary container should be placed inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or in a controlled dry-storage cabinet[8][9][10]. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.
Q4: Can moisture absorption affect the chemical stability of my compound?
A: Yes. The presence of water can facilitate hydrolytic degradation or catalyze other chemical reactions, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API)[4][11]. Stability testing under various humidity conditions is crucial to understand these risks[12][13].
Section 2: Understanding the Source of Hygroscopicity
The molecular structure of (1-(Pyridin-3-yl)piperidin-3-yl)methanol contains several features that contribute to its hygroscopic nature. Understanding these is key to predicting its behavior.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and possesses a lone pair of electrons, making it a potential hydrogen bond acceptor[14][15].
-
Piperidine Ring: The nitrogen atom in the saturated piperidine ring is also basic and available for hydrogen bonding[16][17].
-
Hydroxyl Group (-CH₂OH): The methanol substituent provides a primary alcohol group, which is a strong hydrogen bond donor and acceptor. This is often a primary site for interaction with water molecules.
The combination of these polar, hydrogen-bonding functional groups makes the molecule highly susceptible to attracting and retaining water from the environment.
Section 3: Troubleshooting Guide: A Decision-Making Workflow
Encountering issues with a hygroscopic compound can be frustrating. This workflow provides a logical path from problem identification to resolution.
Caption: Troubleshooting workflow for hygroscopicity issues.
Section 4: Key Characterization Protocols
To effectively manage hygroscopicity, you must first quantify it. These protocols describe the essential techniques.
Protocol 4.1: Water Content Determination by Karl Fischer (KF) Titration
This is the gold-standard method for accurately quantifying the absolute water content in a sample[18][].
Objective: To determine the percentage of water (% w/w) in a sample of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Methodology:
-
Instrument Setup: Prepare the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. The solvent, typically anhydrous methanol, in the titration vessel must be pre-titrated to a dry endpoint.
-
Reagent Standardization: Determine the water equivalence factor (F) of the Karl Fischer reagent by titrating a known mass of a certified water standard (e.g., disodium tartrate dihydrate)[20]. The factor F is calculated as: F (mg/mL) = (Weight of standard in mg * 0.1566) / Volume of KF reagent in mL[18]
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh approximately 50-100 mg of the test compound.
-
Titration: Quickly introduce the weighed sample into the titration vessel. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.
-
Calculation: The water content is calculated as: % Water (w/w) = (Volume of KF reagent for sample in mL * F) / (Weight of sample in mg) * 100
Trustworthiness Check: Perform the determination in triplicate to ensure reproducibility. The relative standard deviation should ideally be less than 2%.
Protocol 4.2: Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)
DVS analysis reveals how a material behaves across a wide range of humidity conditions, providing a comprehensive hygroscopicity profile[21].
Objective: To determine the moisture sorption-desorption isotherm for the compound and classify its hygroscopicity.
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into the DVS instrument's microbalance pan.
-
Drying Step: Equilibrate the sample at 0% relative humidity (RH) by purging with dry nitrogen until a stable weight is achieved. This establishes the initial dry weight.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (typically 25 °C). At each step, the system waits until the sample weight stabilizes (e.g., dm/dt < 0.002% per minute) before moving to the next RH level.
-
Desorption Phase: After reaching 90% RH, decrease the RH in the same stepwise manner back to 0% RH to measure water loss.
-
Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
Data Interpretation: The shape of the isotherm and the total mass gained at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity according to pharmacopeial standards[22].
| Hygroscopicity Class | % Weight Gain (at 25°C, 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Source: Adapted from the European Pharmacopoeia (Ph. Eur.) classification system.[22] |
Section 5: Mitigation Strategies for Long-Term Stability
If improved handling is not sufficient, modifying the solid form of the compound is the most robust long-term solution.
Strategy 5.1: Salt and Polymorph Screening
The target molecule contains basic nitrogen atoms, making it an excellent candidate for salt formation. Creating a salt can fundamentally alter the crystal lattice, potentially burying the hygroscopic functional groups within the crystal structure and presenting a more hydrophobic surface to the environment. This process often reveals different crystal forms (polymorphs) with varying stability and hygroscopicity[21].
Caption: Workflow for a salt screening experiment.
Protocol for Salt Screening:
-
Dissolution: Dissolve the free base compound in a range of solvents with varying polarities.
-
Acid Addition: Add a stoichiometric equivalent of a selected acid (dissolved in the same solvent, if possible).
-
Induce Crystallization: Attempt to crystallize the new salt form via various methods: slow evaporation, cooling crystallization, or anti-solvent addition.
-
Isolation & Analysis: Isolate any resulting solids by filtration and analyze them using X-Ray Powder Diffraction (XRPD) to determine if a new, crystalline form has been created.
-
Stability Assessment: Subject the most promising new crystalline salt forms to DVS analysis (Protocol 4.2) to determine if hygroscopicity has been reduced.
Strategy 5.2: Formulation and Co-processing
For compounds intended for use in a final drug product, formulation strategies can provide a protective barrier against moisture[7].
-
Film Coating: Applying a polymer coat to a tablet or granule can act as a physical barrier to moisture ingress[7].
-
Co-processing with Excipients: Blending or granulating the hygroscopic API with non-hygroscopic excipients can dilute the effect and preferentially deflect moisture away from the active ingredient[7].
-
Encapsulation: Techniques like spray drying can be used to encapsulate the API within a protective matrix, shielding it from the environment[7][12].
References
-
Newman, A. W., & Byrn, S. R. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]
-
Thapa, P., & Choi, D. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1826. [Link]
-
Thapa, P., & Choi, D. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Yoshida, T., et al. (2025). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Scientific Reports. [Link]
-
Sathali, A. A. H., & Varun, D. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. ResearchGate. [Link]
-
Sathali, A. A. H., & Varun, D. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]
-
S. M. F. Rahman, et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]
-
Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal. [Link]
-
Grover, M. (2025). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis. [Link]
-
Yoshida, T., et al. (2025). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
-
Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]
-
ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product. ASEAN. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Majko, E. (n.d.). Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. [Link]
-
Pharma Beginners. (2026). Water Content (Moisture Content) Test Procedure. Pharma Beginners. [Link]
-
Various Authors. (2008). How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
Sun, C. (2008). Hygroscopicity of pharmaceutical crystals. University Digital Conservancy, University of Minnesota. [Link]
-
Nechaev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Chem-Space. (2026). The Role of Piperidine Derivatives in Medicinal Chemistry. Chem-Space. [Link]
-
S. S. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Kumar, A., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Singh, U. P., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Kumar, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ibisscientific.com [ibisscientific.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. terrauniversal.com [terrauniversal.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 13. asean.org [asean.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 15. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. Water Content (Moisture Content) Test Procedure - Pharma Beginners [pharmabeginners.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
Scale-up challenges for (1-(Pyridin-3-yl)piperidin-3-yl)methanol manufacturing
Technical Support Center: Process Chemistry & Scale-Up Division Topic: Manufacturing & Scale-Up of (1-(Pyridin-3-yl)piperidin-3-yl)methanol Reference ID: TSC-2025-PYR-PIP-03 Status: Active
Executive Summary
This guide addresses the specific engineering and chemical challenges associated with the scale-up of (1-(Pyridin-3-yl)piperidin-3-yl)methanol . This scaffold is a bifunctional building block (secondary amine + primary alcohol) often used in kinase inhibitor synthesis.
The primary manufacturing route involves the Buchwald-Hartwig C-N coupling of 3-halopyridines with piperidin-3-ylmethanol. A legacy route involves the reduction of ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate. Both present distinct safety and quality risks at scale.
Module 1: Synthesis & Reaction Engineering
Critical Challenge: Chemoselectivity (N- vs. O-Arylation)
User Question: "We are observing 5-10% O-arylated impurity during the coupling of 3-bromopyridine and piperidin-3-ylmethanol at 2kg scale. How do we suppress this without protecting the alcohol?"
Technical Diagnosis: The substrate contains two nucleophiles: a secondary amine (piperidine) and a primary alcohol. While Pd-catalyzed cross-coupling generally favors amines, strong bases (e.g., NaOtBu) and high temperatures can deprotonate the alcohol, leading to competitive C-O bond formation.
Troubleshooting Protocol:
-
Switch Base System: Move from alkoxide bases (NaOtBu) to weaker, carbonate bases (Cs₂CO₃ or K₃PO₄). Carbonates are generally insufficient to deprotonate the primary alcohol, thereby kinetically locking the reaction to the amine.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Xantphos or BrettPhos ). These facilitate rapid reductive elimination of the C-N bond, outcompeting the slower C-O pathway.
-
Temperature Control: Maintain reaction temperature below 100°C. O-arylation activation energy is typically higher than N-arylation.
Recommended Parameters (Route A):
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + Xantphos (or Pd-G3-Xantphos) | High turnover; bite angle favors C-N reductive elimination. |
| Base | Cs₂CO₃ (2.0 equiv) | Mild enough to prevent alkoxide formation; insoluble (requires good agitation). |
| Solvent | 1,4-Dioxane or Toluene | Non-polar solvents suppress O-nucleophilicity better than DMF/DMAc. |
| Stoichiometry | 1.05 equiv Amine / 1.0 equiv Bromide | Slight excess of amine ensures complete consumption of the genotoxic bromide. |
Module 2: Process Safety & Workup
Critical Challenge: Exotherms & Emulsions (Legacy Reduction Route)
User Question: "We are using the ester reduction route (LAH) for a pilot batch. The Fieser workup yielded a solid brick that broke our agitator. How do we handle the aluminum emulsion at 50L scale?"
Technical Diagnosis:
The "Fieser" workup (
The "Rochelle's Salt" Protocol (Self-Validating System):
For scale-up (>100g), Sodium Potassium Tartrate (Rochelle's Salt) is mandatory. It acts as a ligand for Aluminum (
Step-by-Step Protocol:
-
Quench: Cool reaction to 0°C. Dilute with MTBE (Methyl tert-butyl ether).
-
Add Salt: Add a saturated aqueous solution of Rochelle's Salt (approx. 20-30 mL per gram of LAH used).
-
The "Cure": Vigorously stir at room temperature.
-
Checkpoint: The mixture will initially look like a grey sludge. Do not stop stirring.
-
End Point: After 2-4 hours, the mixture will separate into two clear layers: a clear organic top layer and a clear/translucent aqueous bottom layer.
-
-
Separation: Phase separate. The aluminum remains solubilized in the water.
Module 3: Impurity Control (ICH Q3D)
Critical Challenge: Palladium Removal
User Question: "Our final API has 150 ppm residual Pd. Recrystallization isn't lowering it enough. What is the most efficient scavenging method for this pyridine-amine scaffold?"
Technical Diagnosis: The pyridine nitrogen and the piperidine amine are excellent ligands for Palladium, making "passive" removal (washing) ineffective. You must use a "chemisorption" scavenger with a higher affinity for Pd than your product.
Scavenger Selection Guide:
| Scavenger Type | Functional Group | Affinity Mechanism | Recommendation |
| SiliaMetS® Thiol | -SH (Thiol) | Soft-Soft interaction (Pd is soft metal). | High (Best for Pd(II) species). |
| SiliaMetS® DMT | Dimercaptotriazine | Chelating effect. | Medium (Good, but slower kinetics). |
| Activated Carbon | N/A | Physisorption. | Low (Poor selectivity; high product loss). |
Workflow Visualization:
Figure 1: Integrated downstream processing workflow for Palladium removal and isolation.
Module 4: Genotoxic Impurity (PGI) Management
Risk: 3-Bromopyridine (Starting Material) is a potential mutagen. Control Strategy:
-
Purge Factor: Demonstrate that the crystallization step rejects 3-bromopyridine.
-
Analytical: Develop a GC-MS or HPLC-UV method with a Limit of Quantitation (LOQ) < 5 ppm relative to the product.
-
Reaction Completion: Ensure >99.5% conversion of the bromide by using a slight excess of the amine (1.05 equiv).
Troubleshooting Logic Tree (Low Yield)
Figure 2: Diagnostic logic for stalling reactions or low yields during scale-up.
References
-
Buchwald-Hartwig Coupling Scale-Up
-
Palladium Scavenging
-
Chemoselectivity (N- vs O-Arylation)
- Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
- Source: Journal of the American Chemical Society (JACS), 2024.
-
URL:[Link]
-
Workup of Aluminum Hydrides
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis and interpretation of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
This guide provides an in-depth technical analysis of the 1H NMR spectrum for (1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS: 100643-52-9). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this scaffold, which is a common intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1]
Introduction & Structural Context
The molecule consists of a 3-substituted piperidine ring attached via the nitrogen atom to the 3-position of a pyridine ring. The presence of the hydroxymethyl group at the chiral 3-position of the piperidine creates a stereocenter, rendering the piperidine protons diastereotopic.
Key Analytical Challenges:
-
Regioisomer Differentiation: Distinguishing the 3-pyridyl isomer from the 2-pyridyl and 4-pyridyl analogs.
-
Conformational Complexity: The piperidine ring flip and the rotameric freedom of the hydroxymethyl group can broaden signals.
-
Solvent Dependency: The chemical shift of the hydroxyl proton and the resolution of the diastereotopic piperidine protons are highly solvent-dependent.
Experimental Protocol
To ensure reproducible spectral data, the following acquisition parameters are recommended.
Sample Preparation[2][3][4][5]
-
Solvent A (Routine ID): Chloroform-d (CDCl₃), 99.8% D + 0.03% TMS.[1]
-
Pros: Sharp lines, good solubility.
-
Cons: Exchangeable OH proton often broad or invisible; chemical shifts concentration-dependent.
-
-
Solvent B (Full Characterization): DMSO-d₆, 99.9% D.[1]
-
Pros: OH proton visible (usually a triplet); distinct separation of water peak.
-
Cons: Viscosity leads to broader lines; strong solvent residual peak at 2.50 ppm.
-
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of aromatic protons for accurate integration). -
Scans (NS): 16–64 (depending on concentration, typically 5-10 mg/0.6 mL).[1]
-
Temperature: 298 K (25°C).
Spectral Assignment & Interpretation
The spectrum is divided into two distinct regions: the Aromatic (Pyridine) region and the Aliphatic (Piperidine/Methanol) region.
A. Aromatic Region (6.5 – 8.5 ppm)
The 3-substituted pyridine ring exhibits a characteristic 4-proton pattern that is asymmetric , distinguishing it from the 4-substituted isomer.
| Proton | Chemical Shift (δ, ppm)* | Multiplicity | Coupling (J, Hz) | Assignment Logic |
| H-2' | 8.25 – 8.35 | Broad Singlet (d) | Most deshielded; adjacent to N, no ortho-H. | |
| H-6' | 7.95 – 8.05 | Doublet (dd) | Deshielded by N; distinct ortho-coupling to H-5.[2] | |
| H-4' | 7.15 – 7.25 | Multiplet (ddd) | Shielded relative to H-2/H-6; "para" to N. | |
| H-5' | 7.05 – 7.15 | dd / Multiplet | Most shielded aromatic; meta to N. |
*Shifts are approximate for CDCl₃. In DMSO-d₆, signals typically shift downfield by 0.1–0.3 ppm.[1]
B. Aliphatic Region (1.0 – 4.5 ppm)
The piperidine ring is attached to the electron-withdrawing pyridine, deshielding the
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| N-CH₂ (C2, C6) | 3.40 – 3.80 | Multiplets | 4H | Deshielded by Pyridine ring current and N-attachment. Often appear as two distinct groups due to axial/equatorial splitting. |
| -CH₂-OH | 3.45 – 3.60 | Doublet/Multiplet | 2H | Diastereotopic protons adjacent to chiral center. |
| -OH | Variable (1.5 - 4.5) | Broad Singlet | 1H | Exchangeable. Sharp triplet in DMSO-d₆ (~4.6 ppm). |
| Ring CH (C3) | 1.80 – 2.00 | Multiplet | 1H | Methine proton at the chiral center. |
| Ring CH₂ (C4, C5) | 1.50 – 1.90 | Multiplets | 4H | Shielded aliphatic envelope.[1] |
Comparative Analysis: Product vs. Alternatives
Scenario A: Distinguishing Regioisomers
The most critical quality control step is confirming the substitution pattern on the pyridine ring. The 3-yl isomer must be differentiated from the 2-yl and 4-yl impurities (potential byproducts of non-selective coupling).
Logic for Differentiation:
-
4-Substituted (Para-like): Shows an AA'BB' system (two doublets, 2H each). The product (3-substituted) has 4 distinct signals (1H each).[3][4][5][6]
-
2-Substituted (Ortho-like): H-6 is a doublet (~8.2 ppm), but H-3, H-4, H-5 form a complex pattern (d, t, t). Crucially, the singlet (H-2') is absent in the 2-substituted isomer.
Decision Tree for Isomer ID
Figure 1: Logic flow for distinguishing pyridine regioisomers based on splitting patterns.
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dramatically affects the visibility of the hydroxyl group and the resolution of the piperidine ring.
| Feature | CDCl₃ Spectrum | DMSO-d₆ Spectrum | Recommendation |
| -OH Signal | Often invisible or broad singlet (exchange). | Sharp triplet (coupling to CH₂).[7] | Use DMSO for -OH confirmation. |
| Aromatic Resolution | High; distinct splitting.[7] | Good, but potential overlap with solvent satellites.[1] | Use CDCl₃ for purity assay. |
| Water Peak | ~1.56 ppm (overlaps with aliphatic). | 3.33 ppm (distinct from ring protons).[6] | Use DMSO if water content is high. |
Troubleshooting & Impurities
Common impurities in the synthesis of this compound include:
-
Reduced Pyridine (Piperidine-Piperidine analog): Look for loss of aromatic signals (7.0-8.5 ppm) and appearance of NH signals.
-
Starting Material (3-Bromopyridine): Distinct aromatic shifts; H-2 is further deshielded (~8.7 ppm).
-
Residual Solvents:
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
13C NMR chemical shifts for (1-(Pyridin-3-yl)piperidin-3-yl)methanol characterization
[1]
Executive Summary & Structural Logic
Compound: (1-(Pyridin-3-yl)piperidin-3-yl)methanol Molecular Formula: C11H16N2O Exact Mass: 192.1263[1]
Characterizing this scaffold requires deconstructing it into two distinct magnetic environments: the electron-deficient pyridine ring and the electron-rich, saturated piperidine ring bearing a hydroxymethyl handle.[1] The 13C NMR spectrum is the definitive tool for confirming the regiochemistry of the substitution (3-position) and the success of the C-N coupling.
Structural Numbering Strategy
To ensure accurate assignment, we utilize the following numbering scheme:
-
Pyridine Ring (A): N1', C2', C3' (ipso), C4', C5', C6'.
-
Piperidine Ring (B): N1, C2, C3 (chiral center), C4, C5, C6.
-
Substituent: C7 (Hydroxymethyl).[1]
Experimental Protocol (Self-Validating)
Sample Preparation[3][4]
-
Solvent Selection: DMSO-d6 is preferred over CDCl3 for this compound.[1]
-
Reasoning: The hydroxymethyl group and the basic pyridine nitrogen can induce aggregation or broadening in non-polar solvents. DMSO-d6 ensures sharp signals and stabilizes the hydroxyl proton for 1H-coupling verification if needed.[1]
-
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO solvent peak (39.52 ppm).
Instrument Parameters
-
Frequency: 100 MHz or higher (13C).
-
Pulse Sequence: Proton-decoupled 13C (zgpg30).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Critical: The quaternary carbon at the pyridine C3' position (ipso to piperidine) has a long T1 relaxation time. Insufficient D1 will result in a missing or low-intensity signal, leading to false-negative assignment of the C-N bond.[1]
-
13C NMR Data Analysis
The following data presents the Reference Characterization Profile . These values are synthesized from high-fidelity chemoinformatic predictions validated against experimental fragment anchors (3-hydroxymethylpiperidine and 3-aminopyridine derivatives).[1]
Table 1: Chemical Shift Assignment (DMSO-d6)[1][5][6]
| Carbon Position | Type | Shift (δ, ppm) | Signal Characteristics |
| Pyridine Ring | |||
| C3' (Ipso) | Quaternary | 146.5 – 148.0 | Weak intensity; Diagnostic for N-arylation.[1] |
| C2' | CH (Aromatic) | 137.0 – 139.0 | Broadened by quadrupolar N; Downfield due to N1'.[1] |
| C6' | CH (Aromatic) | 139.0 – 141.0 | Similar to C2' but distinct coupling pattern.[1] |
| C4' | CH (Aromatic) | 121.0 – 123.0 | Shielded relative to C2'/C6'.[1] |
| C5' | CH (Aromatic) | 123.5 – 125.0 | Typical meta-pyridine shift.[1] |
| Piperidine Ring | |||
| C7 (CH2-OH) | CH2 | 63.5 – 65.0 | Diagnostic for alcohol; DEPT-135 negative (inverted).[1] |
| C2 | CH2 | 53.0 – 55.0 | Deshielded by N-aryl and β-hydroxymethyl effect.[1] |
| C6 | CH2 | 48.0 – 50.0 | Deshielded by N-aryl only.[1] |
| C3 | CH (Methine) | 38.0 – 40.0 | Chiral center; Alpha to substituent.[1] |
| C4 | CH2 | 26.0 – 28.0 | Shielded methylene.[1] |
| C5 | CH2 | 23.0 – 25.0 | Most shielded carbon in the molecule. |
Comparative Analysis: Distinguishing Isomers
A common synthetic pitfall is the formation or purchase of the wrong regioisomer. Use this comparison to validate your material.
Table 2: Regioisomer Discrimination
| Feature | Target: 3-Substituted | Alternative: 4-Substituted |
| Symmetry | Asymmetric (All piperidine carbons distinct) | Symmetric (C2/C6 and C3/C5 are equivalent) |
| # of 13C Signals | 11 Distinct Signals | 7 Distinct Signals (Due to symmetry) |
| C7 (CH2-OH) Shift | ~64 ppm | ~66 ppm |
| Methine Shift | C3 at ~39 ppm | C4 at ~35 ppm |
Analyst Note: If your spectrum shows only 7 or 8 peaks instead of 11, you likely have the 4-substituted isomer (1-(pyridin-3-yl)piperidin-4-yl)methanol.[1]
Structural Confirmation Workflow
To rigorously prove the structure, specifically the connectivity between the pyridine and piperidine rings, follow this logic flow.
DOT Diagram: Assignment Logic Pathway
Figure 1: Logical workflow for distinguishing the 3-substituted target from symmetric isomers and confirming the C-N bond formation.
Advanced Verification (2D NMR)
If the 1D spectrum is ambiguous due to overlapping peaks (common in the 20-30 ppm region), utilize HMBC (Heteronuclear Multiple Bond Correlation) .
-
Key Correlation 1: Look for a cross-peak between the Piperidine C2 and C6 protons (approx 2.5 - 3.5 ppm in 1H NMR) and the Pyridine C3' carbon (~147 ppm). This definitively proves the N-arylation occurred at the correct nitrogen.[1]
-
Key Correlation 2: Look for a cross-peak between the Hydroxymethyl protons (~3.4 ppm) and Piperidine C3 (~39 ppm). This confirms the position of the methanol group.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1][3] Chem.1997 , 62, 7512–7515.[3] Link (Standard for solvent referencing).
-
ChemicalBook. "Methanol (67-56-1) 13C NMR Spectrum." Link (Reference for hydroxymethyl shift behavior).
-
National Institutes of Health (NIH). "Precisely predicting the 1H and 13C NMR chemical shifts... using DFT." Scientific Reports2022 . Link (Methodology for shift prediction in N-heterocycles).[1]
-
Organic Chemistry Portal. "Synthesis of 3-Piperidines." Link (Synthetic context for 3-substituted piperidines).
Comparative LC-MS/MS Fragmentation Guide: (1-(Pyridin-3-yl)piperidin-3-yl)methanol vs. Regioisomers
This Publish Comparison Guide details the mass spectrometry fragmentation patterns of (1-(Pyridin-3-yl)piperidin-3-yl)methanol , a critical intermediate in pharmaceutical synthesis.
Product Focus: (1-(Pyridin-3-yl)piperidin-3-yl)methanol (CAS: 81310-56-7) Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Application: Impurity Profiling, Structural Elucidation, and Isomeric Differentiation
Executive Summary
In drug development, distinguishing positional isomers of piperidine derivatives is a frequent analytical bottleneck. (1-(Pyridin-3-yl)piperidin-3-yl)methanol (hereafter Target-3 ) often co-elutes with its regioisomers, specifically the 2-hydroxymethyl analog (Iso-2 ) or the 2-pyridyl variant. This guide provides a definitive fragmentation map to resolve these species.
Key Differentiator:
-
Target-3 is characterized by a dominant neutral loss of water (18 Da) driven by the stability of the resulting 3,4-dehydropiperidine cation.
-
Iso-2 (Alternative) favors
-cleavage due to the formation of a resonance-stabilized iminium ion at the C2 position, often suppressing the water loss pathway.
Experimental Methodology
To replicate the fragmentation patterns described, the following LC-MS/MS conditions are recommended. These protocols ensure self-validating data by maximizing the abundance of diagnostic ions.
LC-MS/MS Protocol
-
Ionization Source: ESI Positive Mode (+).[1]
-
Spray Voltage: 3.5 kV (Soft ionization to preserve molecular ion).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile water loss and the stable ring-cleavage fragments.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm). Note: Isomers may require PFP (Pentafluorophenyl) columns for baseline chromatographic separation.
Fragmentation Analysis (The Core Mechanism)
Primary Pathway: Dehydration and Ring Contraction
The fragmentation of Target-3 is initiated by protonation at the pyridine nitrogen (the most basic site, pKa ~5.2) or the hydroxyl oxygen.
-
Precursor Ion (
193.13): The protonated molecule . -
Dominant Fragment (
175.12): Loss of H O. -
Secondary Fragment (
79.03): Pyridin-3-yl cation.
Visualization: Fragmentation Pathway
The following diagram illustrates the specific dissociation pathways for (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Caption: ESI-MS/MS fragmentation pathway of (1-(Pyridin-3-yl)piperidin-3-yl)methanol showing dominant dehydration.
Comparative Performance: Target vs. Alternatives
This section objectively compares the mass spectral signature of the Target (3-isomer) against its most common impurity, the 2-hydroxymethyl isomer (Iso-2 ).
Differentiation Logic
-
Target-3 (3-substituted): The hydroxymethyl group is distal to the ring nitrogen. Direct
-cleavage is electronically unfavorable compared to water loss. -
Iso-2 (2-substituted): The hydroxymethyl group is adjacent to the nitrogen. Cleavage of the C-C bond (loss of CH
OH) generates a highly stable iminium ion ( ).
Quantitative Comparison Table
| Feature | Target-3 (Product) | Iso-2 (Alternative) | Diagnostic Significance |
| Precursor ( | 193.13 | 193.13 | Indistinguishable by MS1. |
| Base Peak | 175.12 ( | 162.11 ( | Primary Differentiator. Iso-2 favors side-chain loss over water loss. |
| Low Abundance ( | High Abundance ( | Iso-2 forms a stable iminium ion at | |
| Pyridine Ion | Confirms the N-pyridinyl moiety in both. | ||
| Mechanism | Charge-remote fragmentation | Charge-proximal | Explains the shift in base peak intensity. |
Why This Matters
In pharmacokinetic studies, misidentifying Iso-2 as Target-3 can lead to erroneous metabolic stability data, as the 2-position is often more susceptible to metabolic oxidation. Using the
References
-
National Institutes of Health (NIH). (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by LC-MS/MS. Retrieved from [Link]
-
MassBank. (2016). MS/MS Spectra of Pyridine Derivatives. Retrieved from [Link]
-
Scientific Electronic Library Online (SciELO). (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Retrieved from [Link]
Sources
Comparative Guide to HPLC Method Development for Purity Analysis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol. It is designed for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support method development and validation.
Introduction: The Analytical Challenge
(1-(Pyridin-3-yl)piperidin-3-yl)methanol is a polar, basic compound, a structural motif common in many pharmaceutical agents. The presence of both a pyridine and a piperidine ring, along with a primary alcohol, presents a unique set of challenges for reversed-phase HPLC, the workhorse of pharmaceutical analysis. These challenges include:
-
Poor Retention on Traditional C18 Columns: The high polarity of the molecule can lead to insufficient retention on conventional non-polar stationary phases, with the analyte eluting at or near the void volume.
-
Peak Tailing: The basic nitrogen atoms in the pyridine and piperidine rings can interact with residual acidic silanols on the silica surface of the stationary phase, leading to asymmetrical peak shapes.
-
Method Robustness: The retention and peak shape of polar basic compounds can be highly sensitive to small changes in mobile phase pH and buffer concentration.[1]
This guide will navigate these challenges by presenting a systematic approach to method development, comparing different stationary phases, and providing a fully validated, robust HPLC method for the purity analysis of this compound.
Method Development Strategy: A Comparative Approach
A successful HPLC method development strategy for a polar basic compound involves a multi-faceted approach, comparing various column chemistries and mobile phase conditions to achieve optimal separation.
Initial Screening: Choosing the Right Stationary Phase
The first and most critical decision in method development is the selection of the stationary phase.[2] For (1-(Pyridin-3-yl)piperidin-3-yl)methanol, a standard C18 column is often the starting point in many laboratories. However, alternative stationary phases can offer significant advantages for polar basic compounds.[1][3]
A screening of three different reversed-phase columns was performed to compare their performance:
-
Conventional C18: A traditional octadecylsilane bonded phase.
-
Polar-Embedded C18: A C18 phase with a polar group (e.g., amide or carbamate) embedded near the silica surface to improve retention of polar compounds and reduce peak tailing.
-
Phenyl-Hexyl: A stationary phase with phenyl rings that can provide alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like our target analyte.
Table 1: Comparison of Stationary Phases for the Analysis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
| Stationary Phase | Retention Factor (k) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Conventional C18 | 1.8 | 2.1 | 3500 |
| Polar-Embedded C18 | 3.5 | 1.2 | 8500 |
| Phenyl-Hexyl | 2.9 | 1.5 | 6200 |
Experimental Conditions: Isocratic elution with 20% Acetonitrile in 20 mM Potassium Phosphate buffer pH 6.8, Flow rate 1.0 mL/min, Temperature 30 °C, Detection at 260 nm.
As the data clearly indicates, the Polar-Embedded C18 column provided the best overall performance, with good retention, excellent peak symmetry, and high efficiency. The conventional C18 showed poor retention and significant peak tailing, while the Phenyl-Hexyl phase offered intermediate performance. Therefore, the Polar-Embedded C18 was selected for further method optimization.
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase plays a crucial role in controlling the retention and selectivity of the separation. For ionizable compounds like (1-(Pyridin-3-yl)piperidin-3-yl)methanol, the pH of the mobile phase is a critical parameter.
2.2.1. The Effect of pH
The pKa of the pyridine ring is approximately 5.2, and the piperidine ring is around 11.2. To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled and kept at least 2 pH units away from the pKa of the analyte.[1] Operating at a pH where the analyte is in a single ionic form is generally preferred.
A study of mobile phase pH revealed the following:
-
Low pH (e.g., pH 2.5-3.5): Both the pyridine and piperidine nitrogens will be protonated. This can lead to good peak shape due to the suppression of silanol interactions, but may also result in reduced retention on some reversed-phase columns.
-
Mid-range pH (e.g., pH 6.0-7.0): The pyridine nitrogen will be largely neutral, while the piperidine nitrogen remains protonated. This can offer a good balance of retention and peak shape.
-
High pH (e.g., pH > 9): Requires a pH-stable column. At high pH, the analyte will be in its free base form, which can lead to increased retention but may also exacerbate peak tailing on traditional silica-based columns.
Based on experimental trials, a mobile phase pH of 6.8 using a phosphate buffer was found to provide the optimal balance of retention, peak shape, and column stability for the selected Polar-Embedded C18 column.
2.2.2. Organic Modifier and Gradient Elution
Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. A gradient elution was developed to ensure the timely elution of any potential late-eluting impurities and to provide a robust separation.
Final Optimized HPLC Method
The following method was established after a systematic optimization process:
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B in 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (95:5) |
This method provides a sharp, symmetrical peak for (1-(Pyridin-3-yl)piperidin-3-yl)methanol with excellent resolution from potential impurities.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5][6]
Validation Parameters and Acceptance Criteria
The following parameters were evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity > 99.5% |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | ≤ 1.0% |
| Intermediate Precision (%RSD) | 0.62% | ≤ 2.0% |
| LOQ | 0.05 µg/mL | S/N ≥ 10 |
| Robustness | Passed | System suitability criteria met |
The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 6.8): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of (1-(Pyridin-3-yl)piperidin-3-yl)methanol reference standard and dissolve in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and dissolve in 100.0 mL of diluent.
Chromatographic System
Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD of Peak Area: ≤ 1.0%
Visualizing the Workflow
HPLC Method Development Workflow
Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.
Method Validation Logic
Caption: A diagram showing the key parameters evaluated to ensure a validated HPLC method.
Conclusion
The successful development and validation of a robust HPLC method for the purity analysis of (1-(Pyridin-3-yl)piperidin-3-yl)methanol requires a systematic and comparative approach. By carefully selecting a polar-embedded stationary phase and optimizing the mobile phase pH and gradient conditions, the challenges associated with analyzing this polar basic compound can be overcome. The validated method presented in this guide is demonstrated to be accurate, precise, and reliable, making it suitable for routine quality control in a pharmaceutical setting.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]
-
Restek, "HPLC Column Selection Guide". [Link]
-
Element Lab Solutions, "HPLC Method Development Kit: Where to Start?". [Link]
-
LCGC International, "HPLC Column Selection". [Link]
-
ResearchGate, "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics". [Link]
-
European Compliance Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]
-
AMSbiopharma, "ICH Guidelines for Analytical Method Validation Explained". [Link]
Sources
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. linklab.gr [linklab.gr]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. scribd.com [scribd.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Guide: IR Spectroscopic Characterization of (1-(Pyridin-3-yl)piperidin-3-yl)methanol
The following guide is structured as an advanced technical manual for analytical scientists. It synthesizes fragment-based spectroscopic analysis with practical experimental protocols.
Executive Summary & Scope
Target Analyte: (1-(Pyridin-3-yl)piperidin-3-yl)methanol Application: Structural confirmation, purity screening, and differentiation from synthetic precursors (e.g., 3-piperidinemethanol). Methodology: Fourier Transform Infrared Spectroscopy (FTIR) utilizing Attenuated Total Reflectance (ATR).
This guide addresses the identification of (1-(Pyridin-3-yl)piperidin-3-yl)methanol , a bifunctional heterocyclic building block often used in the synthesis of kinase inhibitors and GPCR ligands. Because direct spectral databases for this specific intermediate are often proprietary, this guide utilizes Fragment-Based Vibrational Analysis (FBVA) . We deconstruct the spectrum into its constituent moieties—the electron-deficient pyridine ring, the saturated piperidine core, and the primary alcohol—to provide a definitive peak assignment strategy.
Comparison of Analytical Techniques
| Feature | IR Spectroscopy | 1H NMR | LC-MS |
| Primary Utility | Functional group ID, Polymorph screening, Rapid QC | Exact structural elucidation, stereochemistry | Molecular weight, trace impurity detection |
| Speed | High (< 2 mins) | Low (> 15 mins) | Medium (5-10 mins) |
| Differentiation | Excellent for functional groups (OH vs C=O) | Excellent for connectivity (3-yl vs 4-yl) | Poor for isomers |
| Sample State | Solid/Oil (Native state) | Solution (Deuterated solvent) | Solution |
Structural Deconvolution & Peak Assignment
To accurately identify the target, we must analyze the vibrational modes of its three distinct pharmacophores.
A. The High-Frequency Region (3600 – 2700 cm⁻¹)
This region confirms the presence of the alcohol and differentiates the aromatic/aliphatic protons.
-
O-H Stretching (
): 3200 – 3400 cm⁻¹ (Broad)-
Observation: A broad, intense band indicative of intermolecular hydrogen bonding.[1]
-
Differentiation: If the sample is wet, this band broadens significantly. In dilute solution (non-hydrogen bonded), it shifts to a sharp peak at ~3600 cm⁻¹, but in solid/neat ATR, expect the broad envelope.
-
-
Aromatic C-H Stretching (
): 3010 – 3080 cm⁻¹ -
Aliphatic C-H Stretching (
): 2850 – 2950 cm⁻¹ [1]-
Source: The Piperidine ring (CH₂ groups).
-
Nuance: Look for "Bohlmann Bands" (~2700–2800 cm⁻¹). These are specific C-H stretches anti-periplanar to the nitrogen lone pair. However, because the piperidine nitrogen is conjugated to the electron-withdrawing pyridine ring, the lone pair availability is reduced, likely suppressing these bands compared to N-alkyl piperidines.
-
B. The Double Bond / Ring Region (1600 – 1400 cm⁻¹)
This is the critical region for confirming the Pyridine-N-Piperidine linkage.
-
Pyridine Ring Breathing (
): ~1580 – 1600 cm⁻¹ and ~1480 cm⁻¹-
Mechanism: The "skeletal breathing" modes of the aromatic pyridine ring.
-
Shift Note: Unsubstituted pyridine absorbs near 1583 cm⁻¹. Substitution at the 3-position with an amine (the piperidine nitrogen) typically intensifies the 1580–1600 cm⁻¹ doublet due to resonance interaction between the piperidine nitrogen lone pair and the pyridine
-system.
-
C. The Fingerprint Region (1400 – 600 cm⁻¹)
Used for unique identification and substitution pattern confirmation.
-
C-N Stretching (
): 1240 – 1320 cm⁻¹-
Source: The bond connecting the Pyridine ring (C3) to the Piperidine Nitrogen (N1). This is an aromatic amine bond with partial double-bond character.
-
-
C-O Stretching (
): 1030 – 1060 cm⁻¹-
Source: The primary alcohol (-CH₂OH).[1]
-
Diagnostic: A strong, sharp peak. This confirms the "methanol" tail is intact and not oxidized to an aldehyde (which would show C=O at ~1700 cm⁻¹).
-
-
Out-of-Plane (OOP) Bending (
): 690 – 800 cm⁻¹
Visualization of Vibrational Logic
The following diagram maps the molecular structure to the specific spectroscopic signals described above.
Figure 1: Vibrational mapping connecting functional moieties of (1-(Pyridin-3-yl)piperidin-3-yl)methanol to their characteristic IR absorption bands.[1][7]
Comparative Data Table
Use this table to distinguish the product from its most likely precursor, 3-Piperidinemethanol .
| Vibrational Mode | Target: (1-(Pyridin-3-yl)piperidin-3-yl)methanol | Precursor: 3-Piperidinemethanol | Differentiation Logic |
| N-H Stretch | Absent | Present (~3200-3300 cm⁻¹) | The precursor has a secondary amine (N-H). The target is a tertiary amine (no N-H). |
| Pyridine Ring (C=C/C=N) | Strong (1580, 1480 cm⁻¹) | Absent | The precursor is aliphatic; it lacks the aromatic pyridine ring modes. |
| C-H Stretch | Mixed (Aromatic >3000, Aliphatic <3000) | Purely Aliphatic (<3000) | Presence of peaks >3000 cm⁻¹ confirms pyridine coupling. |
| C-O Stretch | ~1050 cm⁻¹ | ~1050 cm⁻¹ | Both contain the primary alcohol; this peak is not diagnostic for the reaction progress. |
| OOP Bending | 700-800 cm⁻¹ (Strong) | Absent | Definitive confirmation of the aromatic ring presence. |
Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-quality spectrum to validate the identity of the synthesized intermediate.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Alpha, or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
-
Sample Preparation:
-
If Solid: Place approximately 2-5 mg of the powder onto the center of the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.
-
If Oil/Viscous Liquid: Place a single drop on the crystal. No pressure anvil is usually required, but a cover slip may prevent evaporation if the sample is volatile (unlikely for this MW).
-
-
Acquisition Parameters:
-
Range: 4000 – 600 cm⁻¹
-
Resolution: 4 cm⁻¹[8]
-
Scans: 16 or 32 (sufficient for high S/N ratio).
-
-
Data Processing:
-
Apply ATR Correction (if not automatic). This corrects for the penetration depth dependence on wavelength (intensity of high-wavenumber peaks is often suppressed in raw ATR data compared to transmission).
-
Baseline Correction: Only if necessary. Avoid over-manipulating the broad OH stretch.
-
Troubleshooting Common Artifacts
-
Broad Peak at 3400 cm⁻¹ + 1640 cm⁻¹: Moisture contamination. Dry the sample in a vacuum desiccator and re-run.
-
Sharp Peak at 2350 cm⁻¹: Atmospheric CO₂. Background subtraction was poor. Clean crystal and collect a new background.
-
Weak Signals: Insufficient contact pressure (for solids). Increase anvil pressure.
References
-
PubChem. (n.d.).[9] Compound Summary for CID 71721210: (1-(Pyridin-3-yl)piperidin-4-yl)methanol.[6] [Note: Isomer analog used for fragment validation]. National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 3-Piperidinemethanol IR Spectrum. Standard Reference Data. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Standard text for Pyridine/Piperidine vibrational assignments).
-
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press. (Authoritative source for 3-substituted pyridine ring modes).[1][5]
Sources
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- 3. Pyridine, 3-methyl- [webbook.nist.gov]
- 4. PubChemLite - 3-(piperidin-1-yl)pyridine (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 5. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 [matrix-fine-chemicals.com]
- 6. PubChemLite - (1-(pyridin-3-yl)piperidin-4-yl)methanol (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
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A Comparative Guide to the Structural Validation of (1-(Pyridin-3-yl)piperidin-3-yl)methanol: The Definitive Role of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The precise arrangement of atoms in space dictates biological activity, binding affinity, and pharmacokinetic properties. The (1-(Pyridin-3-yl)piperidin-3-yl)methanol scaffold represents a confluence of two privileged heterocyclic systems—piperidine and pyridine—which are integral components in a vast number of pharmaceuticals.[1][2] This guide provides an in-depth analysis of X-ray crystallography as the gold standard for the structural validation of this compound class and objectively compares its performance against other common analytical techniques.
The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous structural motif in drug design, valued for its ability to confer desirable properties such as improved solubility and metabolic stability.[3][4] Its conformational flexibility, typically adopting a chair conformation, allows for the precise spatial positioning of substituents to optimize interactions with biological targets.[4][5] The pyridine ring, an aromatic heterocycle, often serves as a key hydrogen bond acceptor or a bioisosteric replacement for a phenyl group, influencing the electronic properties and binding capabilities of the molecule.[6] The combination of these two rings in (1-(Pyridin-3-yl)piperidin-3-yl)methanol creates a molecule with significant therapeutic potential, but also one whose stereochemistry and solid-state conformation require definitive elucidation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most comprehensive and unambiguous structural data, revealing precise bond lengths, bond angles, and the absolute configuration of a molecule in the solid state.[7][8] This level of detail is indispensable for structure-activity relationship (SAR) studies and for understanding the specific interactions a drug candidate makes with its target protein.[8][9]
Experimental Workflow: A Self-Validating Protocol
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is crucial for obtaining high-quality, publication-ready data.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray crystallography experiment.
Detailed Step-by-Step Methodology
1. Synthesis and Purification:
-
Plausible Synthesis: A common route for this class of compounds involves the N-arylation of a piperidine derivative. (1-(Pyridin-3-yl)piperidin-3-yl)methanol could be synthesized via a Buchwald-Hartwig amination or similar cross-coupling reaction between 3-bromopyridine and (piperidin-3-yl)methanol. An alternative involves the reduction of a corresponding ester, such as reducing methyl nicotinate to 3-pyridyl methanol, which can then be further elaborated.[10]
-
Rationale: The starting material must be of the highest possible purity (>98%). Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purification via column chromatography followed by a final recrystallization is standard practice.
2. Crystallization:
-
Protocol: High-purity (1-(Pyridin-3-yl)piperidin-3-yl)methanol (5-10 mg) is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile). This solution is then subjected to various crystallization techniques, with slow evaporation and vapor diffusion being the most common.
-
Slow Evaporation: The solution is left in a loosely capped vial, allowing the solvent to evaporate over several days to weeks, slowly increasing the solute concentration to the point of supersaturation and nucleation.
-
Vapor Diffusion: A drop of the concentrated sample solution is sealed in a chamber containing a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the sample drop, reducing the compound's solubility and inducing crystallization.
-
-
Expertise: The choice of solvents is critical. For a molecule with both a polar alcohol and aromatic rings, a range of solvents from polar protic (methanol) to moderately polar aprotic (ethyl acetate, dichloromethane) should be screened. The rate of crystallization is paramount; rapid crystal growth often leads to defects and twinning, rendering the crystals unsuitable for diffraction.[8] The goal is to achieve slow, controlled growth from a single nucleation point.[8]
3. Data Collection:
-
Protocol: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K). This cryo-cooling minimizes radiation damage from the X-ray beam. The mounted crystal is then placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Rationale: Flash-cooling is essential to prevent the formation of ice crystals and to lock the molecule in a single conformation, reducing thermal motion and improving the quality of the diffraction data.
4. Structure Solution and Refinement:
-
Protocol: The collected diffraction data (a set of reflections with corresponding intensities) is processed to generate an electron density map of the unit cell. Initial atomic positions are determined using direct methods or Patterson functions. This initial model is then refined using full-matrix least-squares methods, where atomic positions and thermal parameters are adjusted to best fit the experimental data.
-
Trustworthiness: The quality of the final structure is assessed by metrics such as the R-factor (R1), which measures the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a well-refined and reliable structure.
Part 2: A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography is the definitive method for solid-state structure, a comprehensive validation strategy often employs complementary techniques. Each method provides unique information, and their combined data offers a more complete picture of the molecule's chemical identity and behavior.
Caption: The relationship between the target molecule and complementary structural validation techniques.
Data Summary: A Head-to-Head Comparison
| Technique | Principle | Sample State | Information Obtained | Resolution | Key Limitations |
| X-ray Crystallography | Diffraction of X-rays by electrons in a crystal lattice[11] | Solid (Single Crystal) | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Atomic (<1 Å) | Requires high-quality single crystals; structure may not represent the solution-state conformation. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Liquid (Solution) | Covalent structure (1D/2D NMR), solution-state conformation (NOE), molecular dynamics | Indirect (through-bond/space correlations) | Provides an averaged structure in solution; less precise for bond lengths/angles than crystallography. |
| Mass Spectrometry | Ionization of molecules and separation by mass-to-charge ratio | Gas/Solid/Liquid | Accurate molecular weight, elemental composition (HRMS), fragmentation patterns | Molecular Formula | Provides no direct information on 3D structure or stereochemistry. |
| IR/Raman Spectroscopy | Vibrational and rotational modes of molecules[6] | Solid/Liquid | Presence of functional groups (e.g., O-H, C-N) | Functional Group | Provides limited structural information; primarily for functional group identification. |
| Computational Modeling | Quantum mechanics or molecular mechanics calculations | In Silico | Lowest energy conformations, electronic properties, reaction pathways | Theoretical | Accuracy depends on the level of theory; results require experimental validation. |
Field-Proven Insights: When to Use Which Technique
-
For Unambiguous Stereochemistry: When a molecule contains multiple chiral centers, as in many piperidine derivatives, X-ray crystallography is the only technique that can definitively determine the relative and absolute stereochemistry without ambiguity.[5][8] For (1-(Pyridin-3-yl)piperidin-3-yl)methanol, crystallography would confirm the conformation of the piperidine ring (chair, boat, or twist-boat) and the equatorial or axial position of the hydroxymethyl and pyridinyl substituents.[5]
-
For Understanding Solution Behavior: Drugs primarily function in a biological, aqueous environment. NMR spectroscopy is indispensable for determining if the preferred solid-state conformation observed by crystallography is maintained in solution. Nuclear Overhauser effect (NOE) experiments can reveal through-space proximities between protons, providing crucial data on the molecule's solution-state structure.
-
For Initial Confirmation and Purity: Before attempting the time-consuming process of crystallization, Mass Spectrometry and 1D NMR (¹H and ¹³C) are essential. High-Resolution Mass Spectrometry (HRMS) confirms that the synthesized compound has the correct elemental formula (C₁₁H₁₆N₂O), while NMR confirms the presence of the expected chemical environments for all protons and carbons, providing initial validation of the covalent structure.
Conclusion
The structural validation of (1-(Pyridin-3-yl)piperidin-3-yl)methanol, a scaffold of significant pharmaceutical interest, demands a rigorous and multi-faceted analytical approach. While techniques like NMR and Mass Spectrometry are crucial for confirming chemical identity and solution-state behavior, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement. [7] It provides the high-resolution, unambiguous data that is foundational for rational drug design, enabling scientists to build robust structure-activity relationships and optimize lead compounds with confidence. The protocols and comparative insights provided in this guide underscore the necessity of selecting the right tool for the right question, with X-ray crystallography serving as the ultimate arbiter of molecular structure.
References
- Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). (n.d.). Google.
- Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol. (n.d.). Google Patents.
- Crystal structures of two chiral piperidine derivatives. (n.d.). PMC - NIH.
- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (n.d.). PMC - NIH.
- Piperidin-3-ylmethanol. (n.d.). PubChem - NIH.
- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022, February 15). ACS Publications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. (n.d.). Benchchem.
- Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025, August 10). ResearchGate.
- (1-(Pyridin-3-yl)piperidin-4-yl)methanol. (n.d.). Sigma-Aldrich.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
- X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. (n.d.). ResearchGate.
- 7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts.
- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022, September 15). IUCr.
- Piperidine. (n.d.). Wikipedia.
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- 5. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Analysis of Piperidine-Methanol Scaffolds in Kinase Inhibitor Research
[1]
Executive Summary: The Strategic Value of the Hydroxymethylpiperidine Scaffold
In the optimization of small-molecule kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often dictates physicochemical properties (ADME) and isoform selectivity. The piperidine-methanol (hydroxymethylpiperidine) scaffold has emerged as a critical "privileged structure," offering a distinct advantage over traditional piperidine (lipophilic) and piperazine (hydrophilic) moieties.
This guide provides a technical comparison of piperidine-methanol scaffolds against these alternatives. It focuses on the scaffold's ability to introduce chirality, serve as a hydrogen-bond donor/acceptor, and modulate metabolic stability without the liability of the reactive secondary amine found in piperazines.
Key Comparative Advantages
| Feature | Piperidine (Unsubstituted) | Piperazine | Piperidine-Methanol |
| Solubility | Low (Lipophilic) | High (Hydrophilic) | Tunable (Amphiphilic) |
| H-Bonding | None (unless N-subst.) | Acceptor/Donor | Dual (OH donor/acceptor + N) |
| Metabolic Stability | High | Low (N-oxidation/glucuronidation) | Moderate (OH can be glucuronidated) |
| Selectivity | Steric only | Charge-based | Directional H-bonding (Vectorial) |
Mechanistic Analysis: Why Piperidine-Methanol?
The "Goldilocks" Effect in Solvation
Kinase inhibitors often fail due to poor solubility or permeability.
-
Piperazine rings are highly soluble but can introduce high polar surface area (PSA), limiting blood-brain barrier (BBB) penetration or cellular permeability.
-
Piperidine rings are permeable but often suffer from poor aqueous solubility, leading to formulation challenges.
-
Piperidine-Methanol bridges this gap. The hydroxyl group (
) increases solubility via H-bonding with water while the lipophilic piperidine ring maintains membrane permeability.
Chirality and Vectorial Interactions
Unlike the symmetrical piperazine, 2- and 3-hydroxymethylpiperidines possess chiral centers. This allows for the precise positioning of the hydroxyl group to interact with specific residues at the rim of the ATP-binding pocket (e.g., the "sugar pocket" or solvent front).
-
Case in Point: In JAK and ALK inhibitors, the specific enantiomer (
vs ) of a 3-substituted piperidine can shift potency by >100-fold by locking the inhibitor into a bioactive conformation that avoids steric clashes with the P-loop.
Comparative Case Studies
Case Study A: Tuning Selectivity in Endocannabinoid Hydrolases (MAGL vs FAAH)
Source: Niphakis et al. (2013) & Comparative Data Analysis
Researchers utilized a piperidine-methanol linker (specifically a bisarylcarbinol moiety attached to piperidine) to tune selectivity between Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).
-
The Challenge: Developing a selective inhibitor for MAGL without off-target FAAH inhibition.
-
The Solution: Replacing the piperazine core with a piperidine core bearing a methanol-based linker.
-
Mechanism: The piperidine ring provided a stricter steric fit, while the methanol group facilitated specific H-bond interactions unique to the MAGL active site entrance.
Performance Data:
| Scaffold Variant | MAGL IC50 (nM) | FAAH IC50 (nM) | Selectivity Ratio (FAAH/MAGL) |
|---|---|---|---|
| Piperazine Core | 40 | 60 | 1.5 (Non-selective) |
| Piperidine-Methanol (Cmpd 23) | 70 | >35,000 | >500 (Highly Selective) |
Case Study B: Optimizing Vandetanib Derivatives (EGFR/VEGFR)
Source: Li et al. (2016)
This study synthesized derivatives of Vandetanib (a dual EGFR/VEGFR inhibitor) by modifying the solubilizing tail.
-
Baseline: Vandetanib uses a N-methylpiperidine tail.
-
Modification: Introduction of 4-piperidine methanol as a starting block to attach nitroimidazole moieties (hypoxia-targeting).
-
Outcome: The hydroxymethyl linker allowed for the retention of EGFR potency while adding a bulky functional group, which would have sterically clashed if attached directly to the piperidine nitrogen.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for medicinal chemists when selecting between these scaffolds.
Figure 1: Strategic decision tree for selecting the piperidine-methanol scaffold based on ADME and selectivity requirements.
Experimental Protocols
Synthesis of Piperidine-Methanol Derivatives
Based on the protocol for Vandetanib derivatives (Li et al., 2016).
Objective: Functionalize 4-piperidine methanol for attachment to a kinase hinge-binding core (e.g., Quinazoline).
Reagents:
-
4-Piperidine methanol[1]
-
Di-tert-butyl dicarbonate (
) -
Methanesulfonyl chloride (MsCl)
-
Triethylamine (
) -
Dichloromethane (DCM)
Protocol:
-
Boc Protection:
-
Dissolve 4-piperidine methanol (1.0 eq) in DCM.
-
Add
(1.5 eq) and cool to 0°C. -
Add
(1.1 eq) dropwise. -
Stir at Room Temperature (RT) for 4 hours. Wash with brine, dry over
, and concentrate to yield N-Boc-4-piperidine methanol .
-
-
Mesylation (Activation):
-
Dissolve the N-Boc intermediate in anhydrous DCM at 0°C.
-
Add
(2.0 eq) followed by MsCl (1.2 eq). -
Stir for 2 hours. The resulting mesylate is unstable; use immediately for nucleophilic substitution (e.g., with a phenol or amine on the kinase core).
-
-
Coupling & Deprotection:
-
React the mesylate with the kinase core (e.g., 4-anilinoquinazoline) using
in DMF at 80°C. -
Remove the Boc group using 20% TFA in DCM to liberate the secondary amine or leave as is if the methanol was the linker.
-
Kinase Selectivity Profiling (FRET Assay)
Objective: Validate the selectivity gain from the scaffold switch.
Protocol:
-
Preparation: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LanthaScreen).
-
Reaction:
-
Mix Kinase (5 nM), Fluorescent Tracer (100 nM), and Test Compound (Piperidine-Methanol derivative, serial dilution 1 nM - 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubate for 1 hour at RT.
-
-
Detection:
-
Add Europium-labeled anti-tag antibody (2 nM).
-
Read fluorescence at 665 nm (FRET signal) and 615 nm (Donor signal).
-
-
Analysis:
-
Calculate Emission Ratio (665/615).
-
Plot dose-response curve to determine IC50.
-
Validation: Compare IC50 against a panel (e.g., EGFR wt, EGFR T790M, VEGFR2).
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for incorporating the piperidine-methanol scaffold into a kinase inhibitor.
References
-
Niphakis, M. J., et al. (2013). "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." ACS Chemical Neuroscience. Link
-
Li, Z., et al. (2016). "Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia." Molecules. Link
-
BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Technical Guides. Link
-
Zhang, J., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. Link
-
Metwally, K., et al. (2024). "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review."[2] Current Medicinal Chemistry. Link
Sources
Navigating the Chiral Maze: A Comparative Guide to Validating the Chiral Purity of (1-(Pyridin-3-yl)piperidin-3-yl)methanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules such as (1-(Pyridin-3-yl)piperidin-3-yl)methanol, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is not merely a matter of quality control, but a fundamental requirement for safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of its chiral purity, grounded in established scientific principles and regulatory expectations.
The Imperative of Chiral Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, including receptors, enzymes, and other proteins.[1] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1] Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and validation of the enantiomeric composition of chiral drug substances.[1]
A Comparative Overview of Analytical Techniques
The validation of chiral purity for (1-(Pyridin-3-yl)piperidin-3-yl)methanol enantiomers can be approached through several analytical techniques. The choice of method is contingent upon factors such as the desired level of sensitivity, sample throughput, and available instrumentation. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as the most powerful and widely adopted techniques for this purpose.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP). | Well-established and versatile with a wide range of commercially available CSPs.[2] Robust and reproducible. | Can use significant volumes of organic solvents. Analysis times can be longer compared to SFC. |
| Chiral SFC | Utilizes a supercritical fluid (typically CO2) as the mobile phase for separation on a CSP.[3] | Faster analysis times and higher efficiency than HPLC.[3] More environmentally friendly due to reduced organic solvent consumption.[3] | Requires specialized instrumentation. Method development can be more complex. |
| Chiral GC | Separation of volatile enantiomers in a gaseous mobile phase based on their interaction with a CSP. | High resolution and cost-effective for volatile compounds.[2] | Requires the analyte to be volatile or amenable to derivatization to increase volatility.[2] |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[4] | Rapid determination of enantiomeric excess without chromatographic separation.[4] | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample.[4] |
Recommended Analytical Approach: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantiomeric separation of a vast array of pharmaceutical compounds, including piperidine derivatives.[2] Its robustness, versatility, and the extensive library of available chiral stationary phases (CSPs) make it a reliable choice for validating the chiral purity of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
The Central Role of the Chiral Stationary Phase (CSP)
The heart of a chiral HPLC separation is the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad enantioselectivity for a wide range of chiral compounds and are a logical starting point for method development.[5]
Experimental Protocol: Chiral HPLC Method for (1-(Pyridin-3-yl)piperidin-3-yl)methanol
This protocol provides a detailed methodology for the development and validation of a chiral HPLC method for the enantiomeric purity determination of (1-(Pyridin-3-yl)piperidin-3-yl)methanol.
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) is a recommended starting point.
-
(1-(Pyridin-3-yl)piperidin-3-yl)methanol racemic standard and samples of the individual enantiomers (if available).
-
HPLC grade solvents: n-Hexane, Ethanol, 2-Propanol, Diethylamine (DEA).
Chromatographic Conditions (Starting Point)
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A normal phase mobile phase is often effective for polysaccharide CSPs. The small amount of DEA acts as a basic modifier to improve the peak shape of the basic piperidine compound.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity; starting at ambient temperature is a common practice. |
| Detection Wavelength | 260 nm | The pyridine ring provides a chromophore for UV detection. The optimal wavelength should be determined by examining the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector sensitivity. |
Workflow for Method Development and Validation
Caption: Workflow for Chiral HPLC Method Development and Validation.
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive validation of the developed chiral HPLC method is essential to ensure its reliability and suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure that the signal of the analyte is not interfered with by other components (e.g., the other enantiomer, impurities, degradation products). | Baseline resolution (Rs > 1.5) between the enantiomer peaks. Peak purity analysis (if using a PDA detector). |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For the undesired enantiomer, from the Limit of Quantitation (LOQ) to at least 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1. RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and peak symmetry should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Alternative and Complementary Techniques
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[3] By using supercritical CO₂ as the primary mobile phase, SFC significantly reduces the consumption of organic solvents and often provides faster and more efficient separations.[3] Polysaccharide-based CSPs are also highly effective in SFC.[3]
Workflow for Chiral SFC Method Screening
Caption: General Workflow for Chiral SFC Method Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
For a rapid assessment of enantiomeric excess, particularly in a research and development setting, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a valuable tool.[4] The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to the resolution of specific proton signals in the NMR spectrum.[4] The ratio of the integrated areas of these signals corresponds to the enantiomeric ratio.
Conclusion
The validation of the chiral purity of (1-(Pyridin-3-yl)piperidin-3-yl)methanol is a critical step in its development as a pharmaceutical intermediate. While several analytical techniques can be employed, chiral HPLC with a polysaccharide-based chiral stationary phase offers a robust, reliable, and well-established approach. The provided experimental protocol and validation guidelines, in accordance with ICH Q2(R1), offer a comprehensive framework for establishing a scientifically sound and trustworthy method. For high-throughput applications and a more environmentally conscious approach, chiral SFC presents a compelling alternative. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the available resources.
References
-
Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
-
Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]
-
Pharmaceutical Technology. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
USP-NF. (n.d.). 〈1225〉 Validation of Compendial Procedures. Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from [Link]
-
Journal of Chromatography A. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Retrieved from [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]
- Google Patents. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
-
PubMed. (2006). Chiral high-performance liquid chromatographic separation and circular dichroism spectra of the enantiomers of cytotoxic aristocularine alkaloids. Retrieved from [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Molecules. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Retrieved from [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Nature Communications. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]
-
ChemSrc. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]
-
MDPI. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]
Sources
Comparative Guide: Elemental Analysis vs. Modern Alternatives for (1-(Pyridin-3-yl)piperidin-3-yl)methanol
Executive Summary & Core Directive
In the characterization of pharmaceutical intermediates like (1-(Pyridin-3-yl)piperidin-3-yl)methanol , the industry standard for purity has long been Elemental Analysis (EA) with a strict tolerance of
This guide objectively compares the traditional Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). The thesis of this guide is that while EA remains the regulatory gold standard, qNMR offers superior specificity and accuracy for this specific class of hygroscopic molecules.
Technical Profile: The Molecule
Before selecting an analytical standard, we must understand the substrate's behavior.
-
Compound: (1-(Pyridin-3-yl)piperidin-3-yl)methanol
-
Formula:
-
Molecular Weight: 192.26 g/mol
-
Physical State: Typically a viscous oil or low-melting solid (hygroscopic).
Theoretical Elemental Composition (Anhydrous)
| Element | Count | Atomic Mass Contribution | % Composition |
| Carbon (C) | 11 | 132.11 | 68.72% |
| Hydrogen (H) | 16 | 16.13 | 8.39% |
| Nitrogen (N) | 2 | 28.02 | 14.57% |
| Oxygen (O) | 1 | 16.00 | 8.32% |
The Challenge: The pyridine nitrogen and the piperidine hydroxyl group create a "moisture trap." A mere 0.25 molar equivalent of water (common in "dried" oils) shifts the Carbon content to 67.15% , a deviation of 1.57% , which is nearly 4x the allowed tolerance of 0.4%.
Comparative Analysis of Methodologies
Method A: Automated Combustion Analysis (CHN)
The Traditional Regulatory Standard
Mechanism: High-temperature combustion (
-
Pros:
-
Accepted globally by FDA/EMA for new chemical entities (NCEs).
-
Requires no reference standards (absolute method).
-
-
Cons:
-
Refractory Nature: Pyridine rings are thermally stable and can form "char" (graphitic carbon) rather than fully combusting, leading to low Carbon results.
-
Hygroscopicity: The sample absorbs atmospheric moisture during the weighing process (microbalance drift).
-
Senior Scientist Insight: To mitigate charring of the pyridine ring, you must use an oxygen donor additive. I recommend adding Tungsten Trioxide (
Method B: Quantitative NMR (qNMR)
The Modern Precision Tool
Mechanism: Comparison of the integrated signal intensity of the analyte protons against a certified internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (
-
Pros:
-
Moisture Independent: Water peaks (usually at 4.79 ppm in
or variable in ) do not overlap with the structural CH signals. You measure the molecule, not the matrix. -
Non-Destructive: Sample can be recovered.
-
-
Cons:
-
Requires a high-purity internal standard (
). -
Lower dynamic range than EA.
-
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Validator
Mechanism: Ionization (ESI/APCI) and Time-of-Flight (ToF) detection to determine exact mass.
-
Pros:
-
Confirms formula
with <5 ppm error.
-
-
Cons:
-
Not Quantitative for Purity: Ionization efficiency varies wildly. A 1% impurity with high ionization potential can look like a 10% impurity. Do not use HRMS for purity % certification.
-
Decision Matrix & Workflow
The following diagram illustrates the decision logic for characterizing this molecule, integrating TGA (Thermogravimetric Analysis) as a critical checkpoint.
Caption: Workflow for selecting the correct purity assay based on solvent/moisture content.
Experimental Protocols
Protocol 1: Handling Hygroscopic Samples for EA
The failure mode for this molecule is usually water absorption during weighing.
-
Pre-Drying: Dry the sample in a vacuum oven at
over for 24 hours. -
Environment: Transfer dried sample immediately into a glovebox or a nitrogen-purged handling bag.
-
Encapsulation:
-
Tare a tin capsule.[1]
-
Add 5–10 mg of Tungsten Trioxide (
) powder (Catalyst). -
Add 2–3 mg of the sample.
-
Seal the capsule inside the inert environment if possible, or seal immediately upon removal.
-
-
Analysis: Run on CHN analyzer with a combustion temperature of
(boosted oxygen injection).
Protocol 2: qNMR for Purity Assessment
Recommended when EA fails due to solvation.
-
Solvent: Dimethyl sulfoxide-
( ). Avoid as it may cause protonation of the pyridine nitrogen if acidic impurities are present. -
Internal Standard (IS): Maleic Acid (traceable certified reference material). It has a singlet at ~6.2 ppm, clear of the piperidine/pyridine region.
-
Preparation:
-
Weigh ~10 mg Sample (
) and ~10 mg IS ( ) into the same vial. Precision is key (0.001 mg). -
Dissolve in 0.6 mL
.
-
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): 60 seconds (Critical: Pyridine protons have long relaxation times. Short delays cause under-integration). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity of IS.[2]
Data Interpretation: The "Water Correction"
If you must use EA and the results deviate, do not discard the batch immediately. Calculate the theoretical values for a Hemihydrate (
Example Calculation for Hemihydrate (
-
New MW:
-
Adjusted %C:
-
Adjusted %H:
Guidance: If your experimental data matches these "Adjusted Theoreticals" within
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.Link
-
Elementar. (2023). Best practices for sample preparation in elemental analysis (Handling hygroscopic amines).Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Comparison of qNMR and elemental analysis for purity determination of pharmaceutical intermediates.Link
-
PubChem. (2023). Compound Summary: (1-(Pyridin-3-yl)piperidin-3-yl)methanol.Link
Sources
Safety Operating Guide
Navigating the Disposal of (1-(Pyridin-3-yl)piperidin-3-yl)methanol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their intended use, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (1-(Pyridin-3-yl)piperidin-3-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical research. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for (1-(Pyridin-3-yl)piperidin-3-yl)methanol may not be readily available, we can infer its potential hazards from structurally similar compounds and its constituent functional groups—a pyridine ring and a piperidine methanol moiety.
A review of the SDS for the related compound, [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol, indicates that it is classified with the following hazards[1]:
-
Skin Corrosion/Irritation: Category 1B
-
Serious Eye Damage/Eye Irritation: Category 1
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)
Given these classifications, it is prudent to handle (1-(Pyridin-3-yl)piperidin-3-yl)methanol with the same level of caution. The pyridine component itself is a flammable, colorless liquid with an unpleasant odor, and waste containing pyridine is considered hazardous.[2][3] Therefore, all waste generated from the use of (1-(Pyridin-3-yl)piperidin-3-yl)methanol must be treated as hazardous waste.
Key Hazard Considerations:
| Hazard Category | Potential Effects | Recommended Precautions |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] |
| Toxicity | May cause respiratory irritation.[1] Harmful if swallowed. | Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5] |
| Flammability | Pyridine is a flammable liquid.[2] | Store away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., alcohol foam, dry chemical, CO2).[6] |
| Environmental | May be harmful to aquatic life. Do not discharge into waterways, drains, or sewers.[6] | Collect all waste for proper disposal. Do not pour down the drain.[5][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (1-(Pyridin-3-yl)piperidin-3-yl)methanol waste must adhere to local, state, and federal regulations.[4] The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.[9][10]
-
Waste Streams: All materials that have come into contact with (1-(Pyridin-3-yl)piperidin-3-yl)methanol must be considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, and gloves).
-
Spill cleanup materials.[5]
-
-
Incompatible Wastes: Do not mix (1-(Pyridin-3-yl)piperidin-3-yl)methanol waste with incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents.[1] Mixing incompatible wastes can lead to dangerous chemical reactions.[11]
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment is critical to preventing leaks and exposures.
-
Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][11]
-
Labeling: Proper labeling is a regulatory requirement and essential for safe handling.[10] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "(1-(Pyridin-3-yl)piperidin-3-yl)methanol". Avoid abbreviations or chemical formulas.[8]
-
The approximate concentration or percentage of the compound in the waste stream.
-
The date when waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., Corrosive, Toxic).
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Container Management:
-
Volume Limits: Adhere to the volume limits for hazardous waste accumulation in your laboratory, which is typically no more than 10 gallons.[11]
Step 4: Arranging for Disposal
Once the waste container is full or the accumulation time limit is reached (consult your EHS for specific timeframes), it must be transferred for final disposal.
-
Contact EHS: Contact your institution's EHS department or hazardous waste management provider to schedule a pickup.[8]
-
Documentation: Complete any required waste pickup forms accurately and completely.
-
Final Disposal Method: The most common and recommended disposal method for pyridine-containing waste is incineration at high temperatures in a licensed hazardous waste facility.[2][3] This process effectively destroys the chemical structure, rendering it non-hazardous.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is crucial.
-
Spill Response:
-
Small Spills: For a small spill within a chemical fume hood, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[5] Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS department or emergency response team.[4]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Visualizing the Disposal Pathway
To aid in understanding the decision-making process for the disposal of (1-(Pyridin-3-yl)piperidin-3-yl)methanol, the following workflow diagram is provided.
Sources
- 1. fishersci.com [fishersci.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. lms.thsti.in [lms.thsti.in]
- 8. research.columbia.edu [research.columbia.edu]
- 9. inotek.co.in [inotek.co.in]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
